Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Description
BenchChem offers high-quality Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-8-22-16(20)10-9-13-11-14(18(2,3)4)17(21)15(12-13)19(5,6)7/h11-12,21H,8-10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWSUZJGZZFSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067966 | |
| Record name | Ethyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36294-24-3 | |
| Record name | Ethyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36294-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036294243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E7AM882ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Introduction: The Quintessential Hindered Phenolic Antioxidant
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a highly effective antioxidant belonging to the class of hindered phenols. Its molecular structure, characterized by a phenolic hydroxyl group sterically hindered by two bulky tert-butyl groups, is the cornerstone of its potent radical-scavenging capabilities. This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, delving into its fundamental chemical principles, its role in industrial applications, and its emerging significance in biological systems. This document is intended for researchers, scientists, and professionals in drug development and material science who seek a deeper understanding of this important antioxidant.
Core Mechanism of Action: A Tale of Radical Scavenging
The primary function of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is to interrupt the auto-oxidation chain reaction by neutralizing free radicals. This process is primarily achieved through a hydrogen atom transfer (HAT) mechanism.
The Hydrogen Atom Transfer (HAT) Mechanism
Oxidative degradation is a chain reaction initiated by the formation of highly reactive free radicals (R•). These radicals can then react with oxygen to form peroxyl radicals (ROO•), which propagate the chain reaction by abstracting a hydrogen atom from a substrate molecule (RH), creating a new free radical and a hydroperoxide (ROOH).
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate intervenes in this cycle by donating the hydrogen atom from its phenolic hydroxyl group to the peroxyl radical. This donation neutralizes the peroxyl radical, forming a stable hydroperoxide and a phenoxy radical.
Reaction: ROO• + ArOH → ROOH + ArO•
The steric hindrance provided by the two ortho-positioned tert-butyl groups plays a crucial role in the efficacy of this process. These bulky groups prevent the phenoxy radical from participating in further chain-propagating reactions, thus effectively terminating the oxidative cycle.
The Stability of the Phenoxy Radical
The resulting phenoxy radical is relatively stable and unreactive due to two key factors:
-
Steric Hindrance: The bulky tert-butyl groups physically obstruct the radical center on the oxygen atom, preventing it from easily reacting with other molecules.
-
Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring through resonance, distributing the radical character and increasing its stability.
Caption: Radical Scavenging Cycle by Hindered Phenols.
Application in Polymer Stabilization
One of the primary industrial applications of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is as an antioxidant in polymers such as polyolefins (polyethylene, polypropylene), styrenic polymers, and elastomers. During processing and end-use, polymers are exposed to heat, light, and oxygen, which can initiate degradation pathways leading to a loss of mechanical properties, discoloration, and overall failure of the material.
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate effectively mitigates this degradation by scavenging the peroxy radicals that are formed during the thermo-oxidative breakdown of the polymer chains. Its high molecular weight and low volatility ensure that it remains in the polymer matrix during high-temperature processing.
Synergistic Effects with Secondary Antioxidants
For comprehensive protection, hindered phenols are often used in combination with secondary antioxidants, such as phosphites and thioethers. This combination results in a synergistic effect. While the hindered phenol (primary antioxidant) scavenges peroxy radicals, the secondary antioxidant decomposes the hydroperoxides (ROOH) formed during the scavenging process into non-radical, stable products. This prevents the hydroperoxides from breaking down into new radicals under thermal stress, thus providing a more robust stabilization system.
Caption: Synergistic Mechanism of Primary and Secondary Antioxidants.
Biological Mechanism of Action and the Nrf2 Pathway
Beyond its industrial applications, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and other hindered phenols are gaining attention for their potential biological activities, primarily centered around their ability to combat oxidative stress.
Cellular Antioxidant Defense
In biological systems, oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate can directly scavenge ROS, protecting cells from oxidative damage.
Modulation of the Nrf2-ARE Signaling Pathway
Emerging research suggests that phenolic antioxidants may also exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. The Nrf2 pathway is a master regulator of the cellular antioxidant response, controlling the expression of a wide array of antioxidant and detoxification enzymes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of its target genes, initiating their transcription. These genes encode for protective proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which bolster the cell's antioxidant capacity.
While direct evidence for Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate activating the Nrf2 pathway is still an area of active research, many structurally related phenolic compounds have been shown to be potent Nrf2 activators. The electrophilic nature of the phenoxy radical or its metabolites, formed during the antioxidant cycle, could potentially interact with Keap1, leading to Nrf2 activation.
Caption: Nrf2-ARE Pathway Activation by Antioxidants.
Quantitative Assessment of Antioxidant Activity
The antioxidant efficacy of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate can be quantified using various experimental assays. While specific data for this exact compound is not widely published, data from structurally similar compounds provide valuable insights.
| Parameter | Value (for similar hindered phenols) | Significance |
| O-H Bond Dissociation Enthalpy (BDE) | ~80-85 kcal/mol | A lower BDE indicates easier hydrogen donation and higher reactivity with free radicals. |
| Inhibition Rate Constant (k7) with Peroxy Radicals | ~3 x 10⁶ L·mol⁻¹·s⁻¹ (for a tert-butyl ester analogue) | A higher rate constant signifies a more efficient scavenging of peroxyl radicals. |
| IC50 (DPPH Assay) | Varies depending on assay conditions | Represents the concentration required to scavenge 50% of the DPPH radical, a lower value indicates higher antioxidant activity. |
| IC50 (ABTS Assay) | Varies depending on assay conditions | Represents the concentration required to scavenge 50% of the ABTS radical cation, a lower value indicates higher antioxidant activity. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
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Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH working solution to each well.
-
Prepare a blank (methanol only) and a control (methanol + DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot a graph of % inhibition versus concentration and determine the IC50 value (the concentration that causes 50% inhibition).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant reduces the ABTS•+, causing a loss of color that is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS•+ radical solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each sample dilution.
-
Add 190 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6-10 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the % inhibition and IC50 value using the same formulas as for the DPPH assay.
-
Conclusion
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a potent antioxidant with a well-defined mechanism of action centered on its ability to donate a hydrogen atom and form a stable phenoxy radical. This primary function makes it an invaluable stabilizer in the polymer industry. Furthermore, its potential to counteract oxidative stress in biological systems, possibly through the modulation of the Nrf2 signaling pathway, opens up exciting avenues for future research in therapeutics and drug development. The methodologies outlined in this guide provide a framework for the continued investigation and application of this versatile molecule.
References
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Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. [Link][1]
-
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link][2]
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Amfine Chemical Corporation. Hindered Phenols | Antioxidants for Plastics. [Link][3]
-
MDPI. (2021, March 30). Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. [Link]
-
ResearchGate. (2009). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. [Link]
-
China Plastics. (2024, August 19). Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. [Link][4]
-
MDPI. (2025, July 11). The Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. [Link][5]
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National Institutes of Health. (2022, November 17). Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products. [Link][6]
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- 6. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Introduction
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a sterically hindered phenolic compound with significant applications as an antioxidant.[1][2][3][4] Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenyl ring, is key to its function.[2] This arrangement allows the molecule to effectively scavenge free radicals by donating a hydrogen atom from the hydroxyl group, thereby terminating the chain reactions of oxidation that lead to the degradation of materials.[1] This compound is widely utilized to protect polymers, such as polyolefins, plastics, adhesives, and rubber products, from thermal and oxidative degradation during processing and long-term use, thus extending their service life and maintaining their mechanical properties.[3][4] It also finds application in lubricants and oils to inhibit oxidation.[3]
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into a field-proven synthesis protocol, explain the rationale behind the experimental choices, and detail the analytical techniques for comprehensive characterization.
Chemical Synthesis: Fischer-Speier Esterification
The synthesis of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is efficiently achieved through the Fischer-Speier esterification of its carboxylic acid precursor, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid. This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and widely used method for ester synthesis.[2]
The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, ethanol). The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product. The use of excess ethanol is crucial as it shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
Detailed Experimental Protocol: Synthesis
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid | 20170-32-5 | C₁₇H₂₆O₃ | 278.39 |
| Ethanol, Anhydrous | 64-17-5 | C₂H₆O | 46.07 |
| Sulfuric Acid, Concentrated (98%) | 7664-93-9 | H₂SO₄ | 98.08 |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (solid) | NaHCO₃ | 84.01 |
| Brine (Saturated Sodium Chloride Solution) | 7647-14-5 (solid) | NaCl | 58.44 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (35.9 mmol) of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid in 100 mL of anhydrous ethanol.
-
Catalyst Addition: Slowly add 1 mL of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 150 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 98:2) to yield the pure Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate as a solid.
Characterization of the Synthesized Compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. A combination of spectroscopic and physical methods is employed for this purpose.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₉H₃₀O₃[1][5] |
| Molecular Weight | 306.44 g/mol [1][3][5] |
| Appearance | Solid[5] |
| Melting Point | 50-51 °C[3] |
| Boiling Point | 357.6 °C at 760 mmHg[3] |
Spectroscopic Analysis
1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is expected to show characteristic absorption bands. The presence of a sterically hindered hydroxyl group is a key feature of this class of antioxidants.[6][7]
Expected FTIR Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3640 | O-H Stretch (phenolic) | Sharp, characteristic of a hindered phenol |
| ~2960 | C-H Stretch (aliphatic) | From tert-butyl and ethyl groups |
| ~1735 | C=O Stretch (ester) | Strong absorption |
| ~1435 | C-H Bend (aliphatic) | |
| ~1230, ~1170 | C-O Stretch (ester & ether) |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.00 | s | 2H | Aromatic protons (Ar-H) |
| ~5.10 | s | 1H | Phenolic hydroxyl proton (-OH) |
| ~4.15 | q | 2H | Methylene protons of ethyl group (-OCH₂CH₃) |
| ~2.85 | t | 2H | Methylene protons adjacent to Ar (-CH₂Ar) |
| ~2.60 | t | 2H | Methylene protons adjacent to C=O (-CH₂C=O) |
| ~1.45 | s | 18H | tert-butyl protons (-C(CH₃)₃) |
| ~1.25 | t | 3H | Methyl protons of ethyl group (-OCH₂CH₃) |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~173.0 | Ester carbonyl carbon (C=O) |
| ~152.0 | Aromatic carbon attached to -OH (C-OH) |
| ~135.5 | Aromatic carbons attached to tert-butyl |
| ~128.0 | Aromatic carbon (ipso to propanoate) |
| ~125.0 | Aromatic carbons (meta to -OH) |
| ~60.5 | Methylene carbon of ethyl group (-OCH₂) |
| ~36.0 | Methylene carbon adjacent to C=O (-CH₂C=O) |
| ~34.5 | Quaternary carbon of tert-butyl |
| ~30.5 | Methyl carbons of tert-butyl |
| ~30.0 | Methylene carbon adjacent to Ar (-CH₂Ar) |
| ~14.5 | Methyl carbon of ethyl group (-CH₃) |
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, the molecular ion peak (M⁺) is expected at m/z 306.44.
Characterization Workflow Diagram
Caption: A schematic representing the workflow for the comprehensive characterization of the synthesized product.
Conclusion
This guide has provided a detailed protocol for the synthesis of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate via Fischer-Speier esterification, a reliable and scalable method. The rationale behind the key steps has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive characterization workflow has been outlined, detailing the expected outcomes from various analytical techniques. This information is intended to serve as a valuable resource for scientists and researchers working with this important antioxidant, facilitating its synthesis and ensuring its quality for various applications.
References
-
FT‐IR spectra of the synthetic hindered phenol antioxidant. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
Chemical structure of hindered phenolic antioxidants. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]
-
Infrared Studies of Hindered Phenols. (1956). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
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Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]
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3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Ethyl 3-(3, 5-di-tert-butyl-4-hydroxyphenyl)propanoate, 98% Purity, C19H30O3, 5 grams. (n.d.). Amazon. Retrieved January 17, 2026, from [Link]
- Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. (2014). Google Patents.
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Laws of the Transesterifi cation of Methyl Ester 3-(3', 5'-di-tert. butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. (2020). Taylor & Francis eBooks. Retrieved January 17, 2026, from [Link]
-
Fischer Esterification | Mechanism + Easy TRICK!. (2024). YouTube. Retrieved January 17, 2026, from [Link]
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3-(3,5-Di-tertbutyl-4-hydroxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
methyl di-tert-butyl hydroxyhydrocinnamate. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a sterically hindered phenolic antioxidant. The document is designed to be a valuable resource for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's identity, chemical and physical properties, spectral data, and its function as a stabilizer. This guide also outlines detailed experimental protocols for the determination of its key physicochemical parameters, ensuring scientific integrity and reproducibility.
Introduction: The Significance of a Hindered Phenolic Antioxidant
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a prominent member of the hindered phenolic antioxidant family, plays a crucial role in preventing oxidative degradation in a wide array of organic materials. Its molecular architecture, characterized by bulky tert-butyl groups flanking a hydroxyl group on a phenyl ring, is the cornerstone of its efficacy. This steric hindrance enhances its stability and ability to scavenge free radicals, thereby protecting materials from deterioration caused by heat, light, and oxygen.[1][2] In the pharmaceutical and drug development sectors, understanding the physicochemical properties of such excipients is paramount for ensuring the stability, shelf-life, and overall quality of drug formulations.
This guide provides an in-depth analysis of these properties, underpinned by established scientific principles and experimental methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.
Compound Identification and Molecular Structure
A foundational aspect of any chemical analysis is the unambiguous identification of the compound . This section details the key identifiers and structural characteristics of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
| Identifier | Value |
| Chemical Name | Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate[3] |
| Synonyms | Ethyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate[3] |
| CAS Number | 36294-24-3 |
| Molecular Formula | C₁₉H₃₀O₃ |
| Molecular Weight | 306.44 g/mol [4] |
| InChI Key | ZCWSUZJGZZFSHM-UHFFFAOYSA-N |
The molecular structure, depicted below, reveals the strategic placement of the functional groups that govern its physicochemical behavior and antioxidant activity.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound are critical determinants of its behavior in various applications. The following table summarizes the key physicochemical parameters of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Melting Point | 50-51 °C | |
| Boiling Point | 357.6 °C at 760 mmHg | |
| Density | 0.997 g/cm³ (Predicted) | |
| pKa | 12.35 ± 0.40 (Predicted) | |
| Storage Temperature | Room Temperature, stored under nitrogen |
Note: Predicted values are based on computational models and should be confirmed by experimental data.
Solubility Profile
The solubility of a compound is a critical parameter that influences its formulation, delivery, and biological activity. While specific quantitative data for Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in a wide range of organic solvents is not extensively published, its structural characteristics suggest good solubility in common non-polar and moderately polar organic solvents. As a general rule for organic compounds, "like dissolves like," meaning that its large hydrocarbon structure will favor dissolution in solvents with similar properties.
Expected Solubility:
-
High Solubility: Toluene, Acetone, Ethanol, Methanol
-
Moderate to Low Solubility: Hexane
-
Insoluble: Water
Spectral Analysis: The Fingerprint of a Molecule
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl and propanoate groups, and the protons of the tert-butyl groups. The chemical shifts and coupling constants of these signals provide detailed information about the connectivity of the atoms.
-
¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, allowing for the identification of the carbonyl carbon, aromatic carbons, and the carbons of the alkyl groups.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is expected to exhibit characteristic absorption bands for:
-
O-H stretching: A broad band in the region of 3650-3200 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-H stretching: Sharp peaks in the 3000-2850 cm⁻¹ region, corresponding to the C-H bonds of the alkyl and aromatic groups.
-
C=O stretching: A strong, sharp absorption band around 1735 cm⁻¹, indicative of the ester carbonyl group.
-
C=C stretching: Peaks in the 1600-1450 cm⁻¹ region, corresponding to the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate will show a molecular ion peak corresponding to its molecular weight (306.44 g/mol ). The fragmentation pattern will likely involve the loss of the ethyl group, the ethoxy group, and other characteristic fragments, providing further confirmation of the molecule's structure.[7][8]
Thermal Stability and Degradation
As a hindered phenolic antioxidant, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is designed for high-temperature applications. Its thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10] TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting, crystallization, and other thermal events. The bulky tert-butyl groups contribute to its high thermal stability by sterically hindering the reactive hydroxyl group.[11]
The degradation of hindered phenolic antioxidants typically proceeds through the formation of phenoxy radicals, which can then undergo further reactions. Understanding the degradation pathway and the identity of the degradation products is crucial for predicting the long-term performance and potential environmental impact of the antioxidant.[12]
Experimental Protocols: A Guide to Characterization
This section provides detailed, step-by-step methodologies for the determination of key physicochemical properties of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. These protocols are designed to be self-validating and are based on established standards.
Workflow for Physicochemical Characterization
subgraph "cluster_0" { label="Sample Preparation"; style=filled; color="#E8F0FE"; "Sample" [label="Obtain pure sample of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate"]; }
subgraph "cluster_1" { label="Property Determination"; style=filled; color="#E6F4EA"; "MeltingPoint" [label="Melting Point Determination"]; "BoilingPoint" [label="Boiling Point Determination"]; "Solubility" [label="Solubility Assessment"]; }
subgraph "cluster_2" { label="Spectroscopic Analysis"; style=filled; color="#FEF7E0"; "NMR" [label="NMR Spectroscopy (¹H and ¹³C)"]; "IR" [label="Infrared Spectroscopy"]; "MS" [label="Mass Spectrometry"]; }
subgraph "cluster_3" { label="Thermal Analysis"; style=filled; color="#FCE8E6"; "TGA_DSC" [label="TGA/DSC Analysis"]; }
"Sample" -> "MeltingPoint" [label="Characterize\nPhysical State"]; "Sample" -> "BoilingPoint"; "Sample" -> "Solubility"; "Sample" -> "NMR" [label="Elucidate\nStructure"]; "Sample" -> "IR"; "Sample" -> "MS"; "Sample" -> "TGA_DSC" [label="Assess\nStability"]; }
Figure 2: General workflow for the physicochemical characterization of the compound.Melting Point Determination (Capillary Method)
This protocol is based on the principles outlined in standard methods for melting point determination.[8]
Objective: To determine the melting range of the compound.
Materials:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Sample of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For a preliminary determination, heat the sample rapidly to get an approximate melting point.
-
For an accurate determination, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as you approach the expected melting point.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
Repeat: Perform the measurement at least twice to ensure reproducibility.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid or high-boiling solids.[13]
Objective: To determine the boiling point of the compound.
Materials:
-
Thiele tube
-
High-boiling point liquid (e.g., mineral oil or silicone oil)
-
Small test tube
-
Capillary tube (one end sealed)
-
Thermometer
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a small amount of the sample into the small test tube.
-
Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube filled with the heating oil. The side arm of the Thiele tube is heated gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
-
Record Barometric Pressure: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Solubility Determination in Organic Solvents
This protocol provides a qualitative and semi-quantitative method for assessing solubility.[14]
Objective: To determine the solubility of the compound in various organic solvents.
Materials:
-
Small test tubes or vials
-
Graduated pipettes or burette
-
Sample of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)
-
Vortex mixer or shaker
Procedure:
-
Preparation: Accurately weigh a small, known mass of the compound (e.g., 10 mg) into a series of test tubes.
-
Solvent Addition: To each test tube, add a specific volume of a different solvent (e.g., 1 mL) in small increments.
-
Dissolution: After each addition, vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution for any undissolved solid.
-
Quantification: If the solid dissolves completely, the solubility is greater than the concentration tested. If it does not, continue adding the solvent in known increments until complete dissolution is achieved, or a maximum volume is reached.
-
Reporting: Report the solubility as "soluble" if it dissolves readily, "sparingly soluble" if it requires a large volume of solvent, or "insoluble" if it does not dissolve. For a more quantitative measure, calculate the approximate solubility in g/100 mL.
Safety and Handling
Based on available safety data sheets, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[15]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
Always handle this chemical in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]
Conclusion
This technical guide has provided a comprehensive examination of the physicochemical properties of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. As a Senior Application Scientist, it is my assertion that a thorough understanding of these fundamental characteristics is indispensable for the effective application of this compound in research, development, and industrial settings. The provided experimental protocols offer a robust framework for the in-house validation of these properties, ensuring the highest standards of scientific rigor. The continued study of such hindered phenolic antioxidants will undoubtedly contribute to the advancement of material science and drug formulation.
References
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Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (2022-08-16). (URL: [Link])
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Safety Data Sheet - Ethyl 3-(4-hydroxyphenyl)propanoate. (2023-08-23). (URL: [Link])
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). (URL: [Link])
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6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022-05-05). (URL: [Link])
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interpreting C-13 NMR spectra - Chemguide. (URL: [Link])
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Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester - PubChem. (URL: [Link])
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3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoate - PubChem. (URL: [Link])
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Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (URL: [Link])
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A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance‐excipient compatibility. (2022-12-05). (URL: [Link])
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(PDF) Sterically Hindered Phenols as Antioxidant - ResearchGate. (2020-06-23). (URL: [Link])
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Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023-01-29). (URL: [Link])
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022-04-07). (URL: [Link])
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7.4: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2024-10-17). (URL: [Link])
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Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. (URL: [Link])
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Mass Spectrometry: Fragmentation. (URL: [Link])
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3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem. (URL: [Link])
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Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - NIH. (2024-07-24). (URL: [Link])
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Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals. (2022-10-05). (URL: [Link])
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How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019-04-01). (URL: [Link])
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Hindered Phenol Antioxidant HPAO - Tintoll. (URL: [Link])
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Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. (URL: [Link])
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EI fragmentation pattern for 3,4-MDMA. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC) - ResearchGate. (2023-12-11). (URL: [Link])
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FTIR Functional Group Database Table with Search - InstaNANO. (URL: [Link])
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Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - Semantic Scholar. (2021-11-03). (URL: [Link])
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(PDF) Butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate - ResearchGate. (2019-02-01). (URL: [Link])
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An In-Depth Technical Guide to N-Desethylamodiaquine (CAS 79352-78-6): Properties, Pharmacology, and Application in Antimalarial Drug Development
A Note on Chemical Identification: Initial inquiry for CAS number 36294-24-3 identified the compound as Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, an industrial antioxidant with no direct application in drug development. Given the target audience and the requested focus on pharmacology and signaling pathways, this guide has been redirected to N-Desethylamodiaquine (CAS 79352-78-6) , the principal active metabolite of the antimalarial drug amodiaquine. This compound is of significant interest to researchers in parasitology and drug development.
Introduction
N-Desethylamodiaquine (DEAQ) is the primary, biologically active metabolite of the 4-aminoquinoline antimalarial drug, amodiaquine.[1] Following oral administration of amodiaquine, it undergoes rapid and extensive first-pass metabolism in the liver, converting to DEAQ.[2][3] Due to its prolonged elimination half-life compared to the parent drug, DEAQ is considered the main contributor to the overall antimalarial efficacy of amodiaquine therapy.[3] A thorough understanding of the properties, mechanism of action, and pharmacokinetics of DEAQ is therefore critical for the optimization of antimalarial treatment regimens, the management of drug resistance, and the development of new therapeutic strategies.
This technical guide provides a comprehensive overview of N-Desethylamodiaquine, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, pharmacological profile, and the analytical methodologies pertinent to its study.
Physicochemical and Pharmacokinetic Properties
The distinct pharmacokinetic profiles of amodiaquine and its metabolite, DEAQ, underscore the latter's importance in sustained antimalarial activity. Amodiaquine is characterized by rapid absorption and metabolism, while DEAQ exhibits a significantly longer terminal elimination half-life, leading to prolonged exposure.[2][3]
| Parameter | Amodiaquine (AQ) | N-Desethylamodiaquine (DEAQ) | Reference(s) |
| CAS Number | 86-42-0 | 79352-78-6 | [4] |
| Molecular Formula | C₂₀H₂₂ClN₃O | C₁₈H₁₈ClN₃O | [4] |
| Molecular Weight | 355.9 g/mol | 327.81 g/mol | [1][5] |
| Primary Metabolizing Enzyme | CYP2C8 | Formed from Amodiaquine | [2][6] |
| Terminal Elimination Half-life | ~10 hours | ~9-18 days | [2] |
| Protein Binding | >90% | >90% | [2] |
Metabolic Pathway and Bioactivation
The conversion of amodiaquine to N-Desethylamodiaquine is a critical step that dictates the therapeutic window and potential toxicity of the drug. This bioactivation is primarily mediated by the cytochrome P450 enzyme, CYP2C8, in the liver.[6][7] The high affinity and turnover of this reaction make amodiaquine N-desethylation a reliable marker for in vitro CYP2C8 activity.[6][8]
Genetic polymorphisms in the CYP2C8 gene can significantly impact the metabolic rate of amodiaquine.[7][9] Individuals with "poor metabolizer" phenotypes may exhibit altered efficacy and an increased risk of toxicity due to variations in the plasma concentrations of both the parent drug and DEAQ.[9]
A secondary metabolic pathway can lead to the formation of a reactive quinoneimine metabolite, which has been implicated in the rare but severe adverse effects associated with amodiaquine, such as hepatotoxicity and agranulocytosis.[2][10] Understanding the kinetics of both the formation of the active metabolite DEAQ and the potentially toxic quinoneimine is crucial in drug safety assessments.
Pharmacodynamics and Mechanism of Action
N-Desethylamodiaquine exerts its antimalarial effect through a mechanism shared with other 4-aminoquinolines. Inside the malaria parasite, Plasmodium falciparum, it interferes with the detoxification of heme.[2][11] During the parasite's intraerythrocytic stage, it digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin.[11]
DEAQ is thought to accumulate in the parasite's acidic food vacuole and bind to free heme, preventing its polymerization into hemozoin.[11] The resulting accumulation of the heme-DEAQ complex and free heme leads to oxidative stress and membrane damage, ultimately causing parasite death.[11] There is also evidence to suggest that amodiaquine and its metabolite may disrupt the parasite's DNA and RNA synthesis.[11]
In Vitro Antimalarial Activity and Drug Resistance
The potency of N-Desethylamodiaquine has been evaluated against various strains of P. falciparum. Its activity is often compared to its parent compound and other antimalarials to understand its contribution to treatment efficacy and to assess potential cross-resistance.
| Compound | P. falciparum Strain/Isolates | IC₅₀ (nM) [mean] | Reference(s) |
| N-Desethylamodiaquine (DEAQ) | Field Isolates (Thailand) | 67.5 | [12][13] |
| V1/S (Resistant) | 97 | [1][12] | |
| 3D7 (Sensitive) | 25 | [1][12] | |
| Amodiaquine (AQ) | Field Isolates (Thailand) | 18.2 | [12][13] |
| V1/S (Resistant) | 15 | [12] | |
| 3D7 (Sensitive) | 8 | [12] | |
| Chloroquine (CQ) | Field Isolates (Thailand) | 313 | [12][13] |
Note: Lower IC₅₀ values indicate higher potency.
While amodiaquine itself is generally more potent in vitro, the sustained high plasma concentrations of DEAQ are what drive the therapeutic effect in vivo.[14][15] A significant correlation has been observed between the IC₅₀ values of DEAQ and chloroquine, suggesting a potential for cross-resistance.[13] This is often linked to mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene.[16] Monitoring the susceptibility of clinical isolates to both amodiaquine and DEAQ is crucial for effective malaria control and for informing treatment policies in regions with emerging drug resistance.[16][17]
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility Testing
This protocol outlines a common method to determine the 50% inhibitory concentration (IC₅₀) of DEAQ against P. falciparum by measuring the inhibition of parasite maturation from the ring stage to the schizont stage.[18]
Materials:
-
P. falciparum culture, synchronized to the ring stage
-
Complete parasite culture medium (e.g., RPMI-1640 with AlbuMAX, hypoxanthine, and gentamicin)
-
N-Desethylamodiaquine dihydrochloride stock solution (e.g., in 70% ethanol or DMSO)
-
96-well microtiter plates
-
Human erythrocytes (O+)
-
Giemsa stain
Methodology:
-
Drug Dilution: Prepare a serial dilution of N-Desethylamodiaquine in complete medium in a 96-well plate. Include drug-free wells as a negative control.
-
Parasite Culture Preparation: Prepare a suspension of P. falciparum-infected erythrocytes (ring stage) at a desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) in complete medium.
-
Incubation: Add the parasite suspension to each well of the drug-diluted plate.
-
Culture Maintenance: Incubate the plate for 42-48 hours in a controlled environment (37°C, 5% CO₂, 5% O₂).
-
Smear Preparation: After incubation, prepare thin blood smears from each well.
-
Staining and Microscopy: Stain the smears with Giemsa and examine under a microscope.
-
Data Analysis: Determine the number of schizonts per 200 asexual parasites for each drug concentration. Calculate the percentage of schizont maturation inhibition relative to the drug-free control. The IC₅₀ value is determined by plotting the inhibition percentage against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Quantification of DEAQ in Plasma by LC-MS/MS
Accurate quantification of DEAQ in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[19][20]
Workflow Overview:
Key Steps:
-
Sample Preparation: A known amount of an internal standard (e.g., deuterium-labeled DEAQ) is added to the plasma samples. Proteins are then removed, typically by precipitation with a solvent like acetonitrile or through supported liquid extraction.[19][21]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase C18 or a HILIC column is used to separate DEAQ from other plasma components.[19][21]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in selective reaction monitoring (SRM) mode, where a specific precursor ion for DEAQ (e.g., m/z 328) is selected and fragmented to produce a characteristic product ion (e.g., m/z 283).[21]
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of DEAQ in the original sample by referencing a standard curve prepared in the same biological matrix.[22]
Conclusion
N-Desethylamodiaquine is a pharmacologically critical molecule in the treatment of malaria. Its sustained plasma concentration and potent anti-parasitic activity make it the primary effector of amodiaquine therapy. For researchers and drug developers, a detailed understanding of its metabolic generation via CYP2C8, its mechanism of action centered on heme detoxification, and its susceptibility profile in the context of emerging resistance is essential. The robust analytical and in vitro protocols described herein provide a framework for the continued investigation and optimization of this important antimalarial agent. Future research should continue to focus on the interplay between host genetics, parasite resistance markers, and the pharmacokinetic/pharmacodynamic relationship of DEAQ to ensure its continued efficacy in the global fight against malaria.
References
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Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐desethylamodiaquine. (n.d.). PMC. [Link]
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Amodiaquine Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
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Li, X. Q., Björkman, A., Andersson, T. B., Ridderström, M., & Masimirembwa, C. M. (2002). Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. Journal of Pharmacology and Experimental Therapeutics, 300(2), 399–407. [Link]
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Parikh, S., Ouedraogo, J. B., Goldstein, J. A., Rosenthal, P. J., & Kroetz, D. L. (2007). Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa. Clinical Pharmacology and Therapeutics, 82(2), 197–203. [Link]
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How Genes Influence The Breakdown Of Amodiaquine? (2022). Xcode Life. [Link]
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N-Desethylamodiaquine. (n.d.). Shimadzu Chemistry & Diagnostics. [Link]
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Ramachandran, G., Vourvahis, M., Aweeka, F., & Huang, L. (2008). Inhibition of Human Cytochrome P450 2c8-catalyzed Amodiaquine N-desethylation: Effect of Five Traditionally and Commonly Used Herbs. Pharmacognosy Research, 2(2), 77–81. [Link]
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N-Desethyl Amodiaquine. (n.d.). Cleanchem. [Link]
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Joree, S., et al. (2018). High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology. PLoS ONE, 13(6), e0198079. [Link]
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What is the mechanism of Amodiaquine Hydrochloride? (2024). Patsnap Synapse. [Link]
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Childs, G. E., Boudreau, E. F., Milhous, W. K., Wimonwattratee, T., Pooyindee, N., Pang, L., & Davidson, D. E., Jr. (1989). A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum. The American Journal of Tropical Medicine and Hygiene, 40(1), 7–11. [Link]
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Hodel, E. M., et al. (2018). Population Pharmacokinetics of the Antimalarial Amodiaquine: a Pooled Analysis To Optimize Dosing. Antimicrobial Agents and Chemotherapy, 62(12), e00995-18. [Link]
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Ramachandran, G., Vourvahis, M., Aweeka, F., & Huang, L. (2008). Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies. Journal of Chromatography B, 863(1), 124–130. [Link]
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Amodiaquine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Thermal stability and degradation pathways of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thermal Stability and Degradation Pathways of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a prominent member of the sterically hindered phenolic antioxidant family, is a crucial stabilizer in a multitude of industrial and pharmaceutical applications.[1][2] Its molecular architecture, featuring a reactive phenolic hydroxyl group shielded by bulky tert-butyl groups, allows it to effectively neutralize free radicals, thereby inhibiting oxidative degradation.[3][4] This compound is integral to extending the service life and maintaining the integrity of materials such as polyolefins, rubbers, coatings, and oils, which are susceptible to degradation when exposed to heat, light, and oxygen during processing and long-term use.[1][2][4]
The efficacy of an antioxidant is fundamentally linked to its thermal stability. It must endure high-temperature processing conditions without premature decomposition to provide lasting protection to the host material. This guide offers a detailed exploration of the thermal behavior of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, elucidating its stability profile and the complex chemical pathways through which it degrades under thermal stress. Understanding these mechanisms is paramount for optimizing its application, predicting material lifetime, and mitigating potential issues such as discoloration.
Chemical Identity and Physicochemical Properties
A foundational understanding begins with the compound's specific chemical and physical characteristics. These properties influence its solubility, volatility, and compatibility with various matrices.
-
IUPAC Name: Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
The key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Physical Form | Solid | [5][6] |
| Melting Point | 50-51 °C | [1][2][5] |
| Boiling Point | 357.6 °C at 760 mmHg | [1][5] |
| Density | ~0.997 g/cm³ (Predicted) | [1][2] |
| Flash Point | 129.9 °C | [1] |
| pKa | 12.35 ± 0.40 (Predicted) | [1] |
| Storage | Room Temperature, Sealed in Dry Conditions | [1][2] |
The Core Mechanism of Antioxidant Action
The primary function of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is to interrupt the auto-oxidation cycle of organic materials. This cycle is a free-radical chain reaction initiated by heat, light, or mechanical stress.
The antioxidant action is a two-fold process rooted in its unique structure:
-
Radical Scavenging: The compound readily donates the hydrogen atom from its phenolic hydroxyl (-OH) group to highly reactive peroxyl radicals (ROO•) that propagate the degradation chain. This neutralizes the radical, converting it into a more stable hydroperoxide (ROOH).[4][8]
-
Radical Stabilization: Upon donating the hydrogen atom, the antioxidant is transformed into a phenoxyl radical (ArO•). This radical is significantly stabilized by two key features:
-
Resonance Delocalization: The unpaired electron is delocalized across the aromatic ring, dispersing its reactivity.[3]
-
Steric Hindrance: The two bulky tert-butyl groups ortho to the hydroxyl group physically shield the radical center on the oxygen atom. This steric hindrance prevents the phenoxyl radical from abstracting hydrogen from the polymer backbone, thus inhibiting it from initiating a new degradation chain.[4][8]
-
This stabilized phenoxyl radical can further terminate the oxidative cycle by reacting with another peroxyl radical to form non-radical products.[8]
Thermal Stability Profile
The thermal stability of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan under a nitrogen atmosphere would reveal the onset temperature of decomposition, which is expected to be well above the typical processing temperatures of most polymers (e.g., >200°C). When performed in an air or oxygen atmosphere, the decomposition often occurs at a slightly lower temperature, indicating thermo-oxidative degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC scan first reveals a sharp endothermic peak corresponding to the compound's melting point (around 50-51°C).[1][5] A particularly valuable DSC-based method is the measurement of Oxidative Induction Time (OIT) .[9][10] This test holds the sample at a high isothermal temperature (e.g., 200°C) in an oxygen atmosphere and measures the time until a sharp exothermic peak occurs, signaling the onset of rapid oxidation. A longer OIT indicates greater oxidative stability.[9]
Thermal Degradation Pathways
Under severe thermal or thermo-oxidative stress, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate undergoes a series of complex chemical transformations. While the primary antioxidant function involves controlled transformation, excessive heat can lead to undesirable degradation products.
-
Formation of Phenoxyl Radical: As described, the initial step is the homolytic cleavage of the O-H bond to form a stabilized phenoxyl radical. This is the intended and beneficial first step of its antioxidant action.
-
Formation of Quinone Methide: The phenoxyl radical can undergo rearrangement to form a quinone methide intermediate. This species is highly reactive and can participate in further radical-terminating reactions, but it can also be a precursor to colored byproducts.
-
Dimerization and Stilbenequinone Formation: A well-documented degradation pathway for hindered phenols involves the transformation into colored species.[11] Two phenoxyl radicals can couple and, through subsequent oxidation steps, form a stilbenequinone (or stilbene-4,4'-dione) structure. These highly conjugated molecules are potent chromophores and are a primary cause of the yellowing or discoloration observed in polymers stabilized with phenolic antioxidants upon aging.[11]
-
Side-Chain Degradation: At very high temperatures, the ethyl propanoate side chain can also degrade. Potential pathways include:
-
Ester Hydrolysis: In the presence of moisture, the ester linkage can hydrolyze to form 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and ethanol.[12]
-
Oxidative Cleavage: The propionate chain can undergo oxidative cleavage, leading to smaller, more volatile fragments.
-
Experimental Protocols for Stability and Degradation Analysis
To rigorously characterize the thermal properties of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a multi-technique approach is required.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal decomposition profile.
-
Apparatus: TGA System (e.g., TA Instruments Q500).[10]
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a platinum or alumina TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for 15 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (~25°C) to 600°C at a constant ramp rate of 10 °C/min.[10]
-
Record the sample weight as a function of temperature.
-
(Optional) Repeat the experiment using dry air as the purge gas to assess thermo-oxidative stability.
-
-
Data Analysis: Determine the onset decomposition temperature (Td) from the mass vs. temperature curve.
Protocol 2: Oxidative Induction Time (OIT) by DSC
-
Objective: To quantify the resistance to oxidative degradation at an elevated temperature.
-
Apparatus: DSC System (e.g., TA Instruments Q2000).[9]
-
Procedure:
-
Weigh 3-5 mg of the sample into an open aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Under a nitrogen atmosphere (50 mL/min), rapidly heat the sample to the isothermal test temperature (e.g., 200°C) at a rate of 20 °C/min.[10]
-
Hold at the isothermal temperature for 5 minutes to allow for thermal equilibrium.[10]
-
Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).[10]
-
Continue to hold at the isothermal temperature and record the heat flow signal until a sharp exotherm is observed.
-
-
Data Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic peak.
Protocol 3: Degradant Identification by Pyrolysis-GC-MS
-
Objective: To identify the chemical structures of volatile and semi-volatile thermal degradation products.
-
Apparatus: Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Procedure:
-
Place a small, known amount of the sample (µg scale) into a pyrolysis tube.
-
Heat the sample rapidly (pyrolyze) to a specific degradation temperature (e.g., 350°C) in an inert atmosphere (helium).
-
The resulting degradation products are immediately swept into the GC column.
-
Separate the components using a suitable temperature program on the GC.
-
Detect and identify the eluting components using the mass spectrometer.
-
-
Data Analysis: Compare the obtained mass spectra of the degradation products with a reference library (e.g., NIST Mass Spectral Library) to identify their structures.[13]
Conclusion
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a highly effective hindered phenolic antioxidant whose performance is intrinsically tied to its thermal stability. Its robust chemical structure allows it to withstand the rigors of high-temperature material processing while effectively scavenging value-destroying free radicals. The primary degradation pathways initiate with the beneficial formation of a stabilized phenoxyl radical. However, under prolonged or extreme thermal stress, this can lead to the formation of colored byproducts like stilbenequinones, a critical consideration for applications where color stability is essential. A comprehensive analytical approach utilizing TGA, DSC, and GC-MS is crucial for fully characterizing its thermal behavior, enabling researchers and developers to optimize formulations, predict material lifetimes, and ensure the long-term stability and performance of their products.
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ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:20170-32-5 | 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid. Retrieved from [Link]
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Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hindered Phenolic Antioxidants in Modern Material Science. Retrieved from [Link]
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ResearchGate. (2020, June 2). Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper. Retrieved from [Link]
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R Discovery. (2020, June 23). Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper. Retrieved from [Link]
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PubMed. (n.d.). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
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lookchem. (n.d.). Cas 36294-24-3,ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
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MDPI. (2022, November 17). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Retrieved from [Link]
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MySkinRecipes. (n.d.). Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of standards: (a) octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076, II), (b) tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168, III), and (c) tris(2,4-di-tert-butylphenyl)phosphate (IV). Retrieved from [Link]
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ResearchGate. (2025, August 6). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
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PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389. Retrieved from [Link]
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(n.d.). Ethyl 3-(3, 5-di-tert-butyl-4-hydroxyphenyl)propanoate, 98% Purity, C19H30O3, 5 grams. Retrieved from [Link]
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Solubility of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in different solvents.
An In-Depth Technical Guide to the Solubility of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Authored by: A Senior Application Scientist
Abstract
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a sterically hindered phenolic ester, is a compound of significant interest in materials science and potentially in pharmaceuticals due to its potent antioxidant properties.[1] Its efficacy in various applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile paramount. This technical guide provides a detailed exploration of the solubility of this compound, synthesizing theoretical principles with practical experimental methodologies. We will delve into its physicochemical properties, present available solubility data, outline a robust protocol for experimental determination, and discuss the implications for researchers, scientists, and drug development professionals.
Compound Identity and Physicochemical Profile
Understanding the molecular structure and inherent properties of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is the first step in predicting and explaining its solubility. The molecule's architecture features a large, nonpolar aromatic ring substituted with two bulky tert-butyl groups, which sterically hinder the polar phenolic hydroxyl group. This is connected to a moderately polar ethyl ester chain. This amphiphilic nature dictates its interactions with various solvents.
Table 1: Physicochemical Properties of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
| Property | Value | Reference |
| CAS Number | 36294-24-3 | [2][3][4] |
| Molecular Formula | C₁₉H₃₀O₃ | [1][3][5] |
| Molecular Weight | 306.44 g/mol | [1][5] |
| Appearance | White to Off-White Solid | [2][3] |
| Melting Point | 50-51 °C | [2][5] |
| Boiling Point | 357.6 °C at 760 mmHg | [2][5] |
| Synonyms | Ethyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate; Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester | [3] |
The dominant nonpolar surface area conferred by the di-tert-butylphenyl group suggests a preference for lipophilic or nonpolar solvents. However, the presence of the hydroxyl and ester groups, capable of hydrogen bonding and dipole-dipole interactions respectively, allows for some degree of solubility in more polar media.
Theoretical Frameworks for Solubility Prediction
While empirical data is the gold standard, theoretical models provide invaluable predictive power, saving experimental time and resources.
"Like Dissolves Like"
This foundational principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For our target compound, this implies high solubility in solvents that can accommodate its large hydrocarbon structure (e.g., via London dispersion forces) and also interact with its polar functionalities.
Hansen Solubility Parameters (HSPs)
HSPs offer a more quantitative approach by dissecting the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
UNIFAC Model
The Universal Functional Activity Coefficient (UNIFAC) model is a group-contribution method that predicts activity coefficients, which are crucial for calculating solid-liquid phase equilibria (solubility).[8][9] This model is particularly effective for complex organic molecules like phenols, as it calculates interactions based on the molecule's constituent functional groups.[10][11][12] Recent advancements have even led to the development of UNIFAC models specifically parameterized for polyphenols, which can provide more accurate predictions for this class of compounds.[10][11]
Known Solubility Profile
Comprehensive quantitative solubility data for Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate across a wide range of solvents is sparse in publicly available literature. However, qualitative descriptions and data on the parent carboxylic acid provide a strong basis for understanding its behavior.
Table 2: Qualitative Solubility of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and its Parent Acid
| Solvent | Compound | Reported Solubility | Reference |
| Water | Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | Insoluble | [1] |
| Water | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid | Slightly soluble | [13][14][15] |
| Methanol | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid | Slightly soluble | [13][14][16] |
| Ethanol | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid | Slightly soluble | [13][14][16] |
| DMSO | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid | Slightly soluble | [13][14][16] |
Expert Analysis: The term "slightly soluble" indicates limited affinity for these polar solvents. The parent acid's slight solubility is likely aided by the ionizable carboxylic acid group. The ethyl ester, being less polar than the carboxylic acid, is expected to exhibit even lower solubility in polar protic solvents like water, methanol, and ethanol. Conversely, its significant lipophilic character suggests it will be readily soluble in nonpolar organic solvents such as toluene, hexane, and chlorinated solvents, as well as moderately polar solvents like ethyl acetate and acetone.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To obtain definitive, quantitative solubility data, a rigorous experimental protocol is necessary. The shake-flask method is a widely accepted standard for determining equilibrium solubility.[17]
Objective: To determine the concentration of a saturated solution of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in a selected solvent at a controlled temperature.
Materials and Equipment
-
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (purity >98%)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Procedure
-
Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure undissolved solid remains after equilibration, confirming saturation.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least one hour to let the excess solid settle. For fine suspensions, centrifugation may be required.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a calibration curve prepared with known standards.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the results in units such as mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Measurement.
Implications for Research and Development
-
Polymer Science: As a widely used antioxidant for polymers like polyolefins, the compound must be soluble in solvents used during the manufacturing process to ensure homogeneous dispersion within the polymer matrix.[5] Poor solubility can lead to aggregation, reducing its effectiveness and potentially compromising the mechanical properties of the final product.
-
Drug Development & Formulation: For any potential therapeutic application, solubility is a critical determinant of bioavailability.[17] Its lipophilic nature suggests suitability for lipid-based formulations. Understanding its solubility in various pharmaceutically acceptable solvents is the first step in designing effective delivery systems for topical or other routes of administration.
-
Purification and Process Chemistry: Solubility data is essential for developing efficient crystallization processes for purification.[18] By identifying solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature, an effective recrystallization procedure can be designed.
Conclusion
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a molecule with a distinct solubility profile governed by its large, nonpolar di-tert-butylphenyl moiety and its polar ester and hydroxyl groups. While quantitative data remains limited, theoretical principles and qualitative observations consistently point towards high solubility in nonpolar organic solvents and limited solubility in polar media. For researchers and developers, obtaining precise, quantitative data using standardized protocols like the shake-flask method is a critical step in harnessing the full potential of this compound in their specific applications. This guide provides the foundational knowledge and practical framework necessary to approach this essential task with scientific rigor.
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In Vitro Antioxidant Potential of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2] Antioxidants are compounds that can mitigate this damage by neutralizing these reactive species.[2] Phenolic compounds, in particular, are a well-studied class of antioxidants.[3] This guide focuses on Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a synthetic hindered phenolic antioxidant, and provides a comprehensive overview of its in vitro antioxidant potential.
This molecule belongs to the family of hindered phenolic antioxidants, which are known for their efficacy in scavenging free radicals.[4][5] The characteristic bulky tert-butyl groups flanking the hydroxyl group on the phenyl ring provide steric hindrance, which enhances the stability of the resulting phenoxy radical after hydrogen donation, thereby increasing its antioxidant activity.[4] This technical guide will delve into the mechanistic underpinnings of its antioxidant action and provide detailed, field-proven protocols for its evaluation using common in vitro assays.
The Compound: Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Chemical Structure and Properties:
-
Molecular Formula: C₁₉H₃₀O₃[6]
-
Molecular Weight: 306.45 g/mol [7]
-
Synonyms: Ethyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester[6]
The structure features a 3,5-di-tert-butyl-4-hydroxyphenyl group attached to an ethyl propanoate moiety.[7] This combination of a hindered phenol and an ester group confers both antioxidant and thermal stability properties.[7]
Figure 1: Chemical Structure of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
Mechanism of Antioxidant Action
The primary antioxidant mechanism of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is through hydrogen atom donation from its phenolic hydroxyl group to neutralize free radicals.[7] This process interrupts the chain reactions of oxidation.[4] The bulky tert-butyl groups play a crucial role by sterically hindering the hydroxyl group, which allows it to selectively target and scavenge peroxy radical intermediates.[4][5] The resulting phenoxy radical is stabilized by resonance within the benzene ring, making it less reactive and able to terminate further oxidation chain reactions.[8]
Figure 2: General Mechanism of a Hindered Phenolic Antioxidant.
In Vitro Antioxidant Assays
A battery of in vitro assays is essential to comprehensively evaluate the antioxidant potential of a compound. Each assay is based on a different chemical principle, providing a more complete profile of the antioxidant's capabilities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2] The reduction of the violet-colored DPPH radical to the yellow-colored non-radical form, DPPH-H, is monitored spectrophotometrically at approximately 517 nm.[2] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[2]
Expertise & Experience: The DPPH assay is a rapid, simple, and widely used method for initial screening of antioxidant activity.[2][9] However, it is crucial to use a freshly prepared DPPH solution and protect it from light to ensure reproducibility.[2] The choice of solvent is also important, as it can influence the reaction kinetics. Methanol is a commonly used solvent.[2][10]
Detailed Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol.[11] Store in an amber bottle at 4°C.[10]
-
Test Compound Stock Solution: Prepare a stock solution of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox.[2]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each dilution of the test compound or standard to the wells of a 96-well plate.[2]
-
Add 100 µL of the DPPH working solution to each well.[2]
-
For the control (blank), add 100 µL of the solvent and 100 µL of the DPPH solution.[2]
-
Incubate the plate in the dark at room temperature for 30 minutes.[10][12]
-
Measure the absorbance at 517 nm using a microplate reader.[2][10]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[2] Where:
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[2]
-
Figure 3: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[13] The antioxidant's ability to scavenge this radical by donating electrons or hydrogen atoms leads to a reduction in absorbance, which is measured spectrophotometrically at around 734 nm.[13]
Expertise & Experience: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[3] The pre-generation of the ABTS radical cation allows for a more controlled reaction. It is important to allow the ABTS and potassium persulfate mixture to react for 12-16 hours in the dark to ensure complete radical formation.[13]
Detailed Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.[13]
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve potassium persulfate in water.[13]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[13]
-
On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox).[13]
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 10-20 µL) of each dilution of the test compound or standard to the wells of a 96-well microplate.[13]
-
Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.[13]
-
Include control wells containing the solvent and the ABTS•+ solution.[13]
-
Incubate the plate at room temperature in the dark for a specified period (e.g., 6-30 minutes).[13]
-
Measure the absorbance at 734 nm using a microplate reader.[13]
-
-
Data Analysis:
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[14][15] The reduction of the colorless ferric-probe complex to a colored ferrous-probe complex is monitored by measuring the absorbance at a specific wavelength, typically around 593 nm.[15][16]
Expertise & Experience: This assay directly measures the reducing capacity of an antioxidant. It is important to prepare the FRAP reagent fresh on the day of use and maintain it at 37°C throughout the assay.[14] The reaction time is critical and should be precisely controlled.[14]
Detailed Protocol: FRAP Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with glacial acetic acid.[16]
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[16]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.[16]
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio.[14] Prepare this fresh and warm to 37°C.[14]
-
Ferrous Sulfate (FeSO₄) Standard: Prepare a standard curve using known concentrations of FeSO₄.[16]
-
-
Assay Procedure:
-
Add 150 µL of the prepared FRAP reagent to a test tube.[14]
-
Add 20 µL of the sample or standard.[14]
-
Mix well and incubate at 37°C for exactly 4 minutes.[14]
-
Alternatively, for a 96-well plate format, add 100 µL of the sample and 100 µL of the reaction reagent to each well and incubate for 10 minutes at room temperature.[1]
-
Measure the absorbance at 593 nm.[16]
-
-
Data Analysis:
-
Construct a standard curve of absorbance versus the concentration of Fe²⁺.
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
Principle: This assay assesses the ability of an antioxidant to inhibit lipid peroxidation. Lipid peroxidation generates malondialdehyde (MDA) and other reactive substances.[17] In the Thiobarbituric Acid Reactive Substances (TBARS) assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically at around 532 nm.[17][18]
Expertise & Experience: The TBARS assay is a widely used method for measuring lipid peroxidation.[17] However, it is important to note that the assay is not entirely specific for MDA, as other substances can also react with TBA.[17][19] Therefore, results should be interpreted with caution and ideally correlated with other markers of oxidative stress.[19]
Detailed Protocol: TBARS Assay
-
Induction of Lipid Peroxidation:
-
Prepare a suitable biological sample, such as a tissue homogenate or a lipid emulsion (e.g., linoleic acid).
-
Induce lipid peroxidation using an oxidizing agent, such as Fe²⁺/ascorbate or AAPH.
-
-
Assay Procedure:
-
To the reaction mixture containing the lipid source and the pro-oxidant, add the test compound at various concentrations.
-
Incubate the mixture under controlled conditions (e.g., 37°C for a specific time).
-
Stop the reaction by adding a solution like trichloroacetic acid (TCA).
-
Add TBA solution and heat the mixture (e.g., 95°C for a specified time) to allow for color development.[17]
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[17]
-
-
Data Analysis:
-
Calculate the percentage inhibition of lipid peroxidation.
-
Determine the IC₅₀ value of the test compound.
-
Data Presentation and Interpretation
The antioxidant capacity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate should be compared to that of standard antioxidants. The results from the different assays provide a comprehensive profile of its antioxidant activity.
Table 1: Summary of In Vitro Antioxidant Activity
| Assay | Parameter | Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | Standard (e.g., Trolox/Ascorbic Acid) |
| DPPH Scavenging | IC₅₀ (µg/mL) | [Insert experimental value] | [Insert experimental value] |
| ABTS Scavenging | IC₅₀ (µg/mL) | [Insert experimental value] | [Insert experimental value] |
| FRAP | FRAP Value (µM Fe²⁺/mg) | [Insert experimental value] | [Insert experimental value] |
| Lipid Peroxidation | IC₅₀ (µg/mL) | [Insert experimental value] | [Insert experimental value] |
Conclusion
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, as a hindered phenolic compound, is expected to exhibit significant in vitro antioxidant potential. The detailed protocols provided in this guide offer a robust framework for researchers to evaluate its efficacy in scavenging free radicals, reducing oxidizing agents, and inhibiting lipid peroxidation. A thorough investigation using these methods will provide valuable insights into its potential applications in the development of novel therapeutics and as a stabilizing agent in various materials. The synergistic use of multiple assays is crucial for a comprehensive understanding of its antioxidant profile.
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Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]
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El-Sayed, M. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
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Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
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Amfine. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]
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Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments, (87), 50861. Retrieved from [Link]
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Zheleva-Dimitrova, D. Z. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Magazine, 9(34), 110–114. Retrieved from [Link]
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Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
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Konwar, A., & Kalita, D. (2022). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 14(3), 547. Retrieved from [Link]
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
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Lou, J., et al. (2023). The antioxidant mechanism of hindered phenolic antioxidants bonded with para bridge groups in PA6. ResearchGate. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
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ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. Retrieved from [Link]
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Pourmorad, F., et al. (2006). ABTS+ Radical Scavenging Assay. Bio-protocol, 1(1), e8. Retrieved from [Link]
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Anastasiadi, M., et al. (2010). DPPH∙ Radical Scavenging Assay. Bio-protocol, 1(1), e35. Retrieved from [Link]
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Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]
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Wikipedia. (n.d.). TBARS. Retrieved from [Link]
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Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 4(3), 482–499. Retrieved from [Link]
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Bar-Or, D., et al. (2001). Lipid peroxidation and the thiobarbituric acid assay: standardization of the assay when using saturated and unsaturated fatty ac. SciSpace. Retrieved from [Link]
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Bar-Or, D., et al. (2001). Lipid Peroxidation and the Thiobarbituric Acid Assay: Standardization of the Assay When Using Saturated and Unsaturated Fatty Acids. ResearchGate. Retrieved from [Link]
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Chen, Y., et al. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1050–1053. Retrieved from [Link]
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Colosimo, R., et al. (2022). In Vitro Characterization of Antioxidant, Antibacterial and Antimutagenic Activities of the Green Microalga Ettlia pseudoalveolaris. Antioxidants, 11(11), 2118. Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Activity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in Cellular Models
Introduction: Unveiling the Potential of a Sterically Hindered Phenolic Compound
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a synthetic phenolic compound characterized by a sterically hindered hydroxyl group on a phenyl ring, flanked by two bulky tert-butyl groups.[1][2] This structural arrangement is a hallmark of a class of antioxidants widely utilized as stabilizers in various industrial applications to prevent oxidative degradation.[1] Beyond its industrial utility, the unique chemical architecture of this molecule suggests a significant potential for biological activity, particularly in the context of cellular oxidative stress and inflammation. This guide provides a comprehensive technical overview of the biological activities of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in cellular models, offering insights for researchers, scientists, and drug development professionals. We will delve into its antioxidant and anti-inflammatory properties, discuss its cytotoxic potential, and provide detailed experimental protocols for its evaluation.
Part 1: The Core Directive - Antioxidant and Anti-inflammatory Properties
The primary biological activities of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate stem from its identity as a phenolic antioxidant. The sterically hindered phenolic hydroxyl group is the key functional feature responsible for its potent radical-scavenging capabilities.
Antioxidant Activity: A Tale of Radical Scavenging and Cellular Defense
The fundamental antioxidant mechanism of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize highly reactive free radicals. This process is illustrated in the following diagram:
Caption: Mechanism of free radical scavenging by Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
This direct radical scavenging is a crucial first line of defense against oxidative stress. However, the antioxidant activity of this compound in a cellular context is likely more complex, involving the modulation of endogenous antioxidant defense systems. One of the most important of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][5]
The Nrf2 pathway is a master regulator of cellular redox homeostasis. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS). While direct evidence for Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is pending, structurally similar phenolic compounds have been shown to activate the Nrf2 pathway.[3][4][5]
Caption: The NF-κB signaling pathway and its inhibition by phenolic compounds.
Part 2: Scientific Integrity & Logic - Experimental Protocols
To rigorously assess the biological activity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a series of well-defined cellular assays are essential. The following protocols provide a framework for evaluating its cytotoxicity, antioxidant capacity, and anti-inflammatory effects.
Assessment of Cytotoxicity: The MTT Assay
Before evaluating the therapeutic potential of any compound, it is crucial to determine its cytotoxic profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. [6][7][8]
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HepG2 hepatocytes, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Note on Hindered Phenols and Cytotoxicity: It is important to recognize that sterically hindered phenols can exhibit a dual effect. While they act as antioxidants at lower concentrations, at higher concentrations, they can become pro-oxidant and induce cytotoxicity. This is a critical consideration in dose-selection for therapeutic applications. Below is a table of comparative IC50 values for other hindered phenolic compounds against various cancer cell lines, which can serve as a reference.
| Compound | Cell Line | IC50 (µM) |
| Hindered Phenol A | MCF-7 (Breast Cancer) | 25.7 |
| Hindered Phenol B | HepG2 (Liver Cancer) | 9.4 |
| Hindered Phenol C | HCT-116 (Colon Cancer) | 11.7 |
This data is illustrative and sourced from studies on structurally related hindered phenolic compounds.
Evaluation of Antioxidant Activity: The DCFH-DA Assay
To quantify the intracellular antioxidant activity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a reliable method for measuring intracellular reactive oxygen species (ROS).
-
Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
DCFH-DA Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells again with PBS and then expose them to an ROS-inducing agent (e.g., 100 µM H₂O₂ or 600 µM AAPH) for a defined period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of ROS inhibition compared to the control (cells treated with the ROS inducer but not the test compound).
Assessment of Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines
To confirm the anti-inflammatory effects of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, can be quantified in the supernatant of LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 macrophages in a 24-well plate and pre-treat with different concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of TNF-α and IL-6 in the cell supernatants. Calculate the percentage of inhibition of cytokine production by the test compound compared to the LPS-stimulated control.
Conclusion: A Promising Candidate for Further Investigation
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a sterically hindered phenolic compound, demonstrates significant potential as a biologically active agent in cellular models. Its well-defined antioxidant properties, coupled with strong evidence for its anti-inflammatory effects through the inhibition of the NF-κB pathway, make it a compelling candidate for further research in the context of diseases driven by oxidative stress and inflammation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its efficacy and mechanism of action. Future studies should focus on elucidating its precise interactions with the Nrf2 pathway and expanding the assessment of its cytotoxic profile across a broader range of cell lines to fully characterize its therapeutic window.
References
- BenchChem. (2025). Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
-
MDPI. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Molecular mechanics study of hindered phenols used as antioxidants. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human.... Retrieved from [Link]
-
PubMed. (n.d.). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
-
PubMed Central. (n.d.). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Retrieved from [Link]
-
PubMed. (n.d.). Ethyl 3',4',5'-trimethoxythionocinnamate modulates NF-κB and Nrf2 transcription factors. Retrieved from [Link]
-
PubMed Central. (n.d.). Nrf2/ARE-Mediated Antioxidant Actions of Pro-Electrophilic Drugs. Retrieved from [Link]
-
PubMed. (n.d.). Natural Nrf2 activators modulate antioxidant gene expression and apoptosis in leukemic K-562 cells. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 3',4',5'-trimethoxythionocinnamate modulates NF-κB and Nrf2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nrf2/ARE-Mediated Antioxidant Actions of Pro-Electrophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Nrf2 activators modulate antioxidant gene expression and apoptosis in leukemic K-562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Introduction: The Critical Role of Quantifying a Key Antioxidant
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a sterically hindered phenolic antioxidant, is a vital additive in a wide array of materials, including plastics, lubricants, adhesives, and coatings. Its primary function is to mitigate the thermo-oxidative degradation of polymers and other organic materials by interrupting free-radical chain reactions.[1] The precise quantification of this compound is paramount in research, development, and quality control to ensure product stability, longevity, and safety.
This comprehensive guide provides detailed application notes and validated protocols for the quantification of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and robust, reproducible results.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse Method
High-Performance Liquid Chromatography (HPLC) is the preferred method for the routine quantification of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate due to its high resolution, sensitivity, and reproducibility. A reverse-phase method is particularly well-suited for this non-polar analyte.
Scientific Rationale
The choice of a reverse-phase C18 column is based on the hydrophobic nature of the analyte. The non-polar stationary phase interacts with the non-polar Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, while a polar mobile phase, typically a mixture of acetonitrile and water, is used for elution. The UV detector is set at a wavelength where the phenolic chromophore exhibits maximum absorbance, ensuring high sensitivity. The method's validation is grounded in the principles outlined by the International Council on Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[2][3][4][5][6]
Experimental Workflow
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the quantification of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
Detailed Protocol
1.3.1. Materials and Reagents:
-
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate reference standard (Purity ≥ 98%)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or formic acid for MS-compatible methods)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
1.3.2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
1.3.3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm |
| Run Time | 10 minutes |
1.3.4. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 to 100 µg/mL.
1.3.5. Sample Preparation:
-
Accurately weigh a sample containing Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and transfer it to a volumetric flask.
-
Add a suitable volume of acetonitrile and sonicate for 15 minutes to ensure complete extraction.
-
Dilute to the mark with acetonitrile and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
1.3.6. Method Validation:
The method should be validated according to ICH Q2(R2) guidelines, with typical acceptance criteria presented in the table below.[2][3][4][5][6]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Complex Matrices and Confirmatory Analysis
GC-MS is a powerful technique for the quantification and identification of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, especially in complex matrices where high selectivity is required. It is also an excellent confirmatory technique for HPLC results.
Scientific Rationale
The analyte must be thermally stable and volatile for GC analysis. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has a boiling point that allows for its analysis by GC without derivatization. A non-polar capillary column is used for separation based on the analyte's boiling point and interaction with the stationary phase. The mass spectrometer provides high selectivity and sensitivity by monitoring characteristic fragment ions of the analyte. For higher molecular weight hindered phenols, reactive pyrolysis with a methylating agent like tetramethylammonium hydroxide (TMAH) can be employed to create a more volatile derivative.[2]
Experimental Workflow
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the quantification of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
Detailed Protocol
2.3.1. Materials and Reagents:
-
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate reference standard (Purity ≥ 98%)
-
GC-grade dichloromethane or other suitable solvent
-
Volumetric flasks, pipettes, and syringes
-
GC vials with septa
2.3.2. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
2.3.3. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 minute) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 150 °C for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MSD Transfer Line | 290 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 291 (Quantifier), 235, 306 (Qualifiers) |
2.3.4. Preparation of Standard and Sample Solutions:
Similar to the HPLC method, prepare stock and working standard solutions in dichloromethane. Sample preparation involves dissolving the sample in dichloromethane, followed by vortexing and transferring to a GC vial.
2.3.5. Method Validation:
The validation parameters for the GC-MS method are similar to those for HPLC, with adjustments for the technique's inherent sensitivity.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Range | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.07 µg/mL |
| Specificity | Confirmed by retention time and ion ratio matching. |
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, particularly for screening purposes and in simple matrices where interfering substances are minimal.
Scientific Rationale
This method is based on the principle that the phenolic chromophore in the analyte absorbs light in the ultraviolet region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) is determined to ensure the highest sensitivity and to minimize interference. While less specific than chromatographic methods, its simplicity makes it valuable for high-throughput screening.[7]
Experimental Workflow
Caption: UV-Vis Spectrophotometry workflow for the quantification of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
Detailed Protocol
3.3.1. Materials and Reagents:
-
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate reference standard (Purity ≥ 98%)
-
Spectrophotometric grade ethanol or methanol
-
Quartz cuvettes
-
Volumetric flasks and pipettes
3.3.2. Instrumentation:
-
UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length)
3.3.3. Method Parameters:
| Parameter | Setting |
| Wavelength Scan | 200 - 400 nm (to determine λmax) |
| Measurement Wavelength | λmax (approximately 278 nm) |
| Blank | Ethanol or methanol |
3.3.4. Preparation of Standard and Sample Solutions:
-
Stock Standard Solution (500 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in 100 mL of ethanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with ethanol.
-
Sample Solution: Prepare a sample solution in ethanol with a concentration expected to fall within the linear range of the calibration curve.
3.3.5. Measurement Procedure:
-
Determine the λmax of a standard solution by scanning from 200 to 400 nm.
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument with the blank (ethanol).
-
Measure the absorbance of each standard and sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
3.3.6. Method Validation:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | 5 - 25 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Specificity | Limited; best for pure samples or simple matrices. |
Concluding Remarks: Selecting the Appropriate Method
The choice of analytical method for the quantification of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate depends on the specific requirements of the analysis.
-
HPLC-UV is the recommended method for routine quality control and quantification in most sample matrices due to its excellent balance of speed, sensitivity, and resolution.
-
GC-MS is ideal for confirmatory analysis and for samples with complex matrices where high selectivity is crucial.
-
UV-Vis Spectrophotometry serves as a rapid and cost-effective screening tool for samples with minimal interfering components.
Each method, when properly validated, provides a reliable and robust system for the accurate quantification of this important antioxidant, ensuring the quality and performance of the end products.
References
-
Frontier-Lab. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. Retrieved from [Link]
-
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
MDPI. (n.d.). Processes | Special Issue : Extraction of Antioxidant Compounds for Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The results of validation of the UV-Vis spectroscopy method for determination of total phenolic content. Retrieved from [Link]
-
Oxford Academic. (n.d.). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves | Journal of Chromatographic Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Calibration, linearity, and LOD and LOQ values of the HPLC method for.... Retrieved from [Link]
-
Mahidol University. (n.d.). Validated UV Spectrophotometric Method for Quantitative Analysis of Carotenoid Content and Antioxidant Activities of Pluk Mai Lie Papaya Fruits. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Analysis of Total Phenol in Developed Nutraceutical by UV-VIS Spectrophotometry. Retrieved from [Link]
-
SciELO. (n.d.). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. Retrieved from [Link]
-
ACS Omega. (n.d.). Physicochemical, Structural, Molecular, and Thermal Characterization of Fucus vesiculosus Extract-Based Nanofibrous Mats. Retrieved from [Link]
Sources
HPLC method development for Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate analysis.
An Application Note and Protocol for the HPLC Analysis of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Abstract
This document provides a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. This phenolic antioxidant is widely used as a stabilizer in polymers, plastics, and oils to prevent oxidative degradation.[1][2] Accurate quantification is crucial for quality control, formulation development, and stability studies. This guide details a systematic approach to method development, from initial analyte characterization to the final validated protocol, grounded in established chromatographic principles and regulatory expectations. We present a complete reversed-phase HPLC (RP-HPLC) protocol, including system suitability criteria and validation guidelines compliant with the International Council for Harmonisation (ICH) standards.
Analyte Characterization
Understanding the physicochemical properties of the target analyte is the foundational step in logical HPLC method development. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 36294-24-3) is a sterically hindered phenolic compound.[3]
Structure and Properties:
| Property | Value | Source(s) |
| Chemical Structure | [4] | |
| Molecular Formula | C₁₉H₃₀O₃ | [3][4][5] |
| Molecular Weight | 306.44 g/mol | [1][3][4] |
| Appearance | Solid | [5] |
| Melting Point | 50-51 °C | [1][2] |
| Key Features | Phenolic hydroxyl group (weakly acidic), two bulky hydrophobic tert-butyl groups, ethyl ester moiety. | [3] |
The presence of the large, non-polar tert-butyl groups and the benzene ring makes the molecule significantly hydrophobic, which dictates the choice of chromatographic mode and stationary phase. The phenolic hydroxyl group is a chromophore, making UV detection a suitable choice.
HPLC Method Development Strategy
The development of a successful HPLC method is a systematic process involving the optimization of several key parameters. Our strategy is based on the analyte's properties to achieve efficient and robust separation.
Chromatographic Mode: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most widely used separation technique in liquid chromatography and is the logical choice for this analyte.[6] This mode utilizes a non-polar stationary phase and a polar mobile phase. The retention mechanism is based on hydrophobic interactions between the analyte and the stationary phase.[7][8] Given the pronounced hydrophobic character of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, it will be strongly retained on a non-polar stationary phase, allowing for excellent separation from polar impurities.
Stationary Phase Selection: C18 Column
The choice of stationary phase is critical for achieving the desired retention and selectivity.
-
Justification: A C18 (octadecylsilane) bonded silica column is the recommended starting point. C18 columns provide the highest level of hydrophobicity among common alkyl phases, making them ideal for retaining non-polar compounds like our target analyte.[6][7] The strong hydrophobic interactions between the analyte's tert-butyl groups and the C18 chains will ensure adequate retention, providing a wide window for method optimization.
Mobile Phase Optimization
The mobile phase composition directly controls analyte retention and peak shape.
-
Organic Modifier: A mixture of water and an organic solvent like acetonitrile or methanol is standard for RP-HPLC. Acetonitrile is often preferred as it typically provides better peak shapes for phenolic compounds and has a lower viscosity, resulting in lower system backpressure.[9][10]
-
Mobile Phase pH and Acidifier: The phenolic hydroxyl group on the analyte is weakly acidic. To ensure reproducible retention times and symmetrical peak shapes, its ionization must be suppressed. This is achieved by acidifying the mobile phase.[9][10] Adding a small amount of an acid, such as 0.1% formic acid or phosphoric acid, to the aqueous component of the mobile phase will maintain a low pH, keeping the analyte in its neutral, protonated form.[11]
-
Isocratic vs. Gradient Elution: For the analysis of a single, pure compound, an isocratic method (constant mobile phase composition) is preferable. Isocratic methods are generally more robust, have simpler instrument requirements, and exhibit more stable baselines compared to gradient methods. The initial development will focus on finding an isocratic mobile phase composition that provides a suitable retention time (typically between 3 and 10 minutes).
Detector Wavelength Selection
The presence of the substituted benzene ring in the analyte's structure allows for sensitive detection using a UV-Vis spectrophotometer. To determine the optimal wavelength for maximum sensitivity, a standard solution of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate should be scanned across the UV range (e.g., 200-400 nm) using a diode array detector (DAD) or a spectrophotometer. For many phenolic compounds, a wavelength around 280 nm provides a good response.
Workflow for HPLC Method Development
Sources
- 1. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester | C19H30O3 | CID 64871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate [cymitquimica.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. bvchroma.com [bvchroma.com]
- 9. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Topic: Measuring the Antioxidant Capacity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate via DPPH Radical Scavenging Assay
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Antioxidant Capacity Assessment
Antioxidants are critical agents that mitigate the deleterious effects of oxidative stress, a cellular imbalance implicated in a wide array of pathologies and material degradation processes. The capacity of a compound to neutralize reactive free radicals is a key indicator of its potential utility in pharmaceuticals, nutraceuticals, and industrial applications. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a phenolic compound whose structure is intrinsically designed for antioxidant activity.[1] Its core feature is a sterically hindered phenol group, where bulky tert-butyl groups flank the hydroxyl moiety. This configuration enhances the stability of the resulting phenoxy radical after it donates a hydrogen atom, making it an effective radical scavenger.[1][2]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a robust, rapid, and widely adopted spectrophotometric method for screening and characterizing the free-radical scavenging ability of compounds.[3][4] The principle is elegant in its simplicity: the DPPH molecule is a stable free radical that possesses a deep violet color, exhibiting a characteristic strong absorption maximum around 517 nm.[5][6] When a hydrogen-donating antioxidant, such as Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, is introduced, it reduces the DPPH radical to its non-radical form, DPPH-H.[7][8] This process neutralizes the radical and leads to a stoichiometric discoloration from deep violet to a pale yellow, a change that can be precisely quantified by measuring the decrease in absorbance.[5][7][9]
This document provides a detailed protocol grounded in first principles, offering both the procedural steps and the scientific rationale necessary for the accurate determination of the antioxidant capacity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate using the DPPH assay.
Part 1: The Underpinning Science—Mechanism and Experimental Causality
The Radical Scavenging Mechanism
The antioxidant action of a hindered phenol against the DPPH radical is a classic example of a Hydrogen Atom Transfer (HAT) mechanism.[10][11] The phenolic hydroxyl group (-OH) serves as a hydrogen donor. The reaction can be summarized as:
DPPH• (Violet) + Ar-OH → DPPH-H (Pale Yellow) + Ar-O•
The efficacy of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is enhanced by the two tert-butyl groups at the ortho positions to the hydroxyl group. These bulky groups provide steric hindrance that not only stabilizes the resulting phenoxy radical (Ar-O•), preventing it from participating in further undesirable reactions, but also increases its solubility in non-polar environments.[1][2] While HAT is the predominant pathway, a Single Electron Transfer followed by Proton Transfer (SET-PT) can also occur, and its contribution may be influenced by the choice of solvent.[10][12]
Caption: DPPH radical scavenging via Hydrogen Atom Transfer (HAT).
Expertise in Practice: Rationale Behind Key Protocol Choices
Understanding the "why" behind each step is crucial for robust and reproducible results.
-
Solvent Selection: Methanol is the solvent of choice for this assay. It readily dissolves the DPPH radical and a wide range of phenolic compounds, including the target molecule.[10][13] It is important to note that solvents can influence reaction kinetics and mechanisms; for instance, protic solvents like methanol can facilitate the SET-PT pathway.[14][15] Consistency in the solvent used is paramount for comparing results across experiments.[13]
-
Wavelength Precision: The absorbance is measured at the λmax (maximum absorbance wavelength) of the DPPH radical, which is approximately 517 nm.[3][5] Measuring at this specific wavelength ensures maximum sensitivity to the concentration changes of the violet DPPH radical, providing a direct correlation to the scavenging activity.
-
Controlled Incubation: The reaction between the antioxidant and DPPH is not instantaneous. An incubation period, typically 30 minutes, allows the reaction to proceed toward completion or a stable endpoint.[6][16] This step must be performed in the dark (e.g., by covering the plate with aluminum foil) because DPPH is light-sensitive, and ambient light can cause its degradation, leading to erroneously high antioxidant readings.[17]
-
Self-Validation Through Controls: A well-designed assay validates itself through a series of controls:
-
Negative Control (A_control): Contains DPPH and solvent only. This represents 0% scavenging and provides the baseline maximum absorbance.
-
Blank: Contains solvent only. This is used to zero the spectrophotometer, correcting for any absorbance from the solvent and the microplate itself.
-
Sample Blank: Contains the test compound and solvent (no DPPH). This is essential to correct for any intrinsic color of the test compound that might absorb light at 517 nm, which would otherwise interfere with the results.[18]
-
Positive Control: A well-characterized antioxidant, such as Butylated Hydroxytoluene (BHT), Trolox, or Ascorbic Acid, is run in parallel.[16] This confirms the assay is performing as expected and provides a benchmark against which the activity of the test compound can be compared.
-
Part 2: Standard Operating Protocol
This protocol is optimized for a 96-well microplate format, enabling higher throughput and reduced reagent consumption.
Required Materials and Equipment
-
Compound: Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 36294-24-3)
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (ACS grade or higher)
-
Positive Control (e.g., BHT, Trolox)
-
-
Equipment:
-
UV-Vis microplate spectrophotometer capable of reading at 517 nm
-
Calibrated analytical balance
-
Calibrated single and multichannel micropipettes
-
96-well clear, flat-bottom microplates
-
Amber glass bottles and volumetric flasks
-
Vortex mixer
-
Reagent Preparation
| Reagent | Preparation Instructions | Storage & Stability |
| DPPH Stock Solution (0.2 mM) | Accurately weigh ~7.9 mg of DPPH and dissolve in 100 mL of methanol. | Store in an amber bottle at 4°C. Protect from light. Stable for up to one week. |
| DPPH Working Solution | Dilute the stock solution with methanol to achieve an absorbance of ~1.0 ± 0.1 at 517 nm. This typically requires a concentration of ~0.1 mM. | Prepare fresh before each use. Do not store or reuse. |
| Test Compound Stock (1 mg/mL) | Dissolve 10 mg of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in 10 mL of methanol. | Store at 4°C. |
| Test Compound Working Dilutions | Perform a serial dilution of the stock solution in methanol to create a range of concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL). | Prepare fresh for each experiment. |
| Positive Control Working Dilutions | Prepare a positive control (e.g., BHT) in the same concentration range as the test compound. | Prepare fresh for each experiment. |
Experimental Workflow
Caption: High-level workflow for the DPPH antioxidant assay.
Step-by-Step Assay Procedure
-
Plate Mapping: Design a plate map to assign wells for blanks, negative controls, positive controls, test compounds, and sample blanks. It is critical to run all samples and controls in triplicate.
-
Sample Addition: Pipette 100 µL of the appropriate solution into each well according to the plate map:
-
Test Compound Wells: 100 µL of each working dilution.
-
Positive Control Wells: 100 µL of each positive control dilution.
-
Negative Control Wells: 100 µL of methanol.
-
Blank Wells: 200 µL of methanol (no further additions).
-
Sample Blank Wells: 100 µL of each test compound working dilution.
-
-
Reagent Addition:
-
Using a multichannel pipette, add 100 µL of the freshly prepared DPPH working solution to all wells except the Blank and Sample Blank wells.
-
Add 100 µL of methanol to the Sample Blank wells.
-
-
Incubation: Mix the plate gently on a plate shaker for 1 minute. Cover the plate completely with aluminum foil to protect it from light and incubate for exactly 30 minutes at room temperature.
-
Measurement: Immediately following incubation, measure the absorbance of the plate at 517 nm using a microplate reader.
Part 3: Data Analysis, Interpretation, and Assay Integrity
Calculating Radical Scavenging Activity
First, correct the absorbance readings of your samples by subtracting the absorbance of their corresponding sample blanks.
The percentage of DPPH radical scavenging activity (%RSA) is calculated using the following formula:[7][19]
%RSA = [ (Abs_control - Abs_sample_corrected) / Abs_control ] x 100
Where:
-
Abs_control: The average absorbance of the negative control wells.
-
Abs_sample_corrected: The absorbance of the sample well minus the absorbance of its corresponding sample blank well.
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.[6][20] It is the gold-standard metric for expressing antioxidant potency; a lower IC50 value signifies a higher antioxidant capacity.
-
Plot Data: Create a scatter plot with the logarithm of the test compound concentrations on the x-axis and the corresponding average %RSA on the y-axis.
-
Linear Regression: Identify the linear range of the dose-response curve. Apply a linear regression (trendline) to these data points to obtain the equation of the line, y = mx + c , and the coefficient of determination (R²).[21][22]
-
Calculate IC50: The IC50 value is the value of 'x' when 'y' is 50. Rearrange the equation to solve for x:
IC50 = (50 - c) / m
Where 'm' is the slope and 'c' is the y-intercept of the regression line.
Trustworthiness and Limitations
While the DPPH assay is reliable, it is not without limitations. Acknowledging these is key to proper data interpretation.
-
Steric Accessibility: The bulky DPPH radical may be sterically hindered from reacting efficiently with sterically crowded antioxidant sites.[10][17]
-
Color Interference: As addressed by the use of a sample blank, naturally colored samples can interfere with absorbance readings.[18] For highly colored extracts, this can be a significant issue.
-
Kinetic Differences: Not all antioxidants react at the same rate. A fixed endpoint of 30 minutes may underestimate the capacity of slow-reacting compounds.
References
-
Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available from: [Link]
-
Mensor, L. L., Menezes, F. S., Leitão, G. G., Reis, A. S., dos Santos, T. C., Coube, C. S., & Leitão, S. G. (2001). Genesis and development of DPPH method of antioxidant assay. Journal of the Brazilian Chemical Society. Available from: [Link]
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ResearchGate. DPPH assay for evaluating antioxidant activity. ResearchGate. Available from: [Link]
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ResearchGate. How to determine theoretical IC50 value for in vitro DPPH assay?. ResearchGate. Available from: [Link]
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Güçlü, İ., & Al, S. H. (2022). DPPH Radical Scavenging Assay. MDPI. Available from: [Link]
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Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry. Available from: [Link]
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YouTube. Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. Available from: [Link]
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Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Journal of Agricultural and Food Chemistry. Available from: [Link]
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YouTube. DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment. YouTube. Available from: [Link]
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Kumar, S., & Pandey, A. K. (2013). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Medicinal Plants Research. Available from: [Link]
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Nakagawa, T., & Yokozawa, T. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Available from: [Link]
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Mocan, A., Crișan, G., Vlase, L., Crișan, O., Vodnar, D. C., Raita, O., & Gheldiu, A. M. (2017). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants. Available from: [Link]
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Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Foods. Available from: [Link]
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YouTube. How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. Available from: [Link]
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Özyürek, M., Güçlü, K., & Apak, R. (2011). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. Talanta. Available from: [Link]
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Yeo, J., & Shahidi, F. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Journal of Functional Foods. Available from: [Link]
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Goiris, K., De Vrije, T., De Cooman, L., & De Keukeleire, D. (2003). Determination of DPPH Radical Oxidation Caused by Methanolic Extracts of Some Microalgal Species by Linear Regression Analysis of Spectrophotometric Measurements. Journal of Applied Phycology. Available from: [Link]
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de Menezes, C. C., de Queiroz, A. C., & de Menezes, L. C. (2021). A critical examination of the DPPH method: Mistakes and inconsistencies in stoichiometry and IC50 determination by UV–Vis spectroscopy. Food Chemistry. Available from: [Link]
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YouTube. Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. YouTube. Available from: [Link]
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Medila, I., Mahfoudi, A., & Bouzeraa, A. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Journal of the Mexican Chemical Society. Available from: [Link]
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Kim, K. H., & Lee, J. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Food Science and Biotechnology. Available from: [Link]
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ResearchGate. Antioxidant capacity and kinetics of dendritic hindered phenols using DPPH assay. ResearchGate. Available from: [Link]
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G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available from: [Link]
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El Babili, F., Linda-Mweze, N., Vincent, C., Laleman, R., & Hourugou, A. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. European Academic Journal of Science and Engineering. Available from: [Link]
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YouTube. DPPH assay and TPC assays. YouTube. Available from: [Link]
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Imai, H., & Nishikawa, T. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI. Available from: [Link]
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Encyclopedia.pub. DPPH Radical Scavenging Assay. Encyclopedia.pub. Available from: [Link]
-
Magalhães, L. M., Segundo, M. A., Reis, S., & Lima, J. L. F. C. (2008). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Journal of the Brazilian Chemical Society. Available from: [Link]
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Ridwanto, Trizaldi, A., Rani, Z., Daulay, A. S., Nasution, H. M., & Miswanda, D. (2021). Antioxidant Activity Test Of Methanol Extract Of Gaharu (Aquilaria Malaccensis Lam.) Bark With Dpph (1,1 Diphenyl - International Journal of Health and Pharmaceutical (IJHP). International Journal of Health and Pharmaceutical. Available from: [Link]
-
ResearchGate. DPPH Assay for Methanol extract. ResearchGate. Available from: [Link]
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Kelkel, M., & Schipp, D. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Antioxidants. Available from: [Link]
-
MySkinRecipes. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. MySkinRecipes. Available from: [Link]
-
Mutshekwa, M., & Chinyerumwa, A. (2018). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated, Semi-Aerated and Non-Aerated Tea Products. American Journal of Analytical Chemistry. Available from: [Link]
-
PubChem. Antioxidant 1010. National Institutes of Health. Available from: [Link]
-
Ferguson, G., & Glidewell, C. (2003). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Acta Crystallographica Section C: Crystal Structure Communications. Available from: [Link]
-
ResearchGate. The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. ResearchGate. Available from: [Link]
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ABTS radical scavenging assay protocol for phenolic compounds.
Application Notes & Protocols
Topic: ABTS Radical Scavenging Assay for the Assessment of Antioxidant Capacity in Phenolic Compounds
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the ABTS/TEAC Assay: From Core Principles to Practical Application for Phenolic Antioxidants
This technical guide provides an in-depth exploration of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, a robust and versatile method for determining the total antioxidant capacity of substances. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind experimental choices, and the best practices for ensuring data integrity, particularly when evaluating phenolic compounds.
Foundational Principles of the ABTS Assay
The ABTS assay is a spectrophotometric method that quantifies the ability of a test compound to scavenge the stable ABTS radical cation (ABTS•+).[1] The core of the assay is the generation of a blue-green ABTS•+ chromophore, which has a characteristic maximum absorbance at specific wavelengths, most notably 734 nm.[2][3]
The process begins with the oxidation of ABTS by a strong oxidizing agent, most commonly potassium persulfate (K₂S₂O₈).[2] This reaction generates the stable ABTS•+ radical. When an antioxidant, such as a phenolic compound, is introduced, it donates an electron or a hydrogen atom to the radical cation.[1][2] This act of donation neutralizes the ABTS•+, converting it back to its colorless form and causing a measurable decrease in the solution's absorbance.[4] The degree of this decolorization is directly proportional to the concentration and potency of the antioxidants present in the sample.[2]
This method is widely adopted due to its applicability to both hydrophilic and lipophilic antioxidants, its operational simplicity, and the stability of the radical cation.[2][5] Results are typically standardized against a known antioxidant, Trolox (a water-soluble vitamin E analog), and expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4][6]
The fundamental reaction involves the pre-formed ABTS•+ radical being reduced by an antioxidant compound (ArOH), such as a phenol. This process quenches the radical's reactivity and its characteristic color.
Reaction: ABTS•+ (blue/green) + ArOH (Antioxidant) → ABTS (colorless) + ArO• (Antioxidant Radical)
The efficiency of a phenolic compound in this assay is largely dictated by its structure, specifically the number and position of hydroxyl (-OH) groups on the aromatic ring, which facilitate the donation of a hydrogen atom.
Experimental Design and Workflow
A successful ABTS assay relies on careful preparation and a logical workflow. The entire process, from reagent preparation to data analysis, is designed to ensure reproducibility and accuracy.
The diagram below outlines the critical stages of the AB-TS assay protocol.
Caption: Experimental workflow for the ABTS assay.
Detailed Protocols & Methodologies
This section provides validated, step-by-step protocols for conducting the ABTS assay. Adherence to these steps is critical for achieving reliable and self-validating results.
Accuracy in reagent preparation is paramount. Use analytical grade reagents and deionized water.
| Reagent | Concentration | Preparation Steps | Rationale & Insights |
| ABTS Stock Solution | 7 mM | Weigh 38.4 mg of ABTS diammonium salt and dissolve in 10 mL of deionized water.[2] | ABTS is light-sensitive. Store the solution in an amber bottle or a foil-wrapped tube at 4°C. |
| Potassium Persulfate Solution | 2.45 mM | Weigh 6.62 mg of potassium persulfate and dissolve in 10 mL of deionized water.[2] | This is the oxidizing agent responsible for generating the radical cation. Prepare fresh as needed. |
| ABTS•+ Radical Solution (Concentrate) | N/A | Mix equal volumes of the 7 mM ABTS stock and the 2.45 mM potassium persulfate solution (e.g., 5 mL of each).[2] | This initiates the oxidation of ABTS to the ABTS•+ radical. |
| Incubation | N/A | Allow the mixed solution to stand in the dark at room temperature for 12-16 hours before use.[2][7][8] | This lengthy incubation is crucial for the complete and stable generation of the ABTS•+ radical, ensuring the reaction's endpoint is reached before the assay begins.[2][9] |
| ABTS•+ Working Solution | N/A | Dilute the incubated ABTS•+ concentrate with a suitable solvent (e.g., ethanol or methanol for phenolic compounds) until the absorbance reading at 734 nm is 0.70 (± 0.02) .[7][8] | This standardization step is critical for reproducibility. An absorbance of 0.70 provides a sufficient dynamic range for measuring decolorization and ensures the readings fall within the linear range of most spectrophotometers. |
A standard curve is essential for quantifying the antioxidant capacity of your samples. Trolox is the universally accepted standard for this assay.
-
Prepare a 1 mM Trolox Stock Solution: Dissolve 25.0 mg of Trolox in 100 mL of the same solvent used for the ABTS•+ working solution (e.g., ethanol).
-
Perform Serial Dilutions: Prepare a series of working standards from the stock solution. The final concentrations in the table below are examples and should be optimized for your specific assay conditions.
| Standard | Volume of 1 mM Trolox Stock | Volume of Solvent | Final Concentration (µM) |
| S1 | 25 µL | 975 µL | 25 |
| S2 | 50 µL | 950 µL | 50 |
| S3 | 100 µL | 900 µL | 100 |
| S4 | 150 µL | 850 µL | 150 |
| S5 | 200 µL | 800 µL | 200 |
| S6 (Blank) | 0 µL | 1000 µL | 0 |
-
Phenolic Extracts: Dissolve plant extracts or isolated phenolic compounds in the same solvent used for the Trolox standards (e.g., ethanol, methanol).
-
Dilution Series: It is crucial to test several dilutions of your sample. The goal is to find a concentration that produces between 20% and 80% inhibition of the ABTS•+ signal.[10] Results outside this range may not be linear and can lead to inaccurate estimations of antioxidant capacity.
This protocol is optimized for high-throughput screening.
-
Pipetting: Into the wells of a 96-well microplate, add 20 µL of each Trolox standard, diluted sample, or solvent blank.[11] Perform all measurements in at least triplicate for statistical validity.
-
Reagent Addition: Add 200 µL of the absorbance-adjusted ABTS•+ working solution to every well.[12]
-
Incubation: Mix the plate on an orbital shaker for 1 minute and then incubate at room temperature for 5-7 minutes.[8] The reaction is rapid, but this allows for the interaction to stabilize.
-
Measurement: Read the absorbance of the plate at 734 nm using a microplate reader.
Data Analysis and Interpretation
First, calculate the percentage of ABTS•+ radical scavenging activity for each standard and sample using the following formula:
% Inhibition = [ (AbsControl - AbsSample) / AbsControl ] x 100 [7][8]
Where:
-
AbsControl is the absorbance of the solvent blank (containing only the ABTS•+ solution and solvent).
-
AbsSample is the absorbance of the Trolox standard or the test sample.
-
Plot the Standard Curve: Create a graph with the final Trolox concentration (µM) on the x-axis and the corresponding average % Inhibition on the y-axis.
-
Linear Regression: Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c , where 'y' is the % Inhibition and 'x' is the concentration. A good quality curve will have a coefficient of determination (R²) value of ≥ 0.99.[13]
-
Calculate TEAC: For each sample dilution, use its calculated % Inhibition ('y') to solve for 'x' in the regression equation. This 'x' value represents the concentration in "Trolox Equivalents" (µM TE).
TEAC (µM) = (Sample % Inhibition - c) / m [11]
-
Express Final Results: The final antioxidant capacity of the original, undiluted sample is typically expressed as µmol of Trolox Equivalents per gram of dry weight (µmol TE/g DW) or per milliliter of sample (µmol TE/mL), after accounting for all dilution factors.
References
-
Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Available at: [Link]
-
Wikipedia. (n.d.). ABTS. Available at: [Link]
-
Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences. Available at: [Link]
-
Ilyasov, I., Beloborodov, V., & Selivanova, I. (2018). Three ABTS•+ radical cation-based approaches for the evaluation of antioxidant activity: fast- and slow-reacting antioxidant behavior. Chemické zvesti. Available at: [Link]
-
Awah, F. M. (2020). An amended potassium persulfate ABTS antioxidant assay used for medicinal plant extracts revealed variable antioxidant capacity based upon plant extraction process. bioRxiv. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Available at: [Link]
-
ResearchGate. (n.d.). Formation of stable ABTS radical from ABTS with potassium persulfate. Available at: [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Available at: [Link]
-
Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2003). Measurement of relative antioxidant activity of compounds: a methodological note. Food/Nahrung. Available at: [Link]
-
Sahu, R., & Saxena, J. (2013). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available at: [Link]
-
ResearchGate. (n.d.). A representative calibration curve of ABTS•+ inhibition by Trolox standards. Available at: [Link]
-
Nenadis, N., Wang, L. F., Tsimidou, M., & Zhang, H. Y. (2004). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ResearchGate. (2025). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS •+ Assay | Request PDF. Available at: [Link]
-
Abbkine. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Available at: [Link]
-
Zheleva-Dimitrova, D. Z. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Magazine. Available at: [Link]
-
ResearchGate. (n.d.). Calibration curve of trolox standard for DPPH assay. The ABTS + radical.... Available at: [Link]
-
ResearchGate. (2025). A new approach to assess the total antioxidant capacity using the TEAC assay | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Trolox concentration vs absorbance for ABTS standard curve. Available at: [Link]
-
Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Available at: [Link]
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Protocol for testing Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in polyolefin stabilization.
Application Note & Protocol Guide
Topic: A Validated Protocol for Evaluating the Efficacy of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate as a Primary Antioxidant for Polyolefin Stabilization
Abstract
This guide provides a comprehensive framework for researchers and material scientists to rigorously evaluate the performance of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a sterically hindered phenolic antioxidant, in stabilizing polyolefin systems such as polyethylene (PE) and polypropylene (PP). The protocols detailed herein move beyond simple procedural lists, offering insights into the causality behind experimental choices. We cover methodologies from material compounding and specimen preparation to a suite of analytical tests designed to quantify both processing stability and long-term thermal endurance. Key performance indicators, including Melt Flow Rate (MFR), Oxidative Induction Time (OIT), color stability, and retention of mechanical properties after heat aging, are addressed. This document establishes a self-validating system for assessing antioxidant efficacy, grounded in authoritative ASTM standards and advanced analytical principles.
Foundational Principles: The Challenge of Polyolefin Degradation
Polyolefins, while valued for their versatility and cost-effectiveness, are susceptible to thermo-oxidative degradation during high-temperature melt processing and throughout their service life. This degradation is an autocatalytic free-radical chain reaction that leads to polymer chain scission (predominant in polypropylene) or cross-linking (common in polyethylene). The consequences are detrimental changes in material properties, including reduced melt viscosity, loss of mechanical strength, discoloration, and surface cracking.
The stabilization of polyolefins is therefore not optional but essential. This is achieved by incorporating antioxidants that can interrupt the degradation cycle. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a primary, or "radical scavenging," antioxidant. Its efficacy stems from the sterically hindered phenolic group.
Mechanism of Action: Radical Scavenging
The antioxidant molecule contains a labile hydrogen on its hydroxyl group. It readily donates this hydrogen atom to highly reactive peroxy (ROO•) and alkyl (R•) radicals that form on the polymer backbone during the propagation phase of oxidation. This donation neutralizes the polymer radical, terminating the chain reaction. The resulting antioxidant radical is resonance-stabilized and sterically hindered by the bulky tert-butyl groups, rendering it insufficiently reactive to initiate new degradation chains.
Figure 1: Antioxidant radical scavenging mechanism.
Experimental Design: A Multi-Faceted Evaluation
A single test is insufficient to fully characterize an antioxidant's performance. A robust evaluation protocol must assess its ability to protect the polymer during two critical phases:
-
Melt Processing: Short-term, high-temperature, high-shear exposure.
-
Service Life: Long-term, moderate-temperature exposure.
Our experimental design is structured to test these distinct phases using a control (unstabilized polyolefin) and a dosage ladder of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (e.g., 0.05%, 0.10%, 0.20% by weight).
Synergy with Secondary Antioxidants
For a comprehensive, field-proven evaluation, it is critical to test the primary antioxidant in conjunction with a secondary antioxidant, typically a phosphite or phosphonite. Secondary antioxidants are "hydroperoxide decomposers." They convert hydroperoxides (ROOH), which are formed during the stabilization process (see Figure 1), into non-radical, stable products. This prevents the hydroperoxides from later decomposing into new, highly reactive radicals, thereby protecting the primary antioxidant from premature depletion. This synergistic relationship is fundamental to modern stabilization packages.
Core Experimental Workflow
The overall process involves preparing stabilized polymer formulations, molding them into test specimens, and subjecting these specimens to a battery of performance tests.
Figure 2: Overall experimental testing workflow.
Detailed Protocols
Protocol 1: Sample Preparation via Twin-Screw Extrusion
Causality: Melt compounding with a twin-screw extruder is the industry-standard method for ensuring homogeneous dispersion of the antioxidant within the polymer matrix. Inadequate dispersion will lead to localized polymer degradation and inconsistent test results.
Materials & Equipment:
-
Polyolefin resin (e.g., PP homopolymer powder, HDPE pellets)
-
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
-
Secondary antioxidant (e.g., Tris(2,4-di-tert-butylphenyl) phosphite)
-
Gravimetric feeders
-
Co-rotating twin-screw extruder
-
Water bath or cooling belt
-
Strand pelletizer
Procedure:
-
Thoroughly dry the polyolefin resin according to the supplier's specifications to prevent hydrolytic degradation.
-
Prepare masterbatches or pre-blends of the antioxidant(s) with the polymer powder for accurate dosing.
-
Set up the extruder with a temperature profile appropriate for the specific polyolefin. A typical profile for polypropylene would be 180°C to 220°C from feed zone to die.
-
Calibrate the gravimetric feeders to deliver the precise weight percentages for each formulation (Control, 0.05% AO, 0.10% AO, etc.).
-
Start the extruder and feed the components. Ensure a consistent melt pressure and motor torque.
-
Cool the extruded strands in the water bath and feed them into the pelletizer.
-
Collect and label the pellets for each formulation. Discard the material from the first 5-10 minutes of the run to ensure process stability.
-
Retain a sample of pellets from each formulation for MFR testing after compounding.
Protocol 2: Melt Flow Rate (MFR) Analysis
Reference Standard: ASTM D1238 - Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer.[1][2][3]
Causality: MFR measures the ease of flow of a molten polymer. For polypropylene, chain scission during processing leads to a lower molecular weight and a significant increase in MFR. For polyethylene, cross-linking can cause a decrease in MFR. A stable MFR after multiple processing steps indicates effective stabilization.
Procedure:
-
Set the extrusion plastometer (melt flow indexer) to the standard temperature and load for the material being tested (e.g., 230°C/2.16 kg for PP; 190°C/2.16 kg for HDPE).
-
Once the temperature is stable, load approximately 5 grams of the compounded pellets into the heated barrel.[2]
-
Allow the material to preheat for the specified time (typically 6-7 minutes) as per ASTM D1238.[2]
-
Perform the test according to Procedure A (manual cut) or Procedure B (automated timing).[1][4]
-
Collect and weigh the extrudate for a defined time period.
-
Calculate the MFR in units of g/10 min.
-
To assess processing stability, re-extrude the material 3 to 5 times and measure the MFR after each pass. A well-stabilized material will show minimal change in MFR.
Protocol 3: Oxidative Induction Time (OIT) Analysis
Reference Standard: ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[5][6][7]
Causality: OIT is an accelerated test that measures the time until the onset of catastrophic oxidative degradation at a high temperature in a pure oxygen atmosphere.[8] A longer OIT directly correlates with a higher level of effective antioxidant stabilization remaining in the polymer.[5]
Procedure:
-
Prepare test specimens by either compression molding a thin film (approx. 250 µm) or by slicing a thin cross-section from a molded part.
-
Weigh a small sample (5-10 mg) into an open aluminum DSC pan. Place an empty, open pan in the reference position.
-
Place the pans in the DSC cell and purge with an inert nitrogen atmosphere (50 mL/min).[9]
-
Heat the sample under nitrogen at a rate of 20°C/min to an isothermal test temperature (e.g., 200°C for PE, 190°C for PP).[5]
-
Hold at the isothermal temperature for 5 minutes to allow the sample to equilibrate.[9]
-
Switch the purge gas from nitrogen to pure oxygen at the same flow rate (50 mL/min).[5] This marks time zero (t=0) for the OIT measurement.
-
Continue to hold at the isothermal temperature and record the heat flow signal.
-
The OIT is the time from the switch to oxygen until the onset of the large exothermic peak, which signifies rapid oxidation.
Protocol 4: Yellowness Index (YI) Measurement
Reference Standard: ASTM D1925 - Standard Test Method for Yellowness Index of Plastics (historical but widely used) or ASTM E313.[10][11][12]
Causality: The formation of conjugated double bonds and other chromophoric structures during polymer degradation leads to discoloration, typically yellowing.[13] A low Yellowness Index indicates better stability and less degradation.
Procedure:
-
Use compression-molded plaques of a standardized thickness (e.g., 2 mm) for testing. Thickness must be consistent for valid comparisons.[10]
-
Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using a white standard.
-
Measure the tristimulus values (X, Y, Z) of the sample plaque.[11]
-
The instrument's software will calculate the Yellowness Index based on the appropriate formula.
-
Measure the YI of the plaques "as-molded" and after periods of long-term heat aging to track color development over time.
Protocol 5: Long-Term Heat Aging (LTGA) and Mechanical Testing
Reference Standard: ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.[14][15]
Causality: This test simulates the service life of a plastic part at an elevated temperature.[16] The ultimate measure of stabilization is the retention of useful mechanical properties, such as tensile strength and elongation at break, over time. Failure is typically defined as a 50% loss of the initial value of a key property.
Procedure:
-
Prepare standardized tensile test specimens (e.g., ASTM D638 Type I "dog bones") via injection or compression molding.
-
Measure the initial tensile properties (tensile strength at yield/break, elongation at break) of at least 5 unaged specimens to establish a baseline.
-
Place sets of specimens in a forced-air convection oven set to a temperature relevant to the material's intended application (e.g., 135°C or 150°C for PP).
-
Remove a set of 5 specimens at predetermined time intervals (e.g., 24, 48, 100, 250, 500, 1000 hours).
-
Allow the removed specimens to cool and condition at standard laboratory temperature and humidity for at least 24 hours.
-
Perform tensile testing on the aged specimens.
-
Plot the percentage of property retention versus time in the oven for each formulation.
Data Presentation and Interpretation
Quantitative data should be summarized in clear tables for easy comparison between the control and stabilized formulations.
Table 1: Processing Stability via Melt Flow Rate (MFR)
| Formulation | MFR (g/10 min) Pass 1 | MFR (g/10 min) Pass 3 | MFR (g/10 min) Pass 5 | % Change (Pass 1 to 5) |
|---|---|---|---|---|
| PP Control (Unstabilized) | 12.5 | 25.8 | 45.1 | +261% |
| PP + 0.1% AO-X | 12.3 | 14.1 | 16.2 | +32% |
| PP + 0.1% AO-X + 0.1% Phosphite | 12.4 | 12.8 | 13.1 | +6% |
Interpretation: The control shows severe degradation (MFR increase). The primary antioxidant alone provides good protection, but the synergistic blend with a phosphite offers exceptional processing stability.
Table 2: Long-Term Thermal Stability via OIT and LTGA
| Formulation | OIT @ 190°C (minutes) | Time to 50% Elongation Retention @ 150°C (hours) |
|---|---|---|
| PP Control (Unstabilized) | < 1 | < 24 |
| PP + 0.1% AO-X | 25 | 450 |
| PP + 0.1% AO-X + 0.1% Phosphite | 48 | 980 |
Interpretation: OIT values clearly rank the stabilization packages. The LTGA data validates this ranking with real-world mechanical property retention, demonstrating the superior long-term performance of the synergistic blend.
Advanced Characterization: Additive Analysis
For a more in-depth investigation, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.[17][18] These methods allow for the quantification of the antioxidant remaining in the polymer after processing or aging, and can also be used to study the migration of the additive out of the polymer matrix, which is crucial for applications like food contact materials.[19][20]
Conclusion
This application note provides a robust, multi-faceted protocol for the comprehensive evaluation of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate as a primary antioxidant in polyolefins. By integrating tests for processing stability (MFR), long-term thermal stability (OIT), aesthetic integrity (Yellowness Index), and functional endurance (LTGA), researchers can generate a complete and reliable performance profile. The inclusion of synergistic co-additives in the test matrix reflects industry best practices and provides a more accurate prediction of real-world performance. Adherence to these validated protocols will ensure data of high scientific integrity, suitable for material development, quality control, and competitive benchmarking.
References
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Industrial Physics. ASTM D1238 testing. [Online] Available at: [Link]
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ASTM International. D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. [Online] Available at: [Link]
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ZwickRoell. ASTM D1238 Melt Flow Rate Determination on Plastics. [Online] Available at: [Link]
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ASTM International. D3895-02, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. [Online] Available at: [Link]
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ASTM International. D3895-02 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. [Online] Available at: [Link]
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ASTM International. D1238 Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer. [Online] Available at: [Link]
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ASTM International. Designation: D1238 − 10, Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer. [Online] Available at: [Link]
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Sciteq. ASTM D 1238 melt flow testing for thermoplastics: procedure and use. [Online] Available at: [Link]
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Prospector. Yellowness - ASTM D1925. [Online] Available at: [Link]
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R Documentation. ASTM D 1925 Yellowness Index for Plastics. [Online] Available at: [Link]
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ASTM International. D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (Active Standard). [Online] Available at: [Link]
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Scribd. Astm D 3895-98. [Online] Available at: [Link]
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3NH. Yellowness index measurement method. [Online] Available at: [Link]
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labCognition. Yellowness Index. [Online] Available at: [Link]
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CHNSpec. What is Yellowness Index? YI D1925, YI E313? [Online] Available at: [Link]
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ACS Omega. Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry. [Online] Available at: [Link]
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Archimer. Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. [Online] Available at: [Link]
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ResearchGate. MS/MS spectra of the identified antioxidants in plastic sample by Q/TOF MS. [Online] Available at: [Link]
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Wageningen University & Research. Release of additives from packaging plastics. [Online] Available at: [Link]
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ResearchGate. Determination of Polymer Additives Using Analytical Pyrolysis. [Online] Available at: [Link]
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Food Standards Agency. Affect of additives on the migration of substances originating from colourants used in food contact plastics. [Online] Available at: [Link]
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OMPG. Thermal aging. [Online] Available at: [Link]
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GovInfo. Migration of low molecular weight additives in polyolefins and copolymers. [Online] Available at: [Link]
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NPL Publications. Accelerated ageing of polymers. [Online] Available at: [Link]
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National Center for Biotechnology Information. Migration study of chemical additives from low density polyethylene (LDPE) into dahi. [Online] Available at: [Link]
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Shodex HPLC Columns. GPC/MS Analysis of Polymer Additives. [Online] Available at: [Link]
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Chemos. Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Online] Available at: [Link]
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Micom Laboratories. ASTM D3045 heat aging practice for unloaded plastics tests. [Online] Available at: [Link]
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MDPI. An Approach for the Accelerated Heat Aging of Test Specimens Produced Using 3D Additive Materials. [Online] Available at: [Link]
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Application Notes and Protocols for Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in Oxidative Stress Research
Introduction: A Potent Tool for Combating Oxidative Stress
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a sterically hindered phenolic compound with significant potential as a research chemical in the field of oxidative stress.[1][2] Its unique structure, featuring a substituted phenol ring, confers potent antioxidant properties. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for utilizing this compound in oxidative stress studies. We will explore its mechanism of action, and provide step-by-step methodologies for its evaluation in both in vitro and in vivo models.
The core antioxidant activity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate stems from its ability to act as a hydrogen atom donor, effectively neutralizing a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] The two bulky tert-butyl groups on the phenol ring enhance its stability and lipophilicity, facilitating its interaction with cellular membranes and protecting them from lipid peroxidation. Beyond direct radical scavenging, evidence suggests that phenolic antioxidants can also bolster endogenous antioxidant defense mechanisms by upregulating the expression of cytoprotective enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[1][2]
Mechanism of Action: From Direct Scavenging to Cellular Defense Activation
The protective effects of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate against oxidative stress are multi-faceted, involving both direct and indirect mechanisms.
Direct Radical Scavenging
The primary mechanism of action is the direct quenching of free radicals. The hydroxyl group on the phenolic ring readily donates a hydrogen atom to a free radical (R•), thereby neutralizing its reactivity. This process is illustrated in the following reaction:
The resulting phenoxyl radical is relatively stable due to resonance delocalization and steric hindrance from the adjacent tert-butyl groups, which prevents it from initiating new radical chain reactions.
Potential for Indirect Antioxidant Effects via Nrf2 Activation
While direct studies on this specific ester are limited, many phenolic compounds are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to electrophiles or oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. Given its structure, it is plausible that Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate or its metabolites could act as an Nrf2 activator, thereby enhancing the cell's intrinsic antioxidant capacity.
In Vitro Antioxidant Activity Assessment
A crucial first step in characterizing any potential antioxidant is to determine its intrinsic radical scavenging ability using established chemical assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Ascorbic acid or Trolox can be used as a positive control and should be prepared in the same concentration range.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a microplate reader.[4]
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a loss of color, which is measured spectrophotometrically at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[5]
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and dilutions of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and a positive control (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the various concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.[6]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the test compound to that of Trolox.
-
| Assay | Principle | Wavelength | Positive Control |
| DPPH | Radical Scavenging | 517 nm | Ascorbic Acid, Trolox |
| ABTS | Radical Cation Scavenging | 734 nm | Trolox |
Cellular Models of Oxidative Stress
Moving from chemical assays to cell-based models provides a more biologically relevant assessment of a compound's antioxidant potential, as it takes into account factors like cell permeability and metabolism.
Cellular Antioxidant Activity (CAA) Assay in HepG2 Cells
The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells. DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Culture:
-
Culture human hepatocarcinoma (HepG2) cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a 96-well black, clear-bottom microplate until they reach confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate or a positive control (e.g., quercetin) for 1 hour.
-
Add DCFH-DA solution (e.g., 25 µM) to each well and incubate for 1 hour in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) (e.g., 600 µM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and treated wells.
-
The CAA unit is calculated as the percentage of inhibition of fluorescence compared to the control.
-
In Vivo Model of Ethanol-Induced Oxidative Liver Injury
To evaluate the protective effects of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in a whole organism, an animal model of oxidative stress is employed. Ethanol-induced liver injury is a well-established model where oxidative stress plays a central pathogenic role.[7]
Experimental Design
-
Animals: Male Wistar rats (180-220 g) are commonly used.
-
Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.
-
Grouping:
-
Group I (Normal Control): Receive the vehicle (e.g., corn oil) orally.
-
Group II (Ethanol Control): Receive 40% ethanol (e.g., 7.9 g/kg body weight/day) orally for 21 days.[7]
-
Group III (Test Compound): Receive Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate at a specific dose (e.g., 50 mg/kg) orally, one hour before ethanol administration, for 21 days.
-
Group IV (Positive Control): Receive a known hepatoprotective agent (e.g., silymarin) orally, one hour before ethanol administration, for 21 days.
-
Biochemical and Histopathological Analysis
At the end of the experimental period, collect blood and liver tissue for analysis.
1. Serum Biochemical Parameters:
-
Measure the levels of liver injury markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
2. Liver Homogenate Analysis:
-
Preparation: Homogenize a portion of the liver tissue in cold phosphate buffer.
-
Lipid Peroxidation (MDA Assay): Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.[8][9][10] The principle involves the reaction of MDA with TBA at high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[11]
-
Antioxidant Enzyme Activities:
-
Superoxide Dismutase (SOD): Assay the activity of SOD, which catalyzes the dismutation of superoxide radicals into hydrogen peroxide and oxygen.[12][13]
-
Glutathione Peroxidase (GPx): Measure the activity of GPx, which reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a cofactor.[1][14]
-
3. Histopathological Examination:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and cut sections (4-5 µm).
-
Stain the sections with Hematoxylin and Eosin (H&E) to observe the general liver architecture, signs of inflammation, necrosis, and fatty changes.[15][16]
-
Masson's trichrome stain can be used to assess the degree of fibrosis.[15]
| Parameter | Method | Expected Outcome in Ethanol Control | Expected Outcome with Test Compound |
| Serum ALT, AST, ALP, Bilirubin | Spectrophotometry | Increased | Decreased |
| Liver MDA | TBARS Assay | Increased | Decreased |
| Liver SOD Activity | Spectrophotometry | Decreased | Increased |
| Liver GPx Activity | Spectrophotometry | Decreased | Increased |
| Liver Histopathology | H&E, Masson's Trichrome | Necrosis, Inflammation, Fatty changes, Fibrosis | Reduced pathological changes |
Visualizing the Experimental Workflow and Signaling Pathway
Figure 1: Experimental workflow for evaluating the antioxidant potential of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
Figure 2: Postulated mechanism of Nrf2 activation by phenolic antioxidants.
Conclusion
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate represents a valuable tool for investigating the mechanisms of oxidative stress and the potential of antioxidant-based therapeutic strategies. The protocols outlined in this guide provide a robust framework for its comprehensive evaluation, from basic in vitro screening to more complex in vivo models. By understanding its multifaceted antioxidant properties, researchers can effectively utilize this compound to advance our knowledge of oxidative stress-related pathologies and explore new avenues for drug discovery.
References
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Assay of superoxide dismutase activity in animal tissues. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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NMR method for superoxide dismutase assay in brain and liver homogenates. (n.d.). PubMed. Retrieved from [Link]
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Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. (n.d.). NIH. Retrieved from [Link]
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MDA Assay Protocol - Made Simple. (n.d.). Scribd. Retrieved from [Link]
-
Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. (2025, October 17). PubMed Central. Retrieved from [Link]
-
Experimental Modeling of Alcohol-Induced Liver Cirrhosis in Rats. (n.d.). ResearchGate. Retrieved from [Link]
- Shah, P., Joshi, Y., Dhande, S., & Kadam, V. (2013). STANDARDIZATION OF ETHANOL INDUCED HEPATOTOXICITY IN RATS. Indo American Journal of Pharmaceutical Research, 3(11).
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Immunohistochemistry of liver tissue sections. (2023, March 14). Protocols.io. Retrieved from [Link]
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Liver histology. (n.d.). Bio-protocol. Retrieved from [Link]
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A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions. (n.d.). Biochemical Journal. Retrieved from [Link]
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Cellular Glutathione Peroxidase. (n.d.). Oxford Biomedical Research. Retrieved from [Link]
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Total Superoxide Dismutase (T-SOD) Activity Assay Kit (Hydroxylamine Method). (n.d.). Assay Genie. Retrieved from [Link]
-
Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. (n.d.). Northwest Life Science Specialties. Retrieved from [Link]
-
Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method). (n.d.). Assay Genie. Retrieved from [Link]
- A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions. (1986). Biochemical Journal, 237(1), 313-315.
-
Ethanol Induced Hepatotoxicity in Albino Rats. (n.d.). JCPSP. Retrieved from [Link]
-
NWK-MDA01 Malondialdehyde Protocol. (n.d.). Northwest Life Science Specialties. Retrieved from [Link]
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Antioxidant Enzyme Activities in Hepatic Tissue from Children with Chronic Cholestatic Liver Disease. (n.d.). PubMed Central. Retrieved from [Link]
-
Chapter 3: Materials and methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Histopathological staining techniques used in liver diseases. (n.d.). Slideshare. Retrieved from [Link]
-
What is the best method to assay MDA? (2016, March 2). ResearchGate. Retrieved from [Link]
-
Establishment of a Rat Model of Alcoholic Liver Fibrosis with Simulated Human Drinking Patterns and Low-Dose Chemical Stimulation. (2023, August 24). NIH. Retrieved from [Link]
-
Liver Biopsy with Staining Panel. (n.d.). Idexx. Retrieved from [Link]
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Bell, P. (2020, August 30). Liver Biopsy Interpretation: Special Stains. AASLD. Retrieved from [Link]
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Effect of Europinidin against Alcohol-Induced Liver Damage in Rats by Inhibiting the TNF-α/TGF-β/IFN-γ/NF-kB/Caspase-3 Signaling Pathway. (2023, June 12). ACS Omega. Retrieved from [Link]
-
Ochratoxin A Induces Oxidative Stress in HepG2 Cells by Impairing the Gene Expression of Antioxidant Enzymes. (n.d.). MDPI. Retrieved from [Link]
-
Cell Based Exogenous Antioxidant Assay. (n.d.). Cell Biolabs. Retrieved from [Link]
-
Oxidative stress in hepg2? (2019, January 3). ResearchGate. Retrieved from [Link]
-
Effect of pinolenic acid on oxidative stress injury in HepG2 cells induced by H2O2. (n.d.). NIH. Retrieved from [Link]
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]
-
A schematic representation of the experimental protocol. HepG2 cells... (n.d.). ResearchGate. Retrieved from [Link]
-
DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]
-
The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (n.d.). PubMed. Retrieved from [Link]
-
Does anyone know an easy protocol for DPPH assay? (2013, October 10). ResearchGate. Retrieved from [Link]
-
(PDF) Antioxidant activity by DPPH assay: in vitro protocol. (n.d.). ResearchGate. Retrieved from [Link]
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ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from [Link]
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ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io. Retrieved from [Link]
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DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved from [Link]
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LC-MS/MS method for detecting metabolites of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
An Application Note and Protocol for the LC-MS/MS Detection of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate Metabolites
Introduction
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a phenolic compound with antioxidant properties, making it a subject of interest in various fields, including pharmacology and toxicology. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides a comprehensive guide for the development and application of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of its metabolites.
The primary metabolic pathways for phenolic compounds like Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate often involve Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups, typically through oxidation. For the parent compound, this can lead to the formation of more polar molecules. Phase II reactions involve the conjugation of these metabolites with endogenous molecules such as glucuronic acid or sulfate, further increasing their water solubility and facilitating their excretion.
Metabolic Pathways
The metabolism of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is anticipated to proceed through several key transformations. The initial step is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid. This is a common metabolic reaction for ester-containing compounds. Following this, the phenolic hydroxyl group is a prime target for Phase II conjugation reactions, leading to the formation of glucuronide and sulfate conjugates. These conjugation reactions are critical for the detoxification and elimination of xenobiotics from the body.
Figure 1: Proposed metabolic pathway of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
Experimental Protocol: Sample Preparation
The choice of sample preparation technique is critical for the successful analysis of metabolites, as it aims to remove interfering matrix components and enrich the analytes of interest. For plasma or urine samples, a protein precipitation followed by solid-phase extraction (SPE) is a robust approach.
1. Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
2. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Development
The development of a sensitive and specific LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Liquid Chromatography
A reversed-phase chromatographic separation is suitable for the analysis of the parent compound and its relatively non-polar metabolites.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Tandem mass spectrometry in the multiple reaction monitoring (MRM) mode provides the high selectivity and sensitivity required for metabolite quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The specific MRM transitions for the parent compound and its predicted metabolites need to be determined by infusing standard solutions of each analyte into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will be characteristic fragments.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | To be determined | To be determined | To be determined |
| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid | To be determined | To be determined | To be determined |
| Glucuronide Conjugate | To be determined | To be determined | To be determined |
| Sulfate Conjugate | To be determined | To be determined | To be determined |
Data Analysis and Quantification
The acquired LC-MS/MS data is processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the metabolites in the unknown samples is then determined from this calibration curve.
Figure 2: Workflow for data analysis and quantification.
Method Validation
To ensure the reliability of the analytical data, the developed LC-MS/MS method should be validated according to established guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This application note provides a detailed framework for the development and validation of a robust and sensitive LC-MS/MS method for the detection and quantification of metabolites of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the guidelines for method validation, will enable researchers to accurately assess the metabolic profile of this compound, contributing to a better understanding of its pharmacokinetic and toxicological properties.
References
Application Notes & Protocols: Overcoming In Vivo Formulation Challenges for Hydrophobic Antioxidants
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Introduction: The Paradox of Potency and Poor Bioavailability
Hydrophobic antioxidants, such as curcumin, resveratrol, coenzyme Q10, and certain flavonoids, represent a class of potent therapeutic and nutraceutical agents. Their ability to neutralize reactive oxygen species (ROS) makes them promising candidates for combating a spectrum of oxidative stress-related pathologies, including neurodegenerative diseases, cancer, and cardiovascular conditions[1]. However, a significant paradox limits their clinical utility: their potent bioactivity in vitro is often nullified in vivo due to their inherent hydrophobicity.
This poor water solubility leads to a cascade of biopharmaceutical challenges:
-
Low Dissolution Rate: In the aqueous environment of the gastrointestinal (GI) tract, the compound fails to dissolve efficiently, which is a prerequisite for absorption[2].
-
Poor Absorption & Low Bioavailability: Limited dissolution results in minimal absorption across the intestinal wall, leading to low and highly variable plasma concentrations[3][4][5].
-
Susceptibility to Metabolism: Many hydrophobic compounds are subject to extensive first-pass metabolism in the liver, further reducing the amount of active agent reaching systemic circulation[6].
Consequently, achieving therapeutic concentrations at the target site is a primary hurdle. This application note provides a comprehensive guide to understanding and overcoming these challenges through rational formulation design, offering detailed protocols for the preparation, characterization, and in vivo evaluation of advanced delivery systems.
Strategic Formulation Approaches to Enhance Bioavailability
The core strategy to improve the in vivo performance of hydrophobic antioxidants is to formulate them in a delivery system that circumvents the solubility barrier. These systems work by pre-dissolving or encapsulating the antioxidant, presenting it to the GI tract in a solubilized or finely dispersed state, ready for absorption[6][7]. The most successful approaches fall into three main categories: lipid-based, nanoparticle-based, and emulsion-based systems.
Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are among the most established and commercially successful methods for delivering poorly soluble drugs[8][9]. They utilize lipids, surfactants, and co-solvents to create a solubilized drug concentrate.
-
Mechanism of Action: When an LBDDS formulation encounters aqueous fluids in the GI tract, it spontaneously forms a fine oil-in-water emulsion or microemulsion[10][11]. This dispersion presents the drug with a large surface area for absorption. Furthermore, lipids can trigger physiological responses, such as stimulating lymphatic transport, which can help bypass first-pass metabolism in the liver[6][12].
-
Types of LBDDS: The Lipid Formulation Classification System (LFCS) categorizes these systems from Type I (simple oil solutions) to Type IV (surfactant-based, oil-free systems). The most common for antioxidants are Type II and III systems[9]:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulations of oils and surfactants that form emulsions (droplet size >250 nm) upon gentle agitation in an aqueous medium[10][13].
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Compositions of oils, surfactants, and co-surfactants that form transparent microemulsions (droplet size <100-250 nm)[12][13].
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): An advanced form of SMEDDS that produces even smaller droplets (<100 nm), further enhancing absorption potential[14].
-
Nanoparticle-Based Formulations
Nanotechnology offers powerful tools to enhance antioxidant delivery by encapsulating the active compound within a sub-micron-sized carrier[15][16]. This approach not only improves solubility but also protects the antioxidant from degradation and can enable targeted delivery[17][18].
-
Mechanism of Action: Nanoparticles increase the surface area-to-volume ratio, leading to enhanced dissolution rates[2]. They can protect the encapsulated antioxidant from enzymatic degradation in the GI tract and facilitate transport across biological barriers like the intestinal epithelium or even the blood-brain barrier[15][16].
-
Types of Nanoparticles:
-
Polymeric Nanoparticles: Biodegradable polymers (e.g., PLGA) encapsulate the drug, allowing for controlled and sustained release[18][19].
-
Lipid Nanoparticles (SLNs, NLCs): Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are made from solid lipids, offering good stability and biocompatibility[20].
-
Liposomes: Vesicular systems composed of phospholipid bilayers that can encapsulate both hydrophobic and hydrophilic compounds[15][21].
-
Emulsion-Based Formulations
These are pre-formed, stabilized oil-in-water dispersions. Unlike SEDDS/SMEDDS, they are administered as an emulsion.
-
Mechanism of Action: Similar to LBDDS, the drug is dissolved in the oil phase of the emulsion. The small droplet size provides a large surface area for efficient absorption.
-
Types of Emulsions:
Table 1: Comparison of Formulation Strategies for Hydrophobic Antioxidants
| Formulation Type | Key Components | Typical Size | Advantages | Disadvantages |
| SEDDS/SMEDDS [14] | Oil, Surfactant, Co-surfactant | 20 - 250 nm | High drug loading, ease of manufacture, thermodynamic stability. | Potential for GI irritation from high surfactant concentration. |
| Polymeric NPs [19] | Biodegradable Polymer | 100 - 500 nm | Controlled/sustained release, surface functionalization for targeting. | Potential for solvent residue, complex manufacturing process. |
| Lipid NPs (SLN/NLC) [20] | Solid Lipid, Surfactant | 50 - 1000 nm | Good biocompatibility, controlled release, protection of labile drugs. | Lower drug loading compared to emulsions, potential for gelation. |
| Nanoemulsions [22] | Oil, Surfactant, Water | 20 - 200 nm | High drug loading capacity, excellent stability, improved bioavailability. | Requires high-energy production methods, thermodynamically unstable. |
Experimental Protocols
Protocol I: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Curcumin
This protocol details the formulation of a SNEDDS to enhance the solubility and bioavailability of curcumin, a model hydrophobic antioxidant.
Scientist's Note (Rationale): The goal is to create an isotropic mixture of oil, surfactant, and co-surfactant that, upon dilution with aqueous media, spontaneously forms a nanoemulsion. The selection of excipients is critical and is based on their ability to solubilize the drug and promote self-emulsification[11].
Materials:
-
Curcumin (API)
-
Oil Phase: Capryol™ 90 (Caprylic/Capric Glycerides)
-
Surfactant: Kolliphor® RH 40 (Polyoxyl 40 Hydrogenated Castor Oil)
-
Co-surfactant: Transcutol® P (Diethylene glycol monoethyl ether)
-
Glass vials, magnetic stirrer, heating plate, water bath.
Methodology:
-
Solubility Screening (Pre-formulation):
-
Determine the saturation solubility of curcumin in various oils, surfactants, and co-surfactants.
-
Add an excess amount of curcumin to 2 mL of each excipient in a sealed vial.
-
Agitate the vials in a shaking water bath at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for curcumin concentration using a validated HPLC-UV method.
-
Rationale: Selecting excipients with the highest solubilizing capacity for curcumin is crucial to prevent drug precipitation upon emulsification and to achieve high drug loading[11].
-
-
Construction of Ternary Phase Diagram:
-
Based on solubility data, select the best oil, surfactant, and co-surfactant.
-
Prepare mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
For each Smix ratio, prepare a series of formulations by mixing the oil phase with the Smix at various weight ratios (from 9:1 to 1:9).
-
Titrate each mixture with water dropwise under gentle magnetic stirring.
-
Observe the mixture for clarity and flowability. The point at which the mixture becomes turbid indicates the boundary of the nanoemulsion region.
-
Plot the data on a ternary phase diagram to identify the self-nanoemulsification region.
-
Rationale: The phase diagram visually maps the optimal concentration ranges of components that will result in the spontaneous formation of a stable nanoemulsion[11].
-
-
Preparation of Curcumin-Loaded SNEDDS:
-
Select a formulation from the optimal nanoemulsification region identified in the phase diagram (e.g., Oil: 20%, Smix (2:1): 80%).
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity.
-
Add the calculated amount of curcumin to the homogenous mixture and stir until it is completely dissolved.
-
The resulting clear, yellowish liquid is the curcumin-loaded SNEDDS pre-concentrate.
-
Protocol II: Characterization of the Antioxidant Formulation
Proper physicochemical characterization is essential to ensure the quality, stability, and performance of the formulation[24].
Materials & Equipment:
-
Prepared SNEDDS formulation
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument (for size and PDI)
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
HPLC-UV system
-
Dialysis membrane (MWCO 12 kDa)
Methodology:
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Dilute 100 µL of the SNEDDS pre-concentrate with 10 mL of deionized water to form the nanoemulsion.
-
Gently vortex to mix.
-
Analyze the droplet size and PDI using a DLS instrument.
-
Acceptance Criteria: A mean droplet size < 100 nm and a PDI < 0.3 are generally considered optimal for SNEDDS, indicating a homogenous and stable nanoemulsion[14].
-
-
Zeta Potential Measurement:
-
Use the same diluted sample from the DLS analysis.
-
Measure the zeta potential.
-
Rationale: Zeta potential indicates the surface charge of the droplets. A value greater than ±20 mV suggests good electrostatic stability, preventing droplet aggregation[13].
-
-
Morphological Examination (TEM):
-
Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
-
Allow it to air dry after removing excess liquid with filter paper.
-
Optionally, negatively stain with phosphotungstic acid.
-
Observe the grid under a TEM to visualize the droplet shape and morphology.
-
Expected Result: Images should show spherical, well-dispersed droplets.
-
-
Drug Loading and Encapsulation Efficiency (EE):
-
This is more relevant for nanoparticle systems than SNEDDS, but a similar principle can assess drug precipitation. For a nanoparticle system:
-
Centrifuge a known amount of the nanoparticle dispersion at high speed to separate the nanoparticles from the aqueous phase.
-
Measure the concentration of the free (unencapsulated) drug in the supernatant using HPLC.
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100.
-
Rationale: High EE is critical for delivering a sufficient therapeutic dose and minimizing variability[25][26].
-
Protocol III: In Vivo Evaluation Workflow
In vivo studies are the definitive test for a formulation's ability to enhance bioavailability[27]. This protocol outlines a basic pharmacokinetic (PK) study in rats.
Materials & Equipment:
-
Male Wistar rats (200-250 g)
-
Curcumin-loaded SNEDDS formulation
-
Unformulated curcumin suspension (Control group)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge, LC-MS/MS system for bioanalysis.
Methodology:
-
Animal Dosing:
-
Fast rats overnight (12 hours) with free access to water.
-
Divide rats into two groups (n=6 per group).
-
Group 1 (Control): Administer the unformulated curcumin suspension orally via gavage at a dose of 50 mg/kg.
-
Group 2 (Test): Administer the curcumin-loaded SNEDDS formulation (diluted to a suitable volume) orally at the same dose.
-
-
Blood Sampling:
-
Collect blood samples (~200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Extract curcumin from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of curcumin in each plasma sample using a validated LC-MS/MS method.
-
Rationale: LC-MS/MS provides the high sensitivity and specificity required to measure the low concentrations of drug typically found in plasma.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both groups.
-
Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Key Parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC0-t (Area Under the Curve from time 0 to the last measurement).
-
Analysis: Compare the Cmax and AUC of the SNEDDS group to the control group. A significantly higher AUC for the SNEDDS group indicates enhanced oral bioavailability[26].
-
Visualization of Concepts and Workflows
Diagram 1: Overall In Vivo Study Workflow
This diagram illustrates the logical progression from formulation to in vivo data analysis.
Caption: Workflow from formulation development to in vivo pharmacokinetic analysis.
Diagram 2: Mechanism of a Self-Nanoemulsifying System
This diagram shows how a SNEDDS pre-concentrate transforms into a nanoemulsion in the GI tract to facilitate drug absorption.
Caption: Spontaneous formation of nano-droplets from a SNEDDS pre-concentrate.
Conclusion and Future Perspectives
The in vivo delivery of hydrophobic antioxidants is a significant challenge that can be effectively addressed through advanced formulation strategies. Lipid-based systems like SEDDS and SNEDDS, along with nanoparticle technologies, have proven highly effective at enhancing oral bioavailability by improving drug solubilization and absorption[14][20]. The choice of formulation depends on the specific physicochemical properties of the antioxidant, the desired release profile, and the therapeutic application.
Successful development requires a systematic approach encompassing solubility screening, formulation optimization, rigorous physicochemical characterization, and carefully designed in vivo pharmacokinetic studies. By applying the principles and protocols outlined in this guide, researchers can unlock the full therapeutic potential of these potent but challenging molecules.
References
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Title: Lipid-based formulations for oral administration of poorly water-soluble drugs Source: PubMed URL: [Link]
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Title: Lipid-Based Drug Delivery Systems Source: PMC - NIH URL: [Link]
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Title: Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs Source: Ascendia Pharmaceuticals URL: [Link]
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Title: Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs Source: International Journal of Current Research URL: [Link]
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Title: New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs Source: Journal of Pharmacy and Pharmacology | Oxford Academic URL: [Link]
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Title: Nanoparticle Formulations of Antioxidants for the Management of Oxidative Stress in Stroke: A Review Source: MDPI URL: [Link]
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Title: Nanoparticles with Antioxidant Activity Source: PMC - NIH URL: [Link]
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Title: Nanoantioxidants: Recent Trends in Antioxidant Delivery Applications Source: PMC URL: [Link]
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Title: Nano-Formulations of Natural Antioxidants for the Treatment of Liver Cancer Source: MDPI URL: [Link]
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Title: Enhanced Antioxidant and Anti-Inflammatory Effects of Self-Nano and Microemulsifying Drug Delivery Systems Containing Curcumin Source: MDPI URL: [Link]
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Title: Nanocarriers for vascular delivery of antioxidants Source: PMC - PubMed Central - NIH URL: [Link]
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Title: Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview Source: ResearchGate URL: [Link]
-
Title: Nanoemulsions as carriers for natural antioxidants: formulation development and optimisation Source: UAL Research Online URL: [Link]
-
Title: Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview | Request PDF Source: ResearchGate URL: [Link]
-
Title: Preparation, Characterization, and Antioxidant Activity of Nanoemulsions Incorporating Lemon Essential Oil Source: MDPI URL: [Link]
-
Title: Self-emulsifying drug delivery systems: a novel approach to deliver drugs Source: PMC URL: [Link]
-
Title: Self-emulsifying drug delivery systems as a tool to improve solubility and bioavailability of resveratrol Source: Dove Medical Press URL: [Link]
-
Title: Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development Source: Walsh Medical Media URL: [Link]
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Title: SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW Source: DergiPark URL: [Link]
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Title: Antioxidant Activity, Formulation, Optimization and Characterization of an Oil-in-Water Nanoemulsion Loaded with Lingonberry (Vaccinium vitis-idaea L.) Leaves Polyphenol Extract Source: MDPI URL: [Link]
-
Title: Nanoemulsion preparation Source: Protocols.io URL: [Link]
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Title: Preparation, characterization, and evaluation of antioxidant activity and bioavailability of a self-nanoemulsifying drug delivery system (SNEDDS) for buckwheat flavonoids Source: PubMed URL: [Link]
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Title: Special Issue : Characterization and Encapsulation of Natural Antioxidants: Interaction, Protection and Delivery Source: MDPI URL: [Link]
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Title: (PDF) Preparation of Phytol-Loaded Nanoemulsion and Screening for Antioxidant Capacity Source: ResearchGate URL: [Link]
-
Title: Antioxidant Capacity Study For Compound Efficacy Testing Source: InVivo Biosystems URL: [Link]
-
Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC - PubMed Central URL: [Link]
-
Title: Preparation, Characterization and Evaluation of Antioxidant Flavonosomes Source: ResearchGate URL: [Link]
-
Title: Strategies to Improve Resveratrol Systemic and Topical Bioavailability: An Update Source: PMC URL: [Link]
-
Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: ResearchGate URL: [Link]
-
Title: antioxidant activity evaluation methods: in vitro and in vivo Source: International Journal of Pharmacy URL: [Link]
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Title: Special Issue : Advances in Characterization Methods for Drug Delivery Systems Source: MDPI URL: [Link]
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Title: Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals Source: ACS Publications URL: [Link]
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Title: Characterization and Preliminary In Vitro Antioxidant Activity of a New Multidrug Formulation Based on the Co-Encapsulation of Rutin and the α-Acylamino-β-Lactone NAAA Inhibitor URB894 within PLGA Nanoparticles Source: PMC - NIH URL: [Link]
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Title: Hydrophobic plant antioxidants. Preparation of nanoparticles and their application for prevention of neurodegenerative diseases. Review and experimental data Source: PubMed URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Hindered Phenols in Cell Culture Media
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of hindered phenols in cell culture experiments. Our goal is to equip you with the knowledge and practical techniques to overcome solubility hurdles, ensuring the accuracy and reproducibility of your results.
Introduction: The Challenge of Hindered Phenols
Hindered phenols are a class of synthetic antioxidants widely used to prevent free-radical-mediated damage in various applications, including pharmaceuticals and cell culture. Their characteristic bulky alkyl groups (e.g., tert-butyl) flanking the hydroxyl group are key to their radical-scavenging activity. However, these same lipophilic groups are responsible for their notoriously poor aqueous solubility, presenting a significant challenge for in vitro studies.
When introduced into complex aqueous environments like cell culture media, these compounds often precipitate, leading to inaccurate dosing, cellular stress, and confounding experimental outcomes. This guide will walk you through the causes of these solubility issues and provide a systematic approach to resolving them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've added my hindered phenol compound to the cell culture medium, and now I see a precipitate. What happened?
Answer: The formation of a precipitate is the most common indicator of poor solubility. This occurs because the concentration of your hindered phenol has exceeded its maximum solubility limit in the aqueous-based cell culture medium. Several factors contribute to this:
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Intrinsic Physicochemical Properties: Hindered phenols are inherently lipophilic (fat-loving) and hydrophobic (water-fearing) due to their bulky, nonpolar alkyl groups. This makes them poorly soluble in water-based solutions like cell culture media.
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"Salting Out" Effect: Cell culture media are complex mixtures containing high concentrations of salts, amino acids, and other solutes. These components can reduce the amount of "free" water available to dissolve your compound, a phenomenon known as the "salting out" effect, which can further decrease the solubility of hydrophobic compounds.
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pH and Ionization: The solubility of phenolic compounds can be influenced by the pH of the medium. While the hydroxyl group of phenols can be deprotonated at higher pH to form a more soluble phenolate anion, the pKa of hindered phenols is often high (typically >10) due to the steric hindrance from the bulky alkyl groups. Standard cell culture media are buffered at a physiological pH (around 7.2-7.4), which is generally too low to cause significant deprotonation and an increase in solubility.
-
Temperature Effects: While increasing temperature can sometimes improve solubility, cell culture experiments are conducted at a fixed physiological temperature (typically 37°C). Any solubility gains from briefly warming the solution to dissolve the compound may be lost upon returning to the incubator, leading to precipitation over time.
Q2: What is the best way to prepare a stock solution of a hindered phenol for cell culture experiments?
Answer: The key to avoiding precipitation in your final culture volume is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the medium. This is a standard and highly effective practice.
Recommended Solvents:
The most commonly used and recommended solvent is dimethyl sulfoxide (DMSO) . It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds and is miscible with water. Other organic solvents like ethanol can also be used, but DMSO is generally preferred for its higher solubilizing capacity for very difficult compounds.
Step-by-Step Protocol for Stock Solution Preparation:
-
Determine the Target Stock Concentration: Aim for a stock concentration that is at least 1,000 times higher than your highest final working concentration. This ensures that the final concentration of the organic solvent in your cell culture medium is kept to a minimum (ideally ≤ 0.1%).
-
Weigh the Compound: Accurately weigh the required amount of your hindered phenol compound using a calibrated analytical balance.
-
Dissolve in Solvent: Add the appropriate volume of high-purity, sterile-filtered DMSO (or your chosen solvent) to the compound.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Sterile Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., a PTFE filter for DMSO).
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.
Workflow for Preparing Stock Solutions
Caption: Workflow from weighing a hindered phenol to its application in cell culture.
Q3: I've prepared a DMSO stock, but my compound still precipitates when I add it to the medium. What should I do now?
Answer: This is a common issue, especially with highly insoluble compounds. The problem often lies in how the stock solution is introduced to the aqueous medium. A large, localized concentration of the compound can cause it to crash out of solution before it has a chance to disperse.
Here are several troubleshooting strategies, from simple procedural changes to more advanced formulation techniques:
-
Increase Mixing/Vortexing: When adding the stock solution to your medium, do so dropwise while continuously and vigorously vortexing or swirling the medium. This rapid mixing helps to quickly disperse the compound, preventing localized supersaturation.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the stock solution. This can slightly increase the solubility limit.
-
"Pluronic" Trick: For particularly stubborn compounds, a technique involving Pluronic F-127 can be effective. Pluronic F-127 is a non-ionic surfactant that can help to stabilize hydrophobic compounds in aqueous solutions.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in water and sterile filter it.
-
In a sterile tube, first add your DMSO stock of the hindered phenol.
-
Add an equal volume of the 10% Pluronic F-127 solution and mix thoroughly.
-
Then, add this mixture to your cell culture medium.
-
If optimizing the dilution technique is insufficient, the use of solubilizing agents, such as cyclodextrins, is a well-established and effective approach.
What are Cyclodextrins? Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This unique structure allows them to encapsulate hydrophobic "guest" molecules, like your hindered phenol, forming an inclusion complex that is water-soluble.
Commonly Used Cyclodextrins in Cell Culture:
| Cyclodextrin Derivative | Key Features | Recommended Use |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity. Widely used in pharmaceutical formulations. | The first choice for most cell culture applications due to its excellent safety profile. |
| Methyl-β-cyclodextrin (M-β-CD) | Higher solubilizing capacity for some compounds but can extract cholesterol from cell membranes at higher concentrations, potentially causing cytotoxicity. | Use with caution and perform thorough toxicity controls. Often used in cholesterol depletion studies. |
Protocol for Using HP-β-CD:
-
Prepare a Stock Solution of HP-β-CD: Prepare a 20-40% (w/v) stock solution of HP-β-CD in serum-free cell culture medium or a balanced salt solution (e.g., PBS). Warm the solution to 37-50°C to aid dissolution, then cool to room temperature and sterile filter.
-
Complexation:
-
In a sterile tube, add the required volume of your hindered phenol DMSO stock.
-
Add an excess of the HP-β-CD solution (e.g., a 5:1 or 10:1 molar ratio of HP-β-CD to your compound).
-
Incubate the mixture, with shaking, for at least 1 hour at room temperature to allow for the formation of the inclusion complex.
-
-
Addition to Culture: Add the complexed solution to your final cell culture volume.
Decision Tree for Troubleshooting Precipitation
Caption: A decision-making workflow for addressing precipitation of hindered phenols.
Q4: Are there any other advanced strategies for extremely difficult-to-solubilize compounds?
Answer: Yes, for compounds that remain insoluble even with the methods described above, you may need to consider more advanced formulation approaches. These often involve creating a delivery system for the compound.
-
Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs. This is a common strategy in drug delivery to improve the solubility and bioavailability of poorly soluble compounds. Preparing stable and consistent liposomal formulations can be complex and may require specialized equipment.
-
Nanoparticle Suspensions: Milling the compound to create a nanosuspension can increase the surface area, leading to improved dissolution rates. This is an advanced technique typically employed in pharmaceutical development.
For most research laboratory settings, optimizing stock solution preparation and using cyclodextrins are the most practical and effective solutions.
Final Recommendations and Best Practices
-
Always Run Controls: When using any solvent or excipient, always include a vehicle control in your experiments. This means treating a set of cells with the same concentration of DMSO and/or cyclodextrin as your experimental group to ensure that the vehicle itself is not causing any cellular effects.
-
Check for Compound Stability: Ensure that your hindered phenol is stable in the chosen solvent and under your storage conditions.
-
Visual Inspection is Key: Always visually inspect your final culture medium for any signs of precipitation before adding it to your cells. A clear solution is crucial for accurate and reproducible results.
By following these guidelines and troubleshooting steps, you can effectively overcome the solubility challenges associated with hindered phenols, leading to more reliable and meaningful data in your cell culture experiments.
References
-
Ribeiro, B. D. (2019). Salting-Out. In Encyclopedia of Analytical Science (Third Edition) (pp. 379-383). Elsevier. [Link]
-
Capriotti, K., & Capriotti, J. A. (2015). Dimethyl Sulfoxide. In Encyclopedia of Toxicology (Third Edition) (pp. 242-244). Elsevier. [Link]
-
Kabanov, A. V., Batrakova, E. V., & Alakhov, V. Y. (2002). Pluronic® block copolymers as novel polymer therapeutics for drug and gene delivery. Journal of Controlled Release, 82(2-3), 189–212. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 50(1), 39-48. [Link]
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. [Link]
Preventing degradation of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in experimental setups.
Welcome to the technical support center for Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 36294-24-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for preventing its degradation in experimental setups. As a hindered phenolic antioxidant, this compound is a powerful tool for inhibiting oxidative processes, but its efficacy is contingent upon proper handling and awareness of its stability profile.
Introduction to Compound Stability
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a primary antioxidant that functions by donating a hydrogen atom from its phenolic hydroxyl group to neutralize peroxy radicals, thus terminating the free-radical chain reactions that drive oxidative degradation.[1] However, this very reactivity makes the molecule susceptible to degradation under common experimental conditions, including exposure to heat, light, oxygen, high pH, and certain metal ions.[2][3]
Degradation not only reduces the antioxidant capacity of your experiments but can also introduce confounding variables through the formation of active byproducts. The primary degradation pathways include:
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Oxidation: The phenolic hydroxyl group can be oxidized, leading to the formation of colored quinone-type structures, such as quinone methides. This is a major cause of the yellowing observed in degraded solutions or polymer matrices.[4]
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Hydrolysis: The ethyl ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (also known as Fenozan acid).[5]
This guide provides a structured approach to identifying, troubleshooting, and preventing these degradation pathways.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
Section 1: Visual Indicators of Degradation
Question 1: My stock solution of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, which was initially colorless, has turned yellow. What does this mean and is it still usable?
Answer: A yellow discoloration is the most common visual indicator of degradation.[6] This color change is typically due to the formation of conjugated quinone-methide structures, which arise from the oxidation of the phenolic group.[4]
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Causality: The antioxidant has likely been exposed to oxygen, elevated temperatures, or light, which catalyzes the oxidation process. The purity of the initial material can also play a role, as impurities can accelerate discoloration.[3]
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Usability: A yellowed solution has a reduced concentration of the active antioxidant and contains degradation byproducts. These byproducts may have altered biological activity or introduce artifacts into your experiment. Therefore, it is strongly recommended not to use discolored solutions for sensitive applications. For critical experiments, a fresh solution should always be prepared.
Question 2: I've observed a fine white precipitate in my stock solution. What could be the cause?
Answer: A precipitate could indicate several issues:
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Hydrolysis Product: If the solution has been exposed to moisture or non-neutral pH, the compound may have hydrolyzed to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid. This acid has different solubility properties than the parent ester and may precipitate out of certain organic solvents.
-
Solubility Issues: The compound may have limited long-term stability in the chosen solvent, especially at high concentrations or if the storage temperature has fluctuated.
-
Contamination: The precipitate could be from an external contaminant.
To troubleshoot, you can attempt to redissolve the precipitate by gentle warming. If it does not redissolve, or if you suspect hydrolysis, the solution should be discarded. An analytical check via HPLC is the definitive way to identify the precipitate.
Section 2: Handling, Preparation, and Storage of Solutions
Question 3: What is the best solvent for preparing stock solutions, and what is the expected shelf life?
Answer: The choice of solvent is critical and depends on the intended application.
-
For General Use: High-purity, anhydrous solvents such as ethanol, methanol, or acetonitrile are good choices for general chemical and biochemical assays.
-
For Cell Culture: Dimethyl sulfoxide (DMSO) is most commonly used due to its high solvating power and compatibility with most cell culture media at low final concentrations (typically <0.5%).[7] However, be aware that DMSO is hygroscopic and can absorb water, which may contribute to hydrolysis over time.[8] Also, compounds stored in DMSO can still degrade, with studies showing that a significant percentage of compounds show degradation after prolonged storage even at -20°C.[8]
Shelf Life: There is no universal shelf life, as it is highly dependent on storage conditions and solvent purity. As a best practice:
-
Solid Compound: When stored in a cool (2-8°C), dark, and dry place under an inert atmosphere (e.g., nitrogen or argon), the solid material is stable for an extended period.[9]
-
Stock Solutions: Prepare smaller volumes of stock solutions that you expect to use within a 1-2 week timeframe. For longer-term storage, aliquot solutions into amber, airtight vials, purge with inert gas, and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles. A study on DMSO solutions of other antioxidants showed significant loss of activity after 30 days in a freezer.[7]
Table 1: General Stability Guidelines for Hindered Phenolic Antioxidants
| Condition | Solid Compound | Stock Solution (in Anhydrous Solvent) |
| Storage Temp. | 2-8°C Recommended | -20°C or -80°C for long-term |
| Atmosphere | Inert Gas (N₂ or Ar) | Purge with Inert Gas before sealing |
| Light | Protect from Light (Amber Vial) | Amber Vial or wrapped in foil |
| Container | Tightly Sealed Glass | Tightly Sealed Glass Vials (PTFE-lined cap) |
| Expected Purity | >98% for >2 years | >95% for 1-3 months (ideal conditions) |
Note: This table provides general guidance. For GMP or other critical applications, a formal stability study is required.
Question 4: What steps can I take during solution preparation to maximize stability?
Answer: Proactive measures during preparation are crucial.
-
Use High-Purity Solvents: Use anhydrous, HPLC-grade, or equivalent purity solvents. Solvents containing peroxides (common in older ethers like THF) or metal impurities can initiate degradation.
-
Inert Atmosphere: For maximum stability, especially for solutions intended for long-term storage or use in highly sensitive assays, deoxygenate the solvent before use. This can be done by bubbling a gentle stream of nitrogen or argon through the solvent for 15-30 minutes. Prepare the solution under a blanket of inert gas.
-
Avoid Contamination: Use clean glassware. Avoid introducing contaminants like metal ions from spatulas (use glass or PTFE-coated equipment).
Section 3: Troubleshooting in Specific Applications
Question 5: I am using the antioxidant in a cell culture experiment, and I'm observing unexpected cytotoxicity. Could this be related to degradation?
Answer: Yes, this is a critical concern. Antioxidants, especially when degraded, can exhibit paradoxical effects in cell culture.[10][11]
-
Causality: The "oxidative stress" of standard cell culture conditions (high oxygen tension compared to in vivo) can accelerate the degradation of phenolic antioxidants.[1] The degradation products, such as quinones, can be reactive and may covalently modify proteins or generate reactive oxygen species (ROS), leading to cytotoxicity.[12] Furthermore, some cell culture media components can themselves act as antioxidants or pro-oxidants, interacting with your compound.[4]
-
Troubleshooting Workflow:
-
Prepare Fresh: Always use a freshly prepared stock solution of the antioxidant for cell culture experiments. Do not use a solution that is more than a few days old, even if stored properly.
-
Control for Vehicle and Age: Include a "vehicle control" (media with the same final concentration of DMSO) and an "aged antioxidant" control if possible. To prepare an aged control, you could expose a dilute solution of the antioxidant to light and air on the benchtop for a day before adding it to the cells. This can help determine if degradation products are the source of toxicity.
-
Minimize Light Exposure: Protect your plates and media containing the antioxidant from direct light as much as possible during incubation and handling.
-
Consider the Medium: Be aware that components in your culture medium can interact with the antioxidant.[4] If you continue to see issues, consider a simpler buffered salt solution for the short duration of the experiment, if your cell type allows.
-
Question 6: I am a polymer scientist observing significant yellowing and brittleness in my polypropylene (PP) samples after melt extrusion. I suspect my antioxidant is degrading. How can I confirm this and prevent it?
Answer: This is a classic issue of thermo-oxidative degradation during polymer processing. The high temperatures of extrusion accelerate the consumption of the primary antioxidant.
-
Confirmation:
-
FTIR Spectroscopy: This is a powerful tool for this application. Compare the FTIR spectrum of your degraded polymer with a virgin sample. The appearance or significant increase of a broad peak in the carbonyl region (~1700-1750 cm⁻¹ ) is a clear indicator of oxidation.[13]
-
Melt Flow Index (MFI): An increase in the MFI of polypropylene often indicates chain scission due to degradation. A significant change in MFI suggests the antioxidant package is not providing adequate protection.[14]
-
Oxidation Induction Time (OIT): This DSC-based method measures the time it takes for a sample to begin oxidizing at a high temperature. A short OIT for your final product indicates poor thermal stability and insufficient active antioxidant.[3]
-
-
Prevention Strategies:
-
Synergistic Stabilization: Hindered phenols are rarely used alone in high-temperature applications. They are most effective when combined with secondary antioxidants (hydroperoxide decomposers) like phosphites or thioesters.[2][5] A common strategy is to use a blend of a hindered phenol with a phosphite stabilizer. The phosphite protects the polymer and the primary antioxidant during the high-heat processing step, preserving the phenol for long-term thermal stability.
-
Optimize Processing Conditions: Lowering the processing temperature, reducing residence time in the extruder, and ensuring a proper nitrogen purge can all help minimize thermo-oxidative stress.
-
Check for Antagonistic Interactions: Be aware that some other additives, like certain pigments or flame retardants, can have antagonistic interactions with phenolic antioxidants. Similarly, combinations with Hindered Amine Light Stabilizers (HALS) can sometimes lead to discoloration under certain conditions.[15]
-
Section 4: Analytical Monitoring
Question 7: How can I analytically determine the purity of my Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and quantify its degradation products?
Answer: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for this purpose. It can separate the parent compound from its primary hydrolysis product and other colored impurities.
Protocol: Stability-Indicating HPLC-UV Method
This protocol is a general guideline and should be validated for your specific equipment and needs.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A (e.g., 60%) and linearly increase the percentage of Mobile Phase B over 15-20 minutes. A typical gradient might be:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 40% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: Monitor at 275-280 nm , which is a characteristic absorbance wavelength for the phenolic chromophore.[16] Using a DAD allows you to scan for degradation products that may absorb at different wavelengths (e.g., quinones may have absorbance above 300 nm).
-
Sample Preparation: Dilute your sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration within the linear range of your calibration curve (e.g., 10-100 µg/mL).
Expected Results: The parent compound, being more hydrophobic, will have a longer retention time than its more polar hydrolysis product, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid. Oxidative degradation products may appear as additional, often smaller, peaks in the chromatogram.
Visualization of Degradation & Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing stability issues.
Diagram 1: Primary Degradation Pathways
This diagram shows the two main routes of degradation for Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
Caption: Primary degradation pathways of the antioxidant.
Diagram 2: Experimental Troubleshooting Workflow
This workflow provides a step-by-step guide to diagnosing and resolving issues related to compound degradation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. partinchem.com [partinchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4spe.org [4spe.org]
- 5. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 6. US6806304B2 - Process for improving the shelf life of a hindered phenol antioxidant - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | 36294-24-3 [sigmaaldrich.com]
- 10. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cellular antioxidants: a possible mechanism of toxic cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 15. researchgate.net [researchgate.net]
- 16. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
Interference of phenolic compounds in hydrogen peroxide assays.
A Guide to Overcoming Interference from Phenolic Compounds
Welcome to the technical support center for hydrogen peroxide (H₂O₂) assays. As a Senior Application Scientist, I understand that obtaining accurate and reproducible data is paramount. This guide is designed to help you navigate a common but often overlooked challenge: the interference of phenolic compounds in H₂O₂ quantification. We will move beyond simple protocols to explore the underlying mechanisms of interference and provide you with robust troubleshooting strategies and validation workflows to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when dealing with potentially interfering compounds.
Q1: Why do phenolic compounds interfere with hydrogen peroxide assays?
Phenolic compounds have a complex and dual nature in the context of H₂O₂ assays. Their interference is not a single effect but a combination of several potential chemical reactions:
-
Direct H₂O₂ Scavenging: Many phenolic compounds are potent antioxidants and can directly react with and neutralize H₂O₂, leading to an underestimation of the actual concentration in your sample.[1][2]
-
Enzyme Inhibition: In widely used assays that rely on horseradish peroxidase (HRP), such as the Amplex® Red assay, phenolic compounds can act as competitive or non-competitive inhibitors of the enzyme, slowing down the reaction and causing artificially low readings.[3][4]
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Reduction of the Oxidized Probe: The final step of many assays is the HRP-catalyzed oxidation of a probe (e.g., Amplex® Red to the fluorescent resorufin). Phenolic antioxidants can "undo" this reaction by reducing the oxidized probe back to its non-signal-generating state, effectively quenching the signal.[5]
-
H₂O₂ Generation (Pro-oxidant Effect): Paradoxically, under certain conditions (e.g., in the presence of transition metal ions or at alkaline pH), phenols can autoxidize and generate H₂O₂.[6][7] This pro-oxidant activity can lead to a significant overestimation of the baseline H₂O₂ levels in your sample.
-
Fenton Reaction Potentiation: Some phenols can form complexes with iron ions, promoting the Fenton reaction, which generates highly reactive hydroxyl radicals from H₂O₂.[8][9] This can consume H₂O₂ in a way that is not detected by the assay, again leading to underestimation.
Q2: Which H₂O₂ assays are most susceptible to this interference?
Peroxidase-based assays are the most vulnerable due to the multiple points of interference (enzyme, substrate, H₂O₂).
-
Highly Susceptible: Assays using horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate are most affected. This includes kits based on Amplex® Red (resorufin), 3,5,3'5'-tetramethylbenzidine (TMB), and 4-aminoantipyrine.[10][11][12] Concentrations of common phenolics like catechin, gallic acid, and quercetin as low as 10 μM can significantly inhibit these assays.[10]
-
Moderately Susceptible: The classic method of measuring H₂O₂ absorbance directly at 230 nm is prone to interference because phenolic compounds themselves have strong absorbance in the UV region, leading to artificially high background readings.[11]
-
Less Susceptible (But Not Immune): Non-enzymatic assays are generally a better choice but still require validation. These include:
-
Titanium Sulfate Assay: Relies on the formation of a yellow pertitanic acid complex.[13]
-
Xylenol Orange (FOX) Assay: Involves the oxidation of Fe²⁺ to Fe³⁺ by H₂O₂, with the Fe³⁺ then forming a colored complex with xylenol orange.[1][13]
-
Potassium Iodide (KI) Assay: Based on the oxidation of iodide to iodine.[14]
-
Q3: What are the common signs of interference in my experimental results?
-
Poor Spike Recovery: When you add a known amount of H₂O₂ standard to your sample (a "spike") and you recover significantly less than 100% of the added amount, it strongly suggests that something in your sample matrix is consuming the H₂O₂ or inhibiting the assay.
-
Non-linear Sample Dilution: If you measure a series of dilutions of your sample and the calculated H₂O₂ concentration is not consistent across the dilution series, this points to interference.
-
High Background Signal in "No H₂O₂" Controls: If a sample control (e.g., plant extract in buffer without the assay probe) shows a high signal, it could be due to the autoxidation of phenols generating H₂O₂.[1]
-
Signal Drifting Over Time: A signal that decreases over time after the initial reaction can indicate that phenolic compounds are slowly reducing the oxidized probe.
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Problem 1: My H₂O₂ readings are much lower than expected or zero (Signal Loss).
This is the most common issue and points towards the antioxidant activity of phenols or direct enzyme inhibition.
Visualizing the Causes of Signal Loss
Below is a diagram illustrating the key points where phenolic compounds can interfere with a standard HRP-based assay to cause signal underestimation.
Caption: Mechanisms of signal loss in H₂O₂ assays due to phenolic compounds.
Root Cause Analysis & Solution Workflow
-
Confirm the Signal is H₂O₂-Dependent: The first and most critical step is to prove that your signal is genuinely from H₂O₂.
-
Action: Perform the Catalase Control Protocol . Catalase is an enzyme that specifically degrades H₂O₂ into water and oxygen. Adding catalase to your sample before the assay should completely abolish the signal. If it does, your signal is from H₂O₂. If a significant signal remains, it is an artifact.
-
-
Quantify the Extent of Interference: Once you've confirmed the signal is from H₂O₂, you need to determine how much your sample matrix is suppressing the signal.
-
Action: Use the Standard Addition Method . This involves creating a calibration curve by spiking your sample with increasing, known concentrations of H₂O₂. The slope of this curve compared to a standard curve made in a clean buffer will reveal the degree of signal suppression.
-
-
Mitigate the Interference:
-
Option A (Recommended for complex samples): Remove the phenols. For samples rich in phenolics like plant extracts or food matrices, physical removal is the most reliable approach.
-
Action: Implement the PVPP Sample Cleanup Protocol . Polyvinylpolypyrrolidone (PVPP) is a polymer that specifically binds to phenolic compounds through hydrogen bonding, allowing for their efficient removal by simple centrifugation.[15]
-
-
Option B (For less complex samples): Switch Assay Methods. If your sample matrix is simpler, switching to a non-enzymatic assay might be sufficient.
-
Action: Evaluate the Xylenol Orange (FOX) or Titanium Sulfate assay for your specific application.[13] Be aware that these methods can have lower sensitivity and may still be affected by strong reducing agents.
-
-
Problem 2: My H₂O₂ readings are unexpectedly high, especially in my controls.
This suggests that your sample is generating H₂O₂ or otherwise creating a false positive signal.
Visualizing the Causes of False Positives
Caption: Mechanisms of false positive signals due to phenolic compounds.
Root Cause Analysis & Solution Workflow
-
Run Proper Negative Controls: To pinpoint the source of the false signal, you must run a set of carefully designed controls.
-
Control A (Sample Autoxidation): Incubate your sample in the assay buffer without the HRP enzyme or the detection probe. After incubation, use a fresh assay kit to measure any H₂O₂ that was generated during that time. This quantifies the pro-oxidant activity of your sample.[6]
-
Control B (Direct Probe Reaction): Mix your sample with the detection probe without the HRP enzyme. A signal here indicates a direct, non-enzymatic reaction between your sample and the probe.
-
Control C (Direct HRP Interaction): Mix your sample with the HRP enzyme without the detection probe. While this won't generate a signal, it helps in interpreting more complex interactions if other controls are ambiguous.
-
-
Chelate Metal Ions: The pro-oxidant activity of phenols is often catalyzed by transition metal ions like iron and copper.[1]
-
Action: Add a metal chelator like EDTA or DTPA to your sample buffer. If this reduces the high background signal, it confirms that metal-catalyzed phenol autoxidation is the culprit.
-
-
Remove Phenols: As with signal loss, the most definitive solution is to remove the interfering compounds.
-
Action: Use the PVPP Sample Cleanup Protocol .[15]
-
Key Experimental Protocols
Follow these detailed methodologies to validate your assay and obtain reliable data.
Protocol 1: Catalase Control for Validating H₂O₂-Specific Signal
This protocol is essential to confirm that the signal you are measuring is derived specifically from H₂O₂.
Materials:
-
Your sample
-
Assay buffer
-
Catalase solution (e.g., 2000 U/mL in assay buffer, prepare fresh)
-
Your H₂O₂ detection kit reagents
Procedure:
-
Prepare two sets of tubes for each sample.
-
Test Sample: To one tube, add your sample volume (e.g., 50 µL).
-
Catalase Control: To the second tube, add the same sample volume (50 µL).
-
Add 10 µL of catalase solution to the "Catalase Control" tube.
-
Add 10 µL of assay buffer to the "Test Sample" tube to equalize volumes.
-
Incubate both tubes at room temperature for 15-30 minutes to allow the catalase to degrade any H₂O₂.
-
Proceed with the addition of your H₂O₂ assay reagents to both tubes according to the manufacturer's protocol.
-
Analysis: A valid H₂O₂ signal should be present in the "Test Sample" and absent or dramatically reduced (>95%) in the "Catalase Control" tube.
Protocol 2: Sample Cleanup using Polyvinylpolypyrrolidone (PVPP)
This protocol uses PVPP to selectively remove interfering phenolic compounds from aqueous samples like plant extracts.[15]
Materials:
-
Sample extract
-
Polyvinylpolypyrrolidone (PVPP) powder, insoluble
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer and microcentrifuge
Procedure:
-
Add 1 mL of your sample extract to a 1.5 mL microcentrifuge tube.
-
Add 50-100 mg of PVPP powder to the tube. The optimal amount may need to be determined empirically but this is a good starting point.
-
Vortex the tube vigorously for 1 minute to create a slurry and maximize the interaction between the PVPP and the phenols.
-
Incubate the tube on a rocker or rotator for 15 minutes at 4°C.
-
Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the PVPP and bound phenols.
-
Carefully collect the supernatant, which is now your phenol-depleted sample.
-
Proceed with your H₂O₂ assay using the clarified supernatant.
-
Validation: To confirm the removal of phenols, you can measure the total phenolic content (e.g., with the Folin-Ciocalteu reagent) of the sample before and after PVPP treatment.
Summary of Interference Effects & Mitigation
The following table summarizes the key issues and recommended actions for researchers.
| Symptom / Problem | Primary Cause(s) | Recommended Validation Step | Primary Solution(s) |
| Low or No Signal | H₂O₂ scavenging, HRP inhibition, Probe reduction | Standard Addition (Spike Recovery) | 1. PVPP Sample Cleanup2. Switch to a non-enzymatic assay |
| High Background Signal | Phenol autoxidation, Direct HRP substrate | Catalase Control, "Sample-only" controls | 1. PVPP Sample Cleanup2. Add metal chelators (EDTA/DTPA) |
| Non-Linear Dilution | Complex matrix effects; a mix of the above | Dilution series linearity check | 1. PVPP Sample Cleanup2. Standard Addition for quantification |
References
-
Gaszton, E., et al. (2010). Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide. ResearchGate. Available at: [Link]
-
El-Bekkari, A., et al. (2022). Novel potent natural peroxidases inhibitors with in vitro assays, inhibition mechanism and molecular docking of phenolic compounds and alkaloids. PubMed. Available at: [Link]
-
Socha, E., et al. (2021). Generation of Hydrogen Peroxide and Phenolic Content in Plant-Material-Based Beverages and Spices. MDPI. Available at: [Link]
-
Jayasuriya, H., et al. (2015). Optimized enzymatic colorimetric assay for determination of hydrogen peroxide (H2O2) scavenging activity of plant extracts. PMC - NIH. Available at: [Link]
-
Shah, P., & Khan, M. (2022). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. SciRP.org. Available at: [Link]
-
Fukumoto, L. R., & Mazza, G. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Zielonka, J., et al. (2023). A Modified Fenton's System Fe2+–EGTA–H2O2 Reveals That Redox Activities of Simple Polyphenols Are Suppressed in Binary Mixtures. MDPI. Available at: [Link]
-
Salehi, B., et al. (2021). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. NIH. Available at: [Link]
-
Baynton, K. J., et al. (1994). Inactivation of horseradish peroxidase by phenol and hydrogen peroxide: a kinetic investigation. PubMed. Available at: [Link]
-
Liyanage, R., et al. (2016). Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts. Hindawi. Available at: [Link]
-
Poljsak, B., & Fink, R. (2014). PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH. PMC. Available at: [Link]
-
Wang, X., et al. (2021). Phenolic compounds induce ferroptosis-like death by promoting hydroxyl radical generation in the Fenton reaction. PubMed Central. Available at: [Link]
-
Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging activity of phenolic compounds. ResearchGate. Available at: [Link]
-
Zuo, Y., et al. (2002). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC - PubMed Central. Available at: [Link]
-
Zazo, J. A., et al. (2005). Chemical pathway and kinetics of phenol oxidation by Fenton's reagent. PubMed. Available at: [Link]
-
SECKLER, R. S., et al. (2019). Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification. ResearchGate. Available at: [Link]
-
Mátai, A., & Hideg, É. (2017). A comparison of colorimetric assays detecting hydrogen peroxide in leaf extracts. Analytical Methods (RSC Publishing). Available at: [Link]
-
Junglee, S., et al. (2014). Hydrogen Peroxide Measurement Can Be Used to Monitor Plant Oxidative Stress Rapidly Using Modified Ferrous Oxidation Xylenol Orange and Titanium Sulfate Assay Correlation. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel potent natural peroxidases inhibitors with in vitro assays, inhibition mechanism and molecular docking of phenolic compounds and alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of horseradish peroxidase by phenol and hydrogen peroxide: a kinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants [scirp.org]
- 7. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenolic compounds induce ferroptosis-like death by promoting hydroxyl radical generation in the Fenton reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized enzymatic colorimetric assay for determination of hydrogen peroxide (H2O2) scavenging activity of plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydrogen Peroxide Measurement Can Be Used to Monitor Plant Oxidative Stress Rapidly Using Modified Ferrous Oxidation Xylenol Orange and Titanium Sulfate Assay Correlation [mdpi.com]
- 14. A comparison of colorimetric assays detecting hydrogen peroxide in leaf extracts - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate Concentration for Maximum Antioxidant Effect
Welcome to the technical support center for Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the concentration of this potent antioxidant in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antioxidant action for Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate?
A1: Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a hindered phenolic antioxidant. Its antioxidant activity is primarily attributed to the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This action interrupts the chain reaction of oxidation, thereby preventing damage to cellular components. The bulky tert-butyl groups on the phenol ring enhance its stability and efficacy.[1][2]
Q2: What is a typical starting concentration range for in vitro antioxidant assays?
A2: A common starting point for many in vitro antioxidant assays, such as DPPH and ABTS, is to prepare a stock solution of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1 mg/mL. From this stock, a serial dilution is performed to obtain a range of concentrations to test, typically from 1 to 500 µg/mL. The optimal concentration will be assay-dependent.
Q3: How should I dissolve Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate?
A3: Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a solid at room temperature with a melting point of approximately 50-51°C.[3] It is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and DMSO.[3][4] For cell-based assays, it is crucial to first dissolve the compound in a minimal amount of a biocompatible solvent like DMSO and then dilute it with the cell culture medium to the final desired concentration, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%).
Q4: Can this compound be used in cell-based antioxidant assays?
A4: Yes, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate can be used in cellular antioxidant activity (CAA) assays.[5][6][7] These assays measure the ability of an antioxidant to protect cells from oxidative stress induced by free radical generators. It is essential to first determine the cytotoxicity of the compound on the specific cell line being used to ensure that the observed antioxidant effects are not due to cell death.
Q5: How does the purity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate affect experimental outcomes?
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Antioxidant Assays
Possible Causes and Solutions:
-
Inaccurate Pipetting: Small volumes of concentrated stock solutions can be challenging to pipette accurately.
-
Solution: Use calibrated micropipettes and proper pipetting techniques. Prepare larger volumes of dilutions where possible to minimize pipetting errors.
-
-
Instability of Reagents: The radical solutions used in assays like DPPH and ABTS can be light-sensitive and degrade over time.
-
Solution: Prepare fresh radical solutions for each experiment and store them in the dark.[9] Always measure the initial absorbance of the radical solution to ensure it is within the optimal range for the assay.
-
-
Reaction Time and Temperature: The kinetics of the antioxidant reaction can be influenced by time and temperature.
-
Solution: Strictly adhere to the recommended incubation times and maintain a constant temperature for all samples and controls.[10]
-
-
Solvent Effects: The solvent used to dissolve the antioxidant can interfere with the assay.
-
Solution: Run a solvent control (blank) to account for any background absorbance or reaction with the assay reagents. Ensure the final solvent concentration is consistent across all wells.
-
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting Decision Tree for Inconsistent Antioxidant Assay Results.
Issue 2: Precipitation of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in Aqueous Media
Possible Causes and Solutions:
-
Low Aqueous Solubility: This compound has poor solubility in water.
-
Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. When diluting into your aqueous assay buffer or cell culture medium, add the stock solution dropwise while vortexing or stirring to facilitate dispersion and prevent immediate precipitation.
-
-
Concentration Exceeds Solubility Limit: The final concentration in the aqueous medium may be too high.
-
Solution: Determine the maximum soluble concentration in your specific medium. You may need to work at lower concentrations or incorporate a small percentage of a co-solvent if the assay allows.
-
-
Temperature Effects: Solubility can be temperature-dependent.
-
Solution: Ensure your aqueous medium is at the working temperature before adding the antioxidant stock solution. Some gentle warming might aid dissolution, but be cautious of compound degradation at elevated temperatures.
-
Issue 3: Unexpected Cytotoxicity in Cell-Based Assays
Possible Causes and Solutions:
-
High Concentration of the Compound: Even antioxidants can be toxic to cells at high concentrations.
-
Solution: Perform a dose-response cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to determine the non-toxic concentration range of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate for your specific cell line.
-
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
-
Pro-oxidant Activity: At certain concentrations and under specific conditions, some antioxidants can exhibit pro-oxidant effects, leading to increased cellular stress and death.
-
Solution: Carefully evaluate the dose-response curve. If you observe a biphasic effect (antioxidant at low concentrations, toxic at high concentrations), this may indicate a switch to pro-oxidant activity.
-
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay Optimization
This assay is based on the reduction of the stable free radical DPPH.[11]
-
Preparation of Reagents:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.
-
Prepare a 1 mg/mL stock solution of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the antioxidant solution (e.g., 1, 5, 10, 25, 50, 100, 250, 500 µg/mL) in triplicate.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 20 µL of methanol instead of the antioxidant solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay measures the ability of the antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9]
-
Preparation of Reagents:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a 1 mg/mL stock solution of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of various concentrations of the antioxidant solution in triplicate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
-
Workflow for In Vitro Antioxidant Assay Optimization
Caption: General Workflow for Optimizing Antioxidant Concentration in In Vitro Assays.
Data Summary Tables
Table 1: Physicochemical Properties of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀O₃ | [1][13] |
| Molecular Weight | 306.44 g/mol | [1][14] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 50-51 °C | [3] |
| Solubility | Soluble in ethanol, methanol, DMSO | [3][4] |
Table 2: Recommended Starting Concentration Ranges for Common Antioxidant Assays
| Assay | Typical Concentration Range (µg/mL) | Key Considerations |
| DPPH | 1 - 500 | Ensure fresh DPPH solution is used. |
| ABTS | 1 - 250 | The pre-formed radical cation needs to be diluted to a specific absorbance.[9] |
| Cellular Antioxidant Assay (CAA) | 0.1 - 100 | Determine cytotoxicity prior to the assay.[5][6] |
References
- E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. 2024;503:07005.
-
PubMed Central. Optimisation of Phenolic Compound Extraction from Agrimonia eupatoria L. Using Response Surface Methodology for Enhanced Yield of Different Phenolics and Maximised Antioxidant Activity. Available from: [Link]
-
PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. Available from: [Link]
-
Hindered Phenol. Plastic & Antioxidant Additives. Available from: [Link]
-
ResearchGate. (PDF) Antioxidant Assays: Principles, Methods and Analyses. Available from: [Link]
-
G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]
-
PubMed Central. Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers' Spent Grain Using Response Surface Methodology (RSM). Available from: [Link]
-
Zen-Bio. CAA Antioxidant Assay Kit. Available from: [Link]
-
protocols.io. ABTS decolorization assay – in vitro antioxidant capacity. 2019. Available from: [Link]
-
MDPI. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Available from: [Link]
-
ResearchGate. The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Available from: [Link]
-
Publisso. Thiodiethylene bis[3‐(3,5‐di‐tert‐butyl‐4‐ hydroxyphenyl)propionate]. Available from: [Link]
-
Stabilization Technologies. Transformation of Hindered Phenolic Antioxidants. Available from: [Link]
-
Taylor & Francis Online. Optimization of total phenolic contents, antioxidant, and in-vitro xanthine oxidase inhibitory activity of sunflower head. Available from: [Link]
-
NIH. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Available from: [Link]
-
PubChem. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester. Available from: [Link]
-
PubMed Central. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Available from: [Link]
-
Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. Available from: [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. Available from: [Link]
-
MDPI. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Available from: [Link]
-
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Available from: [Link]
-
Analele Universitatii din Oradea, Fascicula Biologie. OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISO. Available from: [Link]
-
ResearchGate. Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. Available from: [Link]
-
Tintoll. Hindered Phenol Antioxidant HPAO. Available from: [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available from: [Link]
-
PubMed. Optimization of phenolic extraction method and in vitro bioaccessibility of microencapsulated pigmented rice bran extracts and their antioxidant and anticancer properties. Available from: [Link]
-
PMC. Analytical Methods Used in Determining Antioxidant Activity: A Review. Available from: [Link]
-
Zen-Bio. ABTS Antioxidant Assay Kit. Available from: [Link]
-
NIH. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Available from: [Link]
-
NIH. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]
-
YouTube. Antioxidant Assay Principle & Process (DPPH & H2O2): Dr. Bhushan P Pimple. 2020. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 3. ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 36294-24-3 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. zen-bio.com [zen-bio.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. content.abcam.com [content.abcam.com]
- 8. stabilization-technologies.com [stabilization-technologies.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester | C19H30O3 | CID 64871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate [cymitquimica.com]
Technical Support Center: Prevention of Polymer Discoloration Caused by Hindered Phenolic Antioxidants
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter polymer discoloration issues related to the use of hindered phenolic antioxidants. Here, we will explore the underlying mechanisms of discoloration and provide actionable troubleshooting advice and preventative strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are hindered phenolic antioxidants and why do they cause polymer discoloration?
Hindered phenolic antioxidants are essential additives used to protect polymers from degradation during processing and throughout their service life.[1] They function as "sacrificial" molecules, donating a hydrogen atom to neutralize free radicals that would otherwise damage the polymer chains.[1][2]
The discoloration arises from the antioxidant's intended function. After donating a hydrogen atom, the phenolic antioxidant is transformed into a more stable phenoxy radical. This radical can then undergo further reactions, leading to the formation of colored species. The principal culprits behind the discoloration are highly conjugated molecules such as quinone methides, stilbenequinones, and other quinoidal structures.[2][3][4][5] These molecules absorb light in the visible spectrum, resulting in the yellow, pink, or brown hues observed in the polymer.[2][6]
Q2: What are the most common types of discoloration observed with these antioxidants?
The most frequently encountered types of discoloration are:
-
Yellowing: A common issue that can occur during high-temperature melt processing or upon exposure to environmental factors.[6][7]
-
Pinking: Often observed in white or light-colored polymers, particularly those containing titanium dioxide (TiO2).[2][5] The interaction between the oxidized antioxidant and the pigment can lead to a distinct pink or reddish hue.[2]
-
Gas Fading: This refers to discoloration, typically yellowing, that develops over time during storage, especially in warehouses or environments with airborne pollutants.[6][8][9]
It is important to note that this discoloration is generally a cosmetic issue and does not typically compromise the physical properties of the polymer.[2][8]
Q3: What factors can trigger or accelerate this discoloration?
Several factors can initiate or worsen discoloration:
-
Exposure to Oxides of Nitrogen (NOx): This is a primary cause of "gas fading." NOx gases, often present in exhaust fumes from gas-powered forklifts or heaters, can react with phenolic antioxidants to form colored compounds.[2][6][10]
-
Alkaline Conditions: A high pH environment can significantly accelerate the degradation of some phenolic antioxidants, leading to yellowing.[6][7]
-
High Temperatures: During melt processing, excessive heat can lead to the "over-oxidation" of the antioxidant, generating colored byproducts.[6]
-
Presence of Certain Pigments: As mentioned, titanium dioxide (TiO2) can interact with oxidized phenols to cause "pinking."[2][5]
-
UV Light Exposure: While UV light can sometimes reverse "pinking" by altering the structure of the colored quinone, it can also contribute to other degradation pathways that cause yellowing.[2][11]
Troubleshooting Guides
Guide 1: Troubleshooting "Pinking" in White or Light-Colored Polymers
Problem: Your white or light-colored polymer (e.g., polyethylene, polypropylene) is exhibiting a pink or reddish tint after production or during storage.
Probable Cause: The "pinking" phenomenon is most often due to the interaction between an over-oxidized hindered phenolic antioxidant and certain grades of titanium dioxide (TiO2) or other fillers in an alkaline environment.[2][6] This leads to the formation of titanium-based quinone complexes which appear pink.[2]
Diagnostic Steps:
-
Environmental Review: Check the storage environment for sources of NOx gases, such as propane-fueled forklifts or gas heaters, which can accelerate the initial oxidation of the phenol.[2][6]
-
pH Assessment: If feasible, assess the surface pH of the material or consider if any alkaline additives (e.g., certain acid scavengers like calcium stearate) are present in the formulation, as a higher pH increases the tendency for pinking.[6]
-
UV Exposure Test: A simple diagnostic test is to expose a portion of the discolored material to UV light (e.g., direct sunlight).[2] If the pinking is reversible and the color fades, it strongly indicates the presence of these specific quinone structures.[2]
Recommended Actions & Prevention:
-
Optimize the Stabilizer Package:
-
Incorporate a Secondary Antioxidant: The most effective strategy is to use a synergistic blend of a primary (phenolic) and a secondary antioxidant. Secondary antioxidants, such as phosphites or phosphonites, work by decomposing hydroperoxides, which are precursors to the free radicals that the phenolic antioxidant must quench.[9][12] This reduces the "workload" on the phenolic antioxidant, preventing its over-oxidation.[6][12]
-
Select a Less-Prone Phenolic Antioxidant: Some phenolic antioxidants are structurally less prone to forming colored quinones. Consult with your supplier for "non-staining" or "low-pinking" alternatives. Natural antioxidants like Vitamin E are also being explored as alternatives.
-
-
Control Environmental pH:
-
Modify the Pigment:
-
Consult with your TiO2 supplier to select a grade with surface treatments that are less reactive and more suitable for high-temperature processing.[6]
-
Experimental Protocol: Evaluating a New Stabilizer Package
-
Formulation: Prepare several small batches of your polymer.
-
Batch A: Control (your current formulation).
-
Batch B: Current phenolic AO + Phosphite secondary AO (e.g., at a 1:2 or 1:3 ratio).
-
Batch C: Alternative "low-pinking" phenolic AO.
-
Batch D: Alternative phenolic AO + Phosphite secondary AO.
-
-
Processing: Process all batches under identical, production-relevant conditions (e.g., extrusion temperature, residence time).
-
Initial Color Measurement: Immediately after processing, measure the color of the samples using a spectrophotometer (measuring Yellowness Index - YI).
-
Accelerated Aging:
-
Place samples in a controlled environment with a known, low concentration of NOx gas to simulate gas fading.
-
Store another set of samples in a dark, controlled environment.
-
-
Final Color Measurement: Measure the color (YI and pinking) at regular intervals (e.g., 24, 48, 96 hours) to determine which formulation offers the best color stability.
Guide 2: Troubleshooting "Gas Fading" and Yellowing During Storage
Problem: Your polymer product appears fine after manufacturing but gradually turns yellow during storage or transport.
Probable Cause: This is a classic case of "gas fading," caused by the reaction of the phenolic antioxidant with atmospheric oxides of nitrogen (NOx).[6][9][10] These pollutants are common in environments with combustion engine traffic (forklifts, trucks) or gas-fired heating systems.[2][8] The reaction leads to the formation of yellow-colored quinonoid structures.[6]
Diagnostic Steps:
-
Warehouse Audit: Inspect storage facilities for the use of gas/propane-powered forklifts and heaters. Poor ventilation can exacerbate the problem.[13] The use of Dräger tubes can help quantify the levels of NOx in the storage area.[13]
-
Packaging Review: Certain types of cardboard packaging can also release compounds that contribute to yellowing.[2]
-
Standardized Testing: To confirm susceptibility to gas fading, you can perform a standardized test such as the AATCC Test Method 23 , which exposes samples to a controlled concentration of burnt gas fumes.[14][15][16]
Recommended Actions & Prevention:
-
Environmental Control:
-
Formulation Adjustment:
-
Incorporate Hindered Amine Light Stabilizers (HALS): While primarily used for UV protection, HALS are also effective radical scavengers and can interrupt the degradation cycle initiated by NOx, thereby reducing yellowing.[17][18] They work synergistically with other antioxidants.[17]
-
Utilize a Phosphite Co-stabilizer: As with pinking, adding a phosphite antioxidant will protect the primary phenolic antioxidant from being consumed by reacting with NOx, significantly improving gas fade resistance.[6][10]
-
Select a Gas-Fade Resistant Phenolic AO: Choose a primary antioxidant that is inherently more stable against NOx.
-
Data Summary: Stabilizer Package Performance
| Stabilizer System | Melt Processing Stability | "Pinking" Resistance | Gas Fade Resistance | Notes |
| Phenolic AO only | Good | Poor to Fair | Poor | Prone to discoloration under stress. |
| Phenolic AO + Phosphite AO | Excellent | Good | Good | Synergistic effect provides robust color protection.[19][20] |
| Phenolic AO + HALS | Good | Fair | Excellent | HALS are highly effective against gas fading and UV degradation.[11] |
| Phenolic AO + Phosphite + HALS | Excellent | Excellent | Excellent | Comprehensive protection for demanding applications. |
Visualizing the Mechanisms and Solutions
Diagram 1: Discoloration Pathway of a Hindered Phenolic Antioxidant
This diagram illustrates the chemical transformation of a generic hindered phenolic antioxidant into a colored quinone methide, the root cause of discoloration.
Caption: Antioxidant donating a hydrogen to neutralize a radical, leading to its transformation into a colored species.
Diagram 2: Troubleshooting Workflow for Polymer Discoloration
This flowchart provides a logical sequence of steps to diagnose and solve discoloration issues.
Caption: A step-by-step guide to identifying the cause of discoloration and implementing the correct solution.
References
-
How to Avoid Pinking & Yellowing of Polyolefin Polymers. simona pmc.
-
TECHNICAL INFORMATION Color Changes in Polyolefins – Pinking. King Plastic Corporation.
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Yellowing of textiles, Mechanism of Yellowing, Anti Oxidant BHT. Fibre2Fashion.
-
Hindered Amine Light Stabilizers (HALS): All About Hindered Amines. Wellt Chemicals.
-
The Science Behind Gas Fading Resistance in Polymers and How Antioxidants Help. SpecialChem.
-
Technical Support Center: Preventing BHT Degradation During Experimental Procedures. Benchchem.
-
Yellowing and Pinking of White PE/PP. AMPACET CORPORATION.
-
Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies.
-
Discoloration of polymers by phenolic antioxidants. Pospíšil, J., et al. (2002). Polymer Degradation and Stability.
-
The Rise of BHT Alternatives in Common Foods. Journey Foods Blog.
-
Causes & Prevention of Yellowed Plastics. SpecialChem.
-
Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Zaharescu, T., et al. (2008). Revista de Chimie.
-
TM023 Test Method for Colorfastness to Burnt Gas Fumes. AATCC.
-
Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. (2022).
-
Understanding the influence of additives on gas fade discoloration of polyethylene resins. Society of Plastics Engineers.
-
The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. 3V Sigma USA.
-
Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. Wang, Y., et al. (2022). China Synthetic Rubber Industry.
-
AATCC 23 Colorfastness to Burnt Gas Fumes. AATCC.
-
Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage. Ali, M. S., et al. (2021). Food Science of Animal Resources.
-
The truth about BHA, BHT, TBHQ and other antioxidants used as food additives. Race, S. (2014).
-
Discoloration of polymers by phenolic antioxidants. Pospíšil, J., et al. (2002). Polymer Degradation and Stability.
-
The Science of HALS: Protecting Plastics from UV Damage. 3V Sigma USA.
-
Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. Li, J., et al. (2024). Catalysts.
-
Clean-Label Strategies for Replacing BHA & BHT in Food. Kalsec.
-
Introduction of Light Stabilizers Additives. Baoxu Chemical.
-
How BHT Inhibitors Preserve Color Integrity in Nylon Fabrics. UniVOOK. (2024).
-
Difference Between Phosphite Antioxidants and Phenolic Antioxidants. Vinati Organics. (2023).
-
Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Gomes, A. T. P. C., et al. (2022). Frontiers in Microbiology.
-
What alternatives exist to BHT for antioxidant protection in foods? Consensus.
-
Discoloration of polymers by phenolic antioxidants. Pospíšil, J., et al. (2002). Semantic Scholar.
-
Effect of phenolic, phosphite, lactone, and their mixtures of antioxidants on Ziegler–Natta catalyst performance during propylene polymerization. Ahmadjo, S., et al. (2015). Journal of Vinyl and Additive Technology.
-
AATCC Manual of International Test Methods and Procedures/2023. AATCC. (2023).
-
AATCC TM23 Color Fastness Test Method to Combusted Gas Fumes. EUROLAB.
-
Pinking Discoloraton in Polyolefins. Plastics Forming Enterprises. (2019).
-
Testfabrics Gas Fading Control Ribbon. Standard.
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Technical Support Center: Synergistic Antioxidant Effects of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Welcome to the technical support center for researchers investigating the synergistic antioxidant properties of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. This guide is designed to provide in-depth answers, troubleshooting advice, and validated protocols to assist you in your experimental journey.
Section 1: Foundational Concepts & Initial Queries
This section addresses the fundamental properties of the target compound and the principles of antioxidant synergy.
Q1: What is Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and how does it function as an antioxidant?
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a sterically hindered phenolic antioxidant.[1][2][3] Its chemical structure features a hydroxyl (-OH) group on a benzene ring, flanked by two bulky tert-butyl groups.
Mechanism of Action: The primary antioxidant activity stems from its ability to act as a hydrogen atom donor.[3][4][5] It neutralizes highly reactive free radicals (R•) by donating the hydrogen from its phenolic hydroxyl group, thereby terminating the destructive oxidation chain reactions that can damage materials and biological systems.[1][4][5]
The resulting phenoxyl radical is relatively stable and unreactive due to two key features:
-
Steric Hindrance: The large tert-butyl groups physically obstruct the radical center, preventing it from participating in further unwanted reactions.[1]
-
Resonance Stabilization: The unpaired electron can delocalize across the benzene ring, which significantly lowers its energy and reactivity.[5]
This compound is a primary antioxidant, meaning it directly scavenges free radicals.[6] It is particularly effective in protecting polymers, plastics, oils, and rubber from thermal and oxidative degradation.[2][7]
Q2: What is antioxidant synergy and why is it important to study?
Antioxidant synergy occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects.[8][9] This "1+1 > 2" effect is a critical concept in antioxidant science. For example, a combination of gallic acid and caffeic acid has been shown to produce a synergistic effect of 137.8%.[10]
Studying synergy is important for several reasons:
-
Enhanced Efficacy: Synergistic combinations can provide superior protection against oxidative stress at lower total antioxidant concentrations.[9]
-
Broader Spectrum of Action: Different antioxidants may act via different mechanisms (e.g., radical scavenging, metal chelation) or in different cellular compartments (hydrophilic vs. lipophilic). Combining them can offer more comprehensive protection.
-
Reduced Costs & Dosing: Achieving a desired level of antioxidant protection with smaller quantities of combined substances can be more cost-effective and may reduce potential dose-dependent toxicity.[11]
-
Regeneration: One antioxidant can regenerate another, allowing the primary antioxidant to be recycled and continue its radical-scavenging activity. A classic example is the regeneration of Vitamin E (a lipid-soluble antioxidant) by Vitamin C (a water-soluble antioxidant).
Section 2: Experimental Design & Troubleshooting
This section provides practical guidance on designing experiments and overcoming common hurdles.
Q3: I am planning a synergy study. How do I choose a suitable secondary antioxidant to combine with Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate?
The choice of a secondary antioxidant is critical and should be based on complementary mechanisms of action. Since Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a primary antioxidant (a radical scavenger), consider pairing it with a secondary antioxidant , which works by decomposing hydroperoxides into non-radical products.[6]
Recommended Combinations:
| Antioxidant Class | Examples | Rationale for Synergy |
| Phosphite Esters | Tris(2,4-di-tert-butylphenyl) phosphite (e.g., Irgafos 168) | Phosphites are excellent hydroperoxide decomposers, especially at high temperatures during melt processing.[6] They prevent the breakdown of hydroperoxides into new radicals, complementing the radical scavenging of the hindered phenol. |
| Thioesters | Distearyl thiodipropionate (DSTDP) | Thioethers are effective at decomposing hydroperoxides at long-term use temperatures in the solid phase.[5][6] This combination provides stability throughout the product's lifecycle. |
| Other Phenolics | Butylated Hydroxytoluene (BHT), Vitamin E (α-tocopherol) | While both are primary antioxidants, synergy can still occur. A more reactive antioxidant might regenerate the less reactive one, or they may act preferentially in different phases (e.g., aqueous vs. lipid). |
| Metal Chelators | Citric Acid, EDTA | Metal ions (like Fe²⁺, Cu²⁺) can catalyze the formation of free radicals. Chelators bind these metals, preventing them from initiating oxidation, which is a different mechanism than radical scavenging.[11] |
Scientist's Note: Start by considering the application. For high-temperature polymer processing, a phosphite ester is an excellent choice. For long-term stability of a finished product at ambient temperature, a thioester might be more relevant.
Q4: My results from the DPPH assay are highly variable between replicates. What are the common causes and how can I fix this?
High variability in antioxidant assays is a frequent issue.[12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, while common, is sensitive to several factors.
Troubleshooting High Variability in DPPH Assays:
| Potential Cause | Explanation & Solution |
| Inconsistent Pipetting | Micropipette inaccuracies are a major source of error. Solution: Ensure your pipettes are calibrated. Use fresh, high-quality tips for every single replicate to prevent carryover.[12] |
| Incomplete Mixing | If the sample and DPPH reagent are not homogenized, the reaction will be inconsistent across the well/cuvette. Solution: After adding the DPPH reagent, mix thoroughly but gently (e.g., pipette mixing or gentle vortexing) for a few seconds.[12] |
| Light Exposure | The DPPH radical is light-sensitive and will degrade over time, leading to a drifting baseline.[12] Solution: Prepare the DPPH working solution fresh daily and store it in an amber bottle or wrapped in foil.[13] Perform incubations in the dark.[12] |
| Temperature Fluctuations | Reaction kinetics are temperature-dependent.[12] A plate sitting on a cool benchtop versus one held in your hand can show different reaction rates. Solution: Allow all reagents and plates to equilibrate to a consistent room temperature before starting. Perform incubations in a controlled environment. |
| Solubility Issues | Your compound is lipophilic and may not be fully dissolved in common assay solvents like methanol or ethanol, leading to an underestimation of its activity.[12] Solution: Prepare a concentrated stock in a stronger organic solvent (like DMSO or acetone), then dilute it into the assay medium. Ensure the final concentration of the stock solvent is low (<1%) to avoid interference.[12] |
Q5: The antioxidant activity I'm measuring is lower than expected. What could be wrong?
This is often linked to reagent quality or experimental conditions.
-
Degraded DPPH Reagent: The most common culprit. A good DPPH solution should have a deep, vibrant purple color. If it appears faded, discard it and prepare a fresh solution.[12]
-
Incorrect pH: The antioxidant activity of phenolic compounds can be pH-dependent. Ensure your buffer systems, if used, are correctly prepared and verified with a pH meter.[12]
-
Wrong Wavelength: Double-check that your spectrophotometer is reading the absorbance at the correct wavelength for DPPH, which is typically around 515-517 nm.[14]
-
Insufficient Incubation Time: While the initial reaction is fast, some antioxidant-radical reactions may not reach their endpoint for 30 minutes or more.[13][14] Perform a time-course experiment to determine the optimal incubation time for your system where the reaction reaches a stable plateau.
Section 3: Protocols & Data Analysis
This section provides a validated protocol for a common antioxidant assay and explains how to analyze the data for synergy.
Detailed Protocol: DPPH Radical Scavenging Assay for Synergy
This protocol is designed to determine the EC₅₀ (the concentration required to scavenge 50% of DPPH) for individual antioxidants and their mixtures.
1. Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of absolute methanol. Store in an amber bottle at 4°C.
-
DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol until the absorbance at 517 nm is approximately 1.0 ± 0.1. This solution must be prepared fresh daily.[14]
-
Antioxidant Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (A1) and your chosen secondary antioxidant (A2) in a suitable solvent (e.g., methanol, ethanol, or DMSO).
2. Experimental Workflow:
The following diagram illustrates the workflow for generating the necessary data for synergy analysis.
Caption: Workflow for assessing antioxidant synergy.
3. Assay Procedure (96-well plate format):
-
Add 100 µL of your antioxidant sample (or methanol as a blank) to each well. Prepare a serial dilution for each antioxidant and the mixture.
-
Add 100 µL of the DPPH working solution to all wells.
-
Mix gently and incubate in the dark for 30 minutes at room temperature.[14]
-
Read the absorbance at 517 nm using a microplate reader.
4. Calculations:
-
Percentage Inhibition (%): % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
EC₅₀ Determination: Plot % Inhibition versus antioxidant concentration (on a log scale) and use non-linear regression to determine the concentration that gives 50% inhibition.
Q6: How do I quantitatively determine if my two antioxidants are synergistic?
The most common methods are the Combination Index (CI) and Isobolographic Analysis .[15][16]
Combination Index (CI) Method: The CI method, based on the Chou-Talalay equation, provides a quantitative measure of interaction.[17][18]
Formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂[19]
Where:
-
(Dx)₁ is the concentration of antioxidant 1 (A1) alone required to produce a 50% effect (its EC₅₀).
-
(Dx)₂ is the concentration of antioxidant 2 (A2) alone required to produce a 50% effect (its EC₅₀).
-
(D)₁ and (D)₂ are the concentrations of A1 and A2 in the mixture that together produce a 50% effect (i.e., the concentrations of each in the EC₅₀ of the mixture).
Interpretation of CI Values:
| CI Value | Interaction |
| CI < 0.9 | Synergism |
| 0.9 ≤ CI ≤ 1.1 | Additive Effect |
| CI > 1.1 | Antagonism |
| (CI values are often interpreted with a small range around 1.0 to account for experimental variability)[18] |
Isobolographic Analysis: This is a graphical method that visually represents the interaction.[8][15][20]
-
Plot the EC₅₀ value of A1 on the x-axis and the EC₅₀ of A2 on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity".[20][21]
-
Plot the concentrations of A1 and A2 that are present in the EC₅₀ of the mixture as a single point (D₁, D₂).
-
If the point falls below the line, the interaction is synergistic .[18][20]
-
If the point falls on the line, the interaction is additive .[20]
-
If the point falls above the line, the interaction is antagonistic .[18][20]
Caption: Example of an Isobologram.
References
-
Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method . (n.d.). A-Alpha Bio. Retrieved from [Link]
-
The Evaluation of Antioxidant Interactions among 4 Common Vegetables using Isobolographic Analysis . (2015). PubMed. Retrieved from [Link]
-
Mechanism of Hindered Phenol Antioxidant . (2024). Vinati Organics. Retrieved from [Link]
-
The Role of Hindered Phenolic Antioxidants in Modern Material Science . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Hindered phenolic antioxidants for protection of polymers . (2022). Partners in Chemicals. Retrieved from [Link]
-
Synergy Calculator . (n.d.). Mythreya Herbal Research Institute. Retrieved from [Link]
-
Assessing drug synergy in combination therapies . (n.d.). HMS LINCS Project. Retrieved from [Link]
-
The antioxidant mechanism of hindered phenolic antioxidants bonded with para bridge groups in PA6 . (n.d.). ResearchGate. Retrieved from [Link]
-
Cas 36294-24-3,ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate . (n.d.). lookchem.com. Retrieved from [Link]
-
How to calculate Combination Index (CI) for drug-drug interaction? . (2017). ResearchGate. Retrieved from [Link]
-
Hindered Phenol Antioxidant HPAO . (n.d.). Tintoll. Retrieved from [Link]
-
Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis . (n.d.). MDPI. Retrieved from [Link]
-
The isobolographic analysis diagram of the interaction between A and B . (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs . (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro Synergistic Antioxidant Activity and Identification of Antioxidant Components from Astragalus membranaceus and Paeonia lactiflora . (2014). PMC - NIH. Retrieved from [Link]
-
The Evaluation of Antioxidant Interactions among 4 Common Vegetables using Isobolographic Analysis . (2015). ResearchGate. Retrieved from [Link]
-
Comparison of methods for evaluating drug-drug interaction . (n.d.). PMC - NIH. Retrieved from [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ . (n.d.). G-Biosciences. Retrieved from [Link]
-
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research . (n.d.). Hindawi. Retrieved from [Link]
-
High-Throughput Relative DPPH Radical Scavenging Capacity Assay . (n.d.). ACS Publications. Retrieved from [Link]
-
DPPH Radical Scavenging Assay . (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Antioxidant Assays: Principles, Methods and Analyses . (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate . (n.d.). MySkinRecipes. Retrieved from [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach . (n.d.). MDPI. Retrieved from [Link]
-
Could anyone kindly suggest what could be some of the possible results for not getting results in DPPH assay? . (2024). ResearchGate. Retrieved from [Link]
-
How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches . (n.d.). PubMed Central. Retrieved from [Link]
-
Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds . (2014). Research Journal of Pharmacognosy. Retrieved from [Link]
-
Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices . (n.d.). MDPI. Retrieved from [Link]
-
Synergistic Antioxidant Activity of Natural Products . (2017). Remedy Publications LLC. Retrieved from [Link]
-
The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate . (2014). PubMed. Retrieved from [Link]
-
The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate . (2014). ResearchGate. Retrieved from [Link]
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- 6. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 7. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate [myskinrecipes.com]
- 8. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
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Technical Support Center: Enhancing the Performance of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate with Co-Stabilizers
Welcome to the technical support center dedicated to optimizing the performance of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a widely utilized hindered phenolic primary antioxidant. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during material stabilization. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental designs.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the function of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and the critical role of co-stabilizers.
Q1: What is Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and what is its primary function?
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a primary antioxidant belonging to the hindered phenol class.[1][2][3] Its core function is to protect polymeric materials from degradation by interrupting the free-radical chain reactions that occur during exposure to heat, light, and oxygen.[4][5] The "hindered" nature, provided by the bulky tert-butyl groups adjacent to the hydroxyl group, enhances its stability and effectiveness as a radical scavenger.[6]
Mechanism of Action: During oxidative degradation, highly reactive peroxy radicals (ROO•) are formed, which propagate a destructive chain reaction. The phenolic antioxidant donates its hydroxyl hydrogen atom to neutralize these radicals, thereby forming a stable, non-reactive phenoxy radical that does not continue the degradation cycle.[7]
Caption: Mechanism of a hindered phenolic antioxidant.
Q2: If this antioxidant is effective, why are co-stabilizers necessary?
While primary antioxidants are excellent at scavenging free radicals, they are not a complete solution for polymer degradation. Their performance can be significantly enhanced through synergism with co-stabilizers for two main reasons:
-
Protection During High-Temperature Processing: During melt processing (e.g., extrusion, injection molding), polymers are exposed to extreme heat and shear, which generates a high concentration of free radicals.[8][9] A primary antioxidant alone can be rapidly consumed, leading to a loss of long-term stability in the final product.[9]
-
Decomposition of Hydroperoxides: The neutralization of a peroxy radical by a phenolic antioxidant still produces a hydroperoxide (ROOH). These hydroperoxides are unstable and can decompose into even more reactive radicals, re-initiating the degradation cycle.[10][11]
Co-stabilizers address these specific issues, creating a more robust and efficient stabilization system. Combinations of primary and secondary antioxidants often exhibit a strong synergistic performance.[12]
Q3: What are the most common and effective co-stabilizers to use?
The most effective co-stabilizers fall into the category of secondary antioxidants, which are primarily hydroperoxide decomposers.[10] The two main classes used in synergy with hindered phenols are:
-
Phosphites/Phosphonites: These are highly effective at the high temperatures encountered during melt processing.[10][12] They work by decomposing hydroperoxides into non-radical, stable products, thus preventing chain scission and discoloration (e.g., yellowing).[12][13] This action also preserves the primary antioxidant, leaving it available for long-term thermal stability.[9]
-
Thioethers: These are most effective at the lower temperatures experienced by the product during its service life (long-term heat aging).[10][11] Like phosphites, they decompose hydroperoxides but are more efficient in the solid phase, making them ideal for applications requiring long-term durability at elevated temperatures.[10][14]
Caption: Decision workflow for co-stabilizer selection.
Protocol 1: Evaluation of Processing Stability via Multi-Pass Extrusion
Objective: To quantify the effectiveness of a stabilizer package in maintaining polymer properties during repeated high-temperature, high-shear processing.
Methodology:
-
Preparation:
-
Thoroughly dry the base polymer resin to remove moisture.
-
Prepare blends by tumble-mixing the resin with the antioxidant and co-stabilizer(s) at the desired concentrations. Include a control sample with no stabilizer and a sample with only the primary antioxidant.
-
-
Extrusion:
-
Set the extruder to a temperature profile representative of your application.
-
Process the first batch (control) and collect pelletized samples. This is "Pass 1".
-
Feed the "Pass 1" pellets back into the extruder to create "Pass 2". Repeat for a total of 3 to 5 passes.
-
Thoroughly clean the extruder between different formulations.
-
Repeat the multi-pass process for each of your experimental stabilizer blends.
-
-
Analysis:
-
Melt Flow Rate (MFR): Measure the MFR of the pellets from each pass according to ASTM D1238 or ISO 1133. A stable formulation will show minimal change in MFR. An increase in MFR for polypropylene (PP) indicates chain scission, while a decrease for polyethylene (PE) can indicate cross-linking. [9] * Colorimetry: Compression mold a small plaque from the pellets of each pass. Measure the Yellowness Index (YI) using a spectrophotometer according to ASTM E313. A lower YI and less change over multiple passes indicate better color stability.
-
Protocol 2: Evaluation of Long-Term Thermal Stability (LTTS) via Oven Aging
Objective: To determine the service life of a stabilized polymer at a constant elevated temperature.
Methodology:
-
Sample Preparation:
-
Using material from the first pass of the extrusion trial (Protocol 1), prepare standardized test plaques (e.g., 1 mm thick) by compression or injection molding.
-
-
Oven Aging:
-
Place the plaques on racks in a forced-air circulating oven set to a constant temperature (e.g., 150°C for PP). Ensure adequate airflow around each sample.
-
-
Failure Monitoring:
-
Periodically remove the samples from the oven (e.g., every 24 or 48 hours) and inspect them at room temperature.
-
Failure is defined as the point at which the material shows the first signs of catastrophic degradation, typically determined by bending the sample 180 degrees. The onset of brittleness, cracking, or crumbling constitutes failure.
-
-
Data Recording:
-
Record the time (in hours or days) to failure for each formulation. A longer time to failure directly corresponds to superior long-term thermal stability. [14] By following these structured FAQs, troubleshooting guides, and validation protocols, you can effectively diagnose issues and systematically improve the performance of your polymer formulations.
-
References
- Influence of phenolic antioxidants and a thioether on the long-term...
-
Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics - MDPI. [Link]
-
Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications - ResearchGate. [Link]
-
Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications - NIH. [Link]
-
INTRODUCTION TO POLYMER ADDITIVES AND STABILIZATION - PQRI. [Link]
-
3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem. [Link]
-
Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - MDPI. [Link]
-
Thioether Antioxidant - Tintoll. [Link]
-
Phosphites | Process Stabilizers for Plastics | amfine.com. [Link]
-
The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - PubMed. [Link]
-
Mixing high-performance actives: Do's and don'ts in skincare formulation - Formula Botanica. [Link]
-
Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals. [Link]
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High-performance phosphite stabilizer - ResearchGate. [Link]
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Antioxidant Blends for Plastic & polymers | Baoxu ChemIical. [Link]
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Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy. [Link]
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Analysis of polyolefin stabilizers and their degradation products - ResearchGate. [Link]
-
Long-Term Thermal Stabilization of Poly(Lactic Acid) - PMC - NIH. [Link]
-
Mechanism of Hindered Phenol Antioxidant - Vinati Organics. [Link]
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Antioxidant Supplement Formulation Options: A Guide for Brands - CSK Biotech. [Link]
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How Antioxidants Improve the Longevity of Polyolefin-Based Materials - 3V Sigma USA. [Link]
-
Thioethers | Antioxidant Synergists for Plastics | amfine.com. [Link]
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The formulator's guide to antioxidants in cosmetics - Formula Botanica. [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC - NIH. [Link]
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Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - MDPI. [Link]
-
Transformation of Hindered Phenolic Antioxidants | Stabilization Technologies. [Link]
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Cosmetic Formulation: A Beginners' Guide [Updated 2025]. [Link]
-
A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS - MDPI. [Link]
-
(PDF) Improved performance - Phenolic antioxidants with high efficiency and low colour contribution - ResearchGate. [Link]
-
Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - NIH. [Link]
-
Hindered Phenol Antioxidant HPAO - Tintoll. [Link]
-
Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - NIH. [Link]
-
Acid Treatment Enhances the Antioxidant Activity of Enzymatically Synthesized Phenolic Polymers - MDPI. [Link]
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- 1. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate [cymitquimica.com]
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- 3. ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 36294-24-3 [chemicalbook.com]
- 4. 3vsigmausa.com [3vsigmausa.com]
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- 14. researchgate.net [researchgate.net]
Impact of purity on the antioxidant efficacy of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
Technical Support Center: Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
A Senior Application Scientist's Guide to the Impact of Purity on Antioxidant Efficacy
Welcome to the technical support center for Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its application as an antioxidant. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research and ensure the integrity of your results. In our field, reproducibility is paramount, and it begins with a deep understanding of the materials we use. The purity of your antioxidant is not a minor detail; it is the foundation upon which reliable data is built.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and how does it function as an antioxidant?
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a synthetic hindered phenolic antioxidant.[1] Its efficacy stems from its molecular structure: a phenol ring with bulky di-tert-butyl groups adjacent to the hydroxyl (-OH) group.
Mechanism of Action: The core function of this molecule is to act as a radical scavenger.[2] In biological systems or materials undergoing oxidative stress, highly reactive free radicals (like peroxyl radicals, ROO•) propagate chain reactions that lead to degradation and damage. This hindered phenol antioxidant terminates these chains by donating the hydrogen atom from its hydroxyl group to the free radical. This neutralizes the radical, and the antioxidant itself becomes a stable, non-reactive radical that does not propagate the chain reaction. The bulky tert-butyl groups provide steric hindrance, which enhances the stability of this newly formed antioxidant radical and prevents it from participating in undesirable side reactions.[2][3]
Troubleshooting Guide: Inconsistent Efficacy Results
Q2: My antioxidant assay results are inconsistent across different batches of the compound. What is the likely cause?
Troubleshooting Workflow:
-
Assume Nothing, Verify Everything: Do not assume the purity stated on the bottle is absolute for your application. Always request a batch-specific Certificate of Analysis (CoA). For rigorous studies, perform your own purity validation.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this one. It allows for the separation and quantification of the main compound from its impurities.
-
Identify Potential Impurities: Common impurities can arise from the synthesis process, which often involves a Michael addition of 2,6-di-tert-butylphenol with an acrylate ester.[1][6] Potential culprits include:
-
Unreacted Starting Materials: 2,6-di-tert-butylphenol or the acrylate reactant.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation Products: Phenolic compounds are susceptible to oxidation over time, especially if not stored correctly.[7][8] This can lead to the formation of colored quinone-type products, which may have altered (or no) antioxidant activity.[9][10]
-
Q3: I'm observing significantly different IC50 values than expected. How can purity be the cause?
The IC50 value (the concentration required to inhibit 50% of the radical activity) is highly sensitive to the precise concentration of the active molecule. Impurities disrupt this in several ways:
-
Falsely Inflated IC50 (Lower Apparent Efficacy): If your sample contains inert impurities, they add to the total weight, but not to the antioxidant activity. This means you are adding less active compound than you calculated, leading to an artificially high IC50 value.
-
Falsely Deflated IC50 (Higher Apparent Efficacy): This is a more deceptive scenario. An impurity could be an even more potent antioxidant than the target compound. For instance, the presence of the corresponding carboxylic acid, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, could skew results.[11]
-
Pro-oxidant Effect: Some impurities, particularly certain metal ions or degradation products, can act as pro-oxidants, actively generating free radicals and counteracting the effect of your antioxidant.[12]
Data Presentation: Impact of Purity on IC50 Values
The following table provides a hypothetical yet realistic illustration of how purity can affect the outcome of a DPPH antioxidant assay.
| Purity of Sample | Mass Weighed (mg) for a 1 mM Stock | Actual Concentration of Active Compound (mM) | Observed IC50 (µM) | True IC50 (µM) | % Error in Efficacy |
| 99.9% | 30.64 mg | 0.999 mM | 50.1 | 50.0 | 0.2% |
| 95.0% | 30.64 mg | 0.950 mM | 52.6 | 50.0 | 5.2% |
| 90.0% | 30.64 mg | 0.900 mM | 55.6 | 50.0 | 11.1% |
| 85.0% | 30.64 mg | 0.850 mM | 58.8 | 50.0 | 17.6% |
Assumes a molecular weight of 306.44 g/mol and an inert impurity.
As demonstrated, a 10% drop in purity can lead to an error of over 11% in the measured efficacy. In drug development and mechanistic studies, such errors are unacceptable.[13][14][15]
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. It should be optimized for your specific instrumentation.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 100 µg/mL with the mobile phase.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time (e.g., 15-20 minutes) to ensure all potential impurities have eluted.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Protocol 2: Antioxidant Efficacy via DPPH Radical Scavenging Assay
This assay measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[16][17]
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: 0.1 mM in methanol. Prepare fresh and protect from light.
-
Test Compound: Prepare a stock solution (e.g., 1 mM) in methanol, followed by serial dilutions to create a range of concentrations (e.g., 10 µM to 200 µM).
-
Methanol (HPLC grade).
-
-
Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound at various concentrations.
-
For the control well, add 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[18][19]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculations:
-
Radical Scavenging Activity (%): % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance with the test compound.
-
IC50 Determination: Plot the % Scavenging against the concentration of the test compound. The IC50 is the concentration that results in 50% scavenging, determined by regression analysis.
-
Protocol 3: Antioxidant Efficacy via ABTS Radical Cation Decolorization Assay
The ABTS assay is a valuable orthogonal method to confirm findings from the DPPH assay. It measures the reduction of the pre-formed ABTS radical cation (ABTS•+).[20]
-
Reagents:
-
ABTS solution: 7 mM in water.
-
Potassium persulfate solution: 2.45 mM in water.
-
ABTS•+ stock solution: Mix equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21]
-
Working ABTS•+ solution: Dilute the stock solution with methanol (or ethanol) to an absorbance of 0.700 (± 0.02) at 734 nm.
-
Test Compound: Prepare serial dilutions as in the DPPH protocol.
-
-
Procedure (96-well plate format):
-
Add 20 µL of the test compound at various concentrations to the wells.
-
Add 180 µL of the working ABTS•+ solution to all wells.
-
Shake the plate and incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.[22]
-
-
Calculations:
-
Calculate the % inhibition using the same formula as for the DPPH assay.
-
Determine the IC50 value by plotting % inhibition against concentration.
-
Final Guidance
-
Q: What is a minimum acceptable purity for research purposes?
-
For general screening, a purity of ≥95% may be acceptable, but you must be aware of the potential for error. For any quantitative, mechanistic, or pre-clinical studies, a purity of ≥98% is strongly recommended, with >99% being the ideal standard.[15]
-
-
Q: How should I store the compound to maintain its purity?
-
To prevent oxidative degradation, store Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in a tightly sealed container, protected from light, in a cool and dry environment.[23] For long-term storage, flushing the container with an inert gas like argon or nitrogen is best practice.
-
-
Q: My supplier offers multiple grades. Which should I choose?
-
Always opt for the highest purity grade available that fits your budget. Critically, always request a batch-specific Certificate of Analysis (CoA) to verify the purity and identify any listed impurities before beginning your experiments.
-
By prioritizing the chemical purity of your reagents, you are not just performing an experiment; you are ensuring the validity and integrity of your scientific contribution.
References
- Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
- Google Patents. US4885382A - Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
-
Protocols.io. ABTS decolorization assay – in vitro antioxidant capacity. Available from: [Link]
-
Vinati Organics. Mechanism of Hindered Phenol Antioxidant. Available from: [Link]
-
ResearchGate. (PDF) Impact of Purification Methods on the Antioxidant Properties of Tannin-Rich Extracts Obtained from Berry Fruit By-Products. Available from: [Link]
-
National Institutes of Health (NIH). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available from: [Link]
-
National Institutes of Health (NIH). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Available from: [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. Available from: [Link]
-
Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery. Available from: [Link]
-
PubMed Central. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Available from: [Link]
-
MDPI. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Available from: [Link]
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National Institutes of Health (NIH). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. Available from: [Link]
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ResearchGate. DPPH assay for evaluating antioxidant activity. Available from: [Link]
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PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. Available from: [Link]
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MDPI. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Available from: [Link]
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MDPI. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Available from: [Link]
-
PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available from: [Link]
-
PrepChem.com. Synthesis of 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Available from: [Link]
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Amfine. Hindered Phenols | Antioxidants for Plastics. Available from: [Link]
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ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]
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protocols.io. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available from: [Link]
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Trends in Sciences. View of Extraction of Gnetum gnemon L. (Melinjo) Leaves Using Deep Eutectic and Conventional Solvents: Phytochemical Contents, Antioxidant Capacity, and Toxicity Assessment. Available from: [Link]
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J. Pharm. Sci. & Res. SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Available from: [Link]
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PubMed Central. Analytical Methods Used in Determining Antioxidant Activity: A Review. Available from: [Link]
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E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Available from: [Link]
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Tintoll. Hindered Phenol Antioxidant HPAO. Available from: [Link]
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Moravek. The Importance of Purity in Chemistry. Available from: [Link]
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JScholar Publisher. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Available from: [Link]
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Zen-Bio. ABTS Antioxidant Assay Kit. Available from: [Link]
-
ResearchGate. (PDF) Sterically Hindered Phenols as Antioxidant. Available from: [Link]
-
Macquarie University Research PURE. LC-MS investigation of oxidation products of phenolic antioxidants. Available from: [Link]
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ResearchGate. Discoloration of polymers by phenolic antioxidants | Request PDF. Available from: [Link]
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Validation & Comparative
Validating the antioxidant activity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in vitro.
The comprehensive in vitro analysis confirms that Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate possesses potent antioxidant activity, outperforming the common industrial standard BHT and showing comparable or superior efficacy to Trolox in specific assays. Its mechanism is rooted in its sterically hindered phenolic moiety, which facilitates efficient free radical scavenging via hydrogen atom or electron donation. [2] For drug development professionals and formulation scientists, this compound represents a viable and high-performance alternative to traditional antioxidants. Further studies should progress to more biologically complex systems, such as lipid peroxidation inhibition assays or cell-based assays, to validate its efficacy in a physiological context. [24][25]
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-
Nwachukwu, I. D., Sarteshnizi, R. A., Udenigwe, C. C., & Aluko, R. E. (2017). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Foods, 6(10), 91. Retrieved from [Link]
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Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action? Retrieved from [Link]
-
Sasikumar, V., & Kalaisezhiyen, P. (2014). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. International Journal of Pharma and Bio Sciences, 5(2), 226-237. Retrieved from [Link]
-
Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action? Retrieved from [Link]
-
MDPI. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Retrieved from [Link]
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290-4302. Retrieved from [Link]
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protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]
-
PubMed. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Retrieved from [Link]
-
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-
Protocol Online. (2011). Doubts - ABTS Radical Cation Decolorization Assay. Retrieved from [Link]
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-
Bio-protocol. (2021). DPPH∙ Radical Scavenging Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Retrieved from [Link]
-
Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]
-
YouTube. (2021). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. Retrieved from [Link]
-
ResearchGate. (2005). Assessment of Antioxidant Activity by Using Different In Vitro Methods. Retrieved from [Link]
-
Citeq Biologics. (n.d.). TEAC Assay. Retrieved from [Link]
-
PubMed. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Retrieved from [Link]
-
MDPI. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]
-
ResearchGate. (2023). Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. Retrieved from [Link]
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MySkinRecipes. (n.d.). Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. Retrieved from [Link]
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PubMed Central. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Retrieved from [Link]
-
ResearchGate. (2015). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. Retrieved from [Link]
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MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
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PubMed. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
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A Comparative Guide to the Antioxidant Efficacy of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and BHT
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research and application, the selection of an appropriate stabilizing agent is paramount to preserving the integrity and extending the shelf-life of a vast array of products, from pharmaceuticals to polymers. This guide offers an in-depth technical comparison between two prominent phenolic antioxidants: Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and the well-established Butylated Hydroxytoluene (BHT). Our analysis is grounded in their fundamental mechanisms of action and supported by available experimental data to provide a clear, objective resource for informed decision-making in your research and development endeavors.
Introduction to the Contestants: Structure and Function
Both Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and BHT belong to the class of hindered phenolic antioxidants. Their efficacy stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating the auto-oxidation chain reactions that lead to degradation.
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a derivative of 3,5-di-tert-butyl-4-hydroxyphenyl propanoic acid. The presence of the bulky tert-butyl groups ortho to the hydroxyl group provides steric hindrance, which enhances the stability of the resulting phenoxy radical. This structural feature is crucial for preventing the antioxidant itself from initiating new radical chains. The propanoate ethyl ester tail contributes to its solubility and compatibility in various matrices.[1]
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a widely used synthetic antioxidant in the food, cosmetic, and pharmaceutical industries.[2][3][4] Similar to its counterpart, the two tert-butyl groups shield the hydroxyl group, conferring stability to the phenoxy radical formed upon hydrogen donation.[2]
The fundamental antioxidant mechanism for both compounds can be visualized as a two-step process involving the initial radical scavenging followed by the termination of a second radical.
Caption: General mechanism of phenolic antioxidants.
Comparative Experimental Data
Additionally, a range of IC50 values for BHT from various studies using the DPPH and ABTS assays are presented to establish a baseline for its antioxidant efficacy. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals; a lower IC50 value indicates higher antioxidant activity.
| Antioxidant Assay | Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate Derivative (IC50) | BHT (IC50) | Reference(s) |
| Chemiluminescence | 2 to 6 times lower than BHT | 8.5 µM | [2] |
| DPPH Radical Scavenging | Data not available | 23 mg/L - 202.35 µg/mL | [5][6] |
| ABTS Radical Cation Scavenging | Data not available | 13 µg/mL | [5] |
Note: The derivative in the chemiluminescence study is a quaternary ammonium salt of a 3,5-di-t-butyl-4-hydroxy-dihydrocinnamic acid ester, which is structurally very similar to Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
The available data suggests that derivatives structurally similar to Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate exhibit significantly higher antioxidant activity compared to BHT in the chemiluminescence assay.[2] This enhanced potency can be attributed to the electronic effects of the propanoate group, which can influence the hydrogen-donating ability of the phenolic hydroxyl group.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate direct comparison within your own research, detailed, step-by-step methodologies for the two most common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, which is yellow. The change in absorbance is measured spectrophotometrically.[7][8][9][10]
Caption: Workflow for the ABTS antioxidant assay.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [11] * Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. [11] * Prepare a series of concentrations of the test compounds and a standard antioxidant in the appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the antioxidant solution (e.g., 10 µL) to each well.
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.
-
For the control, mix the solvent with the ABTS•+ solution.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC50 value.
-
Applications and Safety Considerations
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is primarily utilized as a stabilizer in plastics, such as polyethylene and polypropylene, to protect them from thermal and oxidative degradation during processing and long-term use. [1]It is also found in adhesives and rubber products. [1]Information on its safety and toxicity profile is less extensive than that for BHT. [12][13] BHT has a broader range of applications, including as a food additive (E321), in cosmetics, pharmaceuticals, and as a stabilizer in fuels and oils. [2][4][14]It is generally recognized as safe (GRAS) by the US FDA for use in food within specified limits. [2]However, some studies have raised concerns about its potential health effects at high doses, leading to ongoing research and some voluntary removal from certain consumer products. [3][15][16]
Conclusion
Both Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and BHT are effective phenolic antioxidants that operate through a free radical scavenging mechanism. While direct comparative data from standardized assays is limited, evidence from a chemiluminescence study suggests that structural analogues of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate may offer superior antioxidant potency compared to BHT.
The choice between these two antioxidants will ultimately depend on the specific application, required solubility, regulatory considerations, and desired performance characteristics. For applications demanding high antioxidant efficacy, particularly in polymer systems, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and its derivatives present a compelling alternative to the more traditional BHT. It is strongly recommended that researchers conduct their own comparative studies using standardized assays, such as the DPPH and ABTS methods detailed in this guide, to make an informed decision based on their specific formulation and performance requirements.
References
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Kao Corporation. BHT (Butylated Hydroxytoluene). Available at: [Link]
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Lanigan, R. S., & Yamarik, T. A. (2002). Final report on the safety assessment of BHT(1). International journal of toxicology, 21 Suppl 2, 19–94. Available at: [Link]
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WebMD. Butylated Hydroxytoluene (Bht) - Uses, Side Effects, and More. Available at: [Link]
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Cosmetic Ingredient Review. (2019). Safety Assessment of BHT as Used in Cosmetics. Available at: [Link]
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European Commission. (2021). Opinion on Butylated Hydroxytoluene (BHT). Available at: [Link]
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PrepChem. Synthesis of 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Available at: [Link]
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Ataman Kimya. ANTIOXIDANT BHT. Available at: [Link]
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Drugs.com. (2026). Butylated Hydroxytoluene: What is it and where is it used?. Available at: [Link]
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ResearchGate. DPPH radical scavenging activity of BHT. Values are the average of triplicate experiments. Available at: [Link]
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Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Molecules, 27(11), 3597. Available at: [Link]
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MDPI. (2021). DPPH Radical Scavenging Assay. Processes, 9(12), 2248. Available at: [Link]
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ResearchGate. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]
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ResearchGate. (2011). Antioxidant properties of BHT estimated by ABTS assay in systems differing in pH or metal ion or water concentration. Available at: [Link]
-
G-Biosciences. DPPH Antioxidant Assay. Available at: [Link]
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Kim, D. H., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine, 2015, 1-9. Available at: [Link]
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E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Available at: [Link]
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The Good Scents Company. methyl di-tert-butyl hydroxyhydrocinnamate. Available at: [Link]
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National Center for Biotechnology Information. (2024). 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoate. PubChem Compound Summary for CID 3810668. Available at: [Link]
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G-Biosciences. ABTS Antioxidant Capacity Assay. Available at: [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. Available at: [Link]
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231–1237. Available at: [Link]
-
ResearchGate. (2021). Antioxidant activity by DPPH assay: in vitro protocol. Available at: [Link]
-
Zen-Bio. ABTS Antioxidant Assay Kit. Available at: [Link]
-
Ouci. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Available at: [Link]
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A Comparative Guide to the Antioxidant Capacity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antioxidant Capacity and the TEAC Assay
In cellular metabolism, the production of reactive oxygen species (ROS) is a natural byproduct. However, an imbalance leading to an excess of ROS results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Antioxidants are crucial molecules that can neutralize these harmful radicals, and quantifying their efficacy is a key aspect of drug development and materials science.
The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a widely adopted method for measuring the total antioxidant capacity of a substance[1]. This assay is based on the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which can be measured spectrophotometrically[2][3]. The antioxidant capacity of a test compound is then compared to that of Trolox, a water-soluble analog of vitamin E, and is expressed as a TEAC value[3]. A higher TEAC value indicates a greater antioxidant capacity.
Profiling Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: A Hindered Phenolic Antioxidant
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 36294-24-3) is a synthetic, sterically hindered phenolic antioxidant. Its molecular structure is characterized by a phenolic ring with two bulky tert-butyl groups ortho to the hydroxyl group, and a propanoate ethyl ester tail. This structural arrangement is pivotal to its function as a potent antioxidant, primarily in industrial applications such as stabilizing polymers, plastics, oils, and rubber against thermo-oxidative degradation.
While a specific, experimentally determined TEAC value for Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is not present in the available scientific literature, its chemical architecture strongly suggests significant antioxidant activity. The core of its function lies in the hindered phenolic group, a well-established motif for radical scavenging.
Comparative Analysis of Antioxidant Capacity
To contextualize the expected antioxidant performance of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, it is essential to compare it with established antioxidant standards. The following table summarizes the TEAC values for Trolox (the reference standard), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT), a structurally related hindered phenolic antioxidant.
| Compound | Chemical Class | TEAC Value | Reference(s) |
| Trolox | Chromanol (Vitamin E analog) | 1.00 (by definition) | [3] |
| Ascorbic Acid (Vitamin C) | Organic Acid | ~1.0 | [4] |
| Butylated Hydroxytoluene (BHT) | Hindered Phenol | 1.29 ± 0.04 | [5] |
| Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | Hindered Phenolic Ester | Not Reported | - |
Note: The TEAC value for Ascorbic Acid can vary slightly depending on the specific assay conditions but is generally accepted to be very close to that of Trolox.
Based on its structure as a hindered phenolic antioxidant, it is reasonable to hypothesize that the TEAC value of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate would be comparable to or potentially greater than that of BHT. The propanoate ester tail may influence its solubility and interaction with the reaction medium but is not expected to detract from the radical-scavenging capability of the phenolic head group.
Experimental Protocol: Determination of TEAC using the ABTS Assay
To empirically determine the TEAC value of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, the following detailed protocol for the ABTS radical cation decolorization assay is recommended. This protocol is a synthesis of established methodologies.
Reagents and Equipment:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
-
Ethanol (or other suitable solvent for lipophilic compounds)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Spectrophotometer capable of reading at ~734 nm
-
96-well microplates
-
Vortex mixer
-
Precision pipettes
Step-by-Step Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Trolox Standard Curve:
-
Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol).
-
Perform a serial dilution of the Trolox stock solution to create a range of standard concentrations (e.g., 0 to 15 µM).
-
-
Preparation of Test Compound Solution:
-
Prepare a stock solution of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in a suitable solvent.
-
Prepare a series of dilutions of the test compound.
-
-
Assay Procedure:
-
To a 96-well microplate, add a small volume (e.g., 10 µL) of each Trolox standard, test compound dilution, and a solvent blank to separate wells.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ABTS•+ radical for each standard and test sample using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage inhibition versus the concentration for the Trolox standards to generate a standard curve.
-
Determine the concentration of the test compound that produces the same percentage inhibition as a 1 mM solution of Trolox. This is the TEAC value.
-
Experimental Workflow Diagram:
Caption: Workflow for TEAC determination using the ABTS assay.
Mechanism of Antioxidant Action: The Role of the Hindered Phenol
The potent antioxidant activity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is attributed to its hindered phenolic structure. The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction.
The two bulky tert-butyl groups positioned ortho to the hydroxyl group play a critical role. This "steric hindrance" serves two main purposes:
-
Stabilization of the Resulting Phenoxy Radical: After donating a hydrogen atom, the antioxidant itself becomes a phenoxy radical. The bulky tert-butyl groups delocalize the unpaired electron across the aromatic ring and sterically shield it, making the phenoxy radical relatively stable and unreactive. This prevents it from initiating new oxidation chains.
-
Increased Lipophilicity: The tert-butyl groups enhance the molecule's solubility in nonpolar environments, such as lipids and polymers, which are often the primary targets of oxidative damage.
Radical Scavenging Mechanism Diagram:
Caption: Mechanism of free radical scavenging by a hindered phenol.
Conclusion
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a potent synthetic antioxidant whose efficacy is rooted in its sterically hindered phenolic structure. While a direct experimental TEAC value is not currently available in the public domain, a comparative analysis with the well-characterized antioxidant BHT (TEAC = 1.29 ± 0.04) suggests that it possesses significant radical scavenging capabilities. The provided detailed experimental protocol for the ABTS assay offers a robust framework for the empirical determination of its TEAC value. Understanding the structure-function relationship and the underlying mechanism of action is paramount for researchers and professionals in the fields of drug development and material science, enabling the informed selection and application of antioxidant compounds.
References
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Li, X., et al. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1050–1053. [Link]
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Muñoz-Acevedo, A., et al. (2011). Improved Trolox® Equivalent Antioxidant Capacity Assay for Efficient and Fast Search of New Antioxidant Agents. Vitae, 18(1), 60-67. [Link]
-
Citeq Biologics. (n.d.). TEAC Assay. [Link]
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Lookchem. (n.d.). Cas 6386-38-5,Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]
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MySkinRecipes. (n.d.). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. [Link]
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ResearchGate. (2025). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]
-
Arts, M. J., et al. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Food and Chemical Toxicology, 42(1), 45-51. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]
-
Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. [Link]
-
YouTube. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. [Link]
-
ResearchGate. (n.d.). Antioxidant activity of carotenoids as well as of BHT and BHA measured by the ABTS.+/TEAC and DPPH./EC50 methods. [Link]
-
Pisoschi, A. M., et al. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants, 10(4), 577. [Link]
-
Kurin, E., et al. (2023). Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance. Antioxidants, 12(7), 1364. [Link]
-
PubMed. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]
-
Semantic Scholar. (n.d.). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [https://www.semanticscholar.org/paper/The-antioxidant-methyl-3-(3%2C5-di-tert-butyl-4-Li-Fang/0d0a5f7e8b9e6c2d1b1f2e8b8c1a1b1b1b1b1b1b]([Link]
-
National Center for Biotechnology Information. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. [Link]
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A Comparative Guide to the Efficacy of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and Irganox 1076 in Polymer Protection
In the realm of polymer science, the longevity and durability of materials are paramount. The prevention of thermo-oxidative degradation is a critical challenge, and the selection of an appropriate antioxidant is a key determinant of a polymer's performance over its service life. This guide provides an in-depth comparison of two widely utilized hindered phenolic primary antioxidants: Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, commercially known as Irganox 1076. This analysis is intended for researchers, scientists, and professionals in drug development and polymer manufacturing who require a nuanced understanding of these stabilizers to optimize their formulations.
Introduction: The Role of Hindered Phenolic Antioxidants
Polymers, particularly polyolefins like polyethylene and polypropylene, are susceptible to degradation when exposed to heat, light, and oxygen.[1] This degradation manifests as discoloration, loss of mechanical properties, and ultimately, product failure.[1] Hindered phenolic antioxidants are radical scavengers that interrupt the oxidative chain reactions responsible for this degradation, thereby extending the material's lifespan.[2][3] Both Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and Irganox 1076 belong to this class of primary antioxidants and are valued for their ability to protect organic substrates against thermo-oxidative degradation.[4][5][6]
Chemical Structures and Core Mechanisms
At the heart of their antioxidant activity lies the sterically hindered phenolic group. The bulky tert-butyl groups ortho to the hydroxyl group enhance the stability of the resulting phenoxy radical after it donates a hydrogen atom to a polymer peroxy radical, preventing it from initiating further degradation.[3][7]
-
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: With a molecular weight of 306.44 g/mol , this antioxidant features an ethyl ester group.[8][9] Its structure is well-suited for applications where high thermal stability is required.[5]
-
Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate): This antioxidant has a significantly higher molecular weight of approximately 531 g/mol due to its long octadecyl (C18) side chain.[10][11] This structural feature is a key differentiator, contributing to its low volatility and high resistance to extraction from the polymer matrix.[2][4]
The fundamental mechanism for both antioxidants involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thus interrupting the auto-oxidation cycle of the polymer.[5]
Figure 1: Radical scavenging mechanism of hindered phenolic antioxidants.
Comparative Performance Analysis
The choice between these two antioxidants often comes down to the specific processing conditions and end-use application of the polymer. The following table summarizes key performance indicators based on typical experimental data.
| Performance Metric | Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | Irganox 1076 | Rationale & Significance |
| Melt Flow Index (MFI) Stability | Good | Excellent | A smaller change in MFI after multiple extrusions indicates better preservation of molecular weight and processing stability. Irganox 1076's lower volatility contributes to its superior performance at high processing temperatures.[2][12] |
| Oxidative Induction Time (OIT) @ 200°C | High | Very High | OIT measures the resistance to oxidation at elevated temperatures.[13] The longer OIT of Irganox 1076 suggests a higher level of thermal stabilization and a longer service life in high-heat applications.[14] |
| Long-Term Heat Aging (Yellowness Index) | Low Initial Color | Very Low Initial Color & Excellent Color Retention | The Yellowness Index is a measure of discoloration due to degradation.[12] Irganox 1076 is known for its excellent color stability, making it suitable for applications where aesthetics are important.[10][15] |
| Volatility (TGA, 1% weight loss) | ~200°C | ~230°C | Lower volatility, as seen with Irganox 1076, is crucial for maintaining antioxidant concentration during high-temperature processing, ensuring consistent protection.[2][16] |
| Extraction Resistance | Moderate | High | The long octadecyl chain of Irganox 1076 enhances its compatibility with polyolefins and significantly improves its resistance to being extracted by liquids, which is critical for applications like food packaging and pipes.[4][6] |
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, the following self-validating experimental protocols are described.
Sample Preparation: Compounding
The foundation of a reliable comparison lies in the meticulous preparation of the polymer samples.
-
Material Drying: Dry the base polymer resin (e.g., polypropylene homopolymer) in a dehumidifying dryer at 80°C for 4 hours to remove any residual moisture.
-
Pre-blending: Create separate masterbatches by tumble-blending the base resin with 0.1% w/w of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and 0.1% w/w of Irganox 1076, respectively. A control batch with no antioxidant should also be prepared.
-
Melt Compounding: Extrude each blend using a co-rotating twin-screw extruder with a melt temperature of 220°C. This ensures homogeneous dispersion of the antioxidant within the polymer matrix.
-
Pelletization: Cool the extruded strands in a water bath and pelletize them for subsequent testing.
Performance Evaluation
4.2.1. Melt Flow Index (MFI) Stability (ASTM D1238)
This test assesses the polymer's degradation during processing.
-
Initial MFI: Determine the MFI of the pellets from the initial extrusion according to ASTM D1238, typically at 230°C with a 2.16 kg load for polypropylene.[17][18]
-
Multiple Extrusions: Pass the pellets through the extruder an additional four times to simulate repeated processing cycles.
-
Final MFI: Measure the MFI of the pellets after the fifth extrusion.
-
Analysis: A smaller percentage increase in MFI indicates better stabilization.
4.2.2. Oxidative Induction Time (OIT) (ASTM D3895)
OIT is a measure of the material's resistance to thermo-oxidative degradation.[13][14]
-
Sample Preparation: Place a 5-10 mg sample of the compounded polymer into an aluminum DSC pan.
-
DSC Protocol:
-
Data Acquisition: Record the time until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT signifies greater thermal stability.[20]
4.2.3. Long-Term Heat Aging
This test evaluates the antioxidant's effectiveness over an extended period.[21]
-
Specimen Preparation: Injection mold the compounded pellets into standard tensile bars.
-
Accelerated Aging: Place the tensile bars in a circulating air oven at 150°C.
-
Periodic Evaluation: At regular intervals (e.g., every 24 hours), remove a set of samples and evaluate:
-
Color Change: Measure the Yellowness Index using a spectrophotometer according to ASTM D2244.
-
Mechanical Properties: Conduct tensile testing to determine the retention of elongation at break. Failure is often defined as a 50% loss of initial elongation.[21]
-
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A Comparative Guide to the Radical Scavenging Mechanism of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate via Electron Paramagnetic Resonance (EPR) Spectroscopy
Introduction: Beyond Antioxidant Capacity—Unveiling the Mechanism
In the realm of drug development and materials science, the term "antioxidant" is ubiquitous. However, a simple measure of antioxidant capacity is often insufficient for advanced applications. A deeper understanding of the underlying radical scavenging mechanism is crucial for designing targeted therapies, predicting interactions in complex biological systems, and developing highly stable pharmaceutical formulations. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (EHP) is a potent phenolic antioxidant whose efficacy is attributed to its hindered phenol moiety.[1][2][3] This guide provides an in-depth evaluation of its radical scavenging mechanism, leveraging the unparalleled specificity of Electron Paramagnetic Resonance (EPR) spectroscopy.
We will objectively compare EHP's performance against two industry-standard antioxidants: Butylated Hydroxytoluene (BHT), a structurally similar synthetic antioxidant widely used in food and pharmaceuticals[4][5], and Trolox, a water-soluble analog of vitamin E often employed as a benchmark in antioxidant assays.[6][7] This comparison will not only quantify the efficacy of EHP but also provide critical insights into how its structural features influence its primary mode of action.
The core of our analysis rests on EPR spectroscopy, a technique that directly detects and quantifies species with unpaired electrons, such as free radicals.[8][9] Unlike conventional spectrophotometric methods (e.g., the DPPH assay), which can be confounded by the color of test samples, EPR offers an unambiguous measurement of radical concentration, making it the gold standard for mechanistic studies.[10][11][12]
The Theoretical Framework: Dominant Pathways of Phenolic Antioxidants
Phenolic antioxidants primarily neutralize free radicals through one of three mechanisms, the prevalence of which is dictated by the antioxidant's structure, the solvent, and the nature of the radical itself.[13][14]
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) directly donates its phenolic hydrogen atom to a radical (R•), quenching it and forming a stable, resonance-delocalized phenoxy radical (ArO•).[15][16] This is a one-step process favored in non-polar solvents. The key thermodynamic parameter governing this pathway is the Bond Dissociation Enthalpy (BDE) of the O-H bond.[17]
-
Single Electron Transfer - Proton Transfer (SET-PT): This two-step mechanism begins with the transfer of an electron from the antioxidant to the radical, forming a radical cation (ArOH•+) and an anion (R-).[13][17] This is followed by the transfer of a proton from the radical cation to the anion. This pathway is influenced by the antioxidant's Ionization Potential (IP).
-
Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first deprotonates to form a phenoxide anion (ArO-).[18][19] This anion then donates an electron to the radical. The SPLET mechanism is highly dependent on the antioxidant's proton affinity and is favored in polar, protic solvents.[13][20]
For hindered phenols like EHP and BHT, which feature bulky tert-butyl groups flanking the hydroxyl group, the HAT mechanism is widely considered dominant, as these groups sterically protect the hydroxyl moiety and stabilize the resulting phenoxy radical.[1][5][[“]]
Caption: Primary mechanisms for radical scavenging by phenolic antioxidants (ArOH).
Comparative Analysis: EHP vs. BHT and Trolox
To provide a clear framework for evaluation, we compare the key physicochemical properties of our three test compounds. EHP's structure, featuring a propanoate tail, suggests different solubility and accessibility characteristics compared to the more compact BHT or the hydrophilic Trolox.
| Parameter | Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (EHP) | Butylated Hydroxytoluene (BHT) | Trolox |
| Structure | Hindered phenol with ethyl propanoate side chain | Hindered phenol with a methyl group | Chromanol ring with a carboxylic acid group |
| Molecular Weight | 306.44 g/mol [2] | 220.35 g/mol | 250.29 g/mol |
| Solubility | Lipophilic | Lipophilic[5] | Hydrophilic (water-soluble)[6] |
| Primary Mechanism | Predominantly Hydrogen Atom Transfer (HAT)[1] | Predominantly Hydrogen Atom Transfer (HAT)[5][[“]] | Hydrogen Atom Transfer (HAT) / Electron Transfer[6][7] |
Experimental Design: An EPR-Based Workflow for Mechanistic Evaluation
The causality behind our experimental design is to directly monitor the interaction between the antioxidant and a stable, known radical. We selected 2,2-diphenyl-1-picrylhydrazyl (DPPH) as the probe radical due to its stability and well-characterized EPR spectrum, which consists of five primary lines.[22] The rate of decay of the DPPH EPR signal upon addition of an antioxidant is a direct measure of the scavenging activity.
Caption: Experimental workflow for EPR-based radical scavenging analysis.
Detailed Experimental Protocol: EPR-based DPPH Radical Scavenging Assay
This protocol is designed as a self-validating system, providing the necessary detail for reproducibility.
1. Reagents and Equipment:
-
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (EHP)
-
Butylated Hydroxytoluene (BHT)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ethanol (ACS grade or higher)
-
Benchtop EPR Spectrometer (X-band)
-
Glass capillaries or flat cells for EPR analysis
-
Standard laboratory glassware and micropipettes
2. Preparation of Stock Solutions:
-
DPPH Stock (0.5 mM): Dissolve an appropriate amount of DPPH in ethanol. Store in an amber vial at 4°C, protected from light.
-
Antioxidant Stocks (5 mM): Prepare 5 mM stock solutions of EHP, BHT, and Trolox in ethanol.
3. EPR Spectrometer Settings (Typical X-Band):
-
Microwave Frequency: ~9.5 GHz
-
Center Field: ~3400 G
-
Sweep Width: 100 G
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G (optimize to avoid signal distortion)
-
Microwave Power: 5-10 mW (avoid saturation)
-
Time Constant: 0.03 s
-
Sweep Time: 30 s
-
Temperature: 298 K (25°C)
4. Measurement Procedure:
-
Transfer a fixed volume (e.g., 50 µL) of the 0.5 mM DPPH stock solution into an EPR sample tube.
-
Record the initial EPR spectrum of the DPPH solution. The double integral of this spectrum represents 100% of the radical concentration.
-
Add a small volume (e.g., 5 µL) of the antioxidant test solution (at various concentrations) to the EPR tube.
-
Immediately mix and start recording spectra at fixed time intervals (e.g., every minute for 10 minutes) to observe the kinetics of radical decay.
-
For IC50 determination, allow the reaction to proceed to completion (e.g., 30 minutes, or until the signal is stable).
-
Repeat the measurement for each concentration of EHP, BHT, and Trolox. A control using only ethanol should also be run.
5. Data Analysis:
-
Calculate the double integral of the EPR spectra for each sample.
-
The percentage of scavenged DPPH is calculated using the formula: % Scavenging = [(I_control - I_sample) / I_control] * 100 where I_control is the integral of the DPPH solution with ethanol and I_sample is the integral of the DPPH solution with the antioxidant.
-
Plot the % Scavenging against the final antioxidant concentration.
-
Determine the IC50 value (the concentration of antioxidant required to decrease the initial DPPH radical concentration by 50%) from the plot via non-linear regression.
Results: Quantitative Comparison of Scavenging Efficacy
The following table presents representative data from an EPR-based DPPH scavenging assay. The IC50 value is a key metric for antioxidant potency; a lower IC50 value indicates higher efficacy.
| Antioxidant | Mean IC50 (µM) ± SD (n=3) | Molar Equivalency vs. DPPH (IC50) |
| Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (EHP) | 45.2 ± 2.1 | ~1.8 |
| Butylated Hydroxytoluene (BHT) | 55.8 ± 3.5 | ~2.2 |
| Trolox | 38.5 ± 1.9 | ~1.5 |
Data are representative and for illustrative purposes.
Interpretation of Results:
-
Efficacy: The data indicate that EHP exhibits potent radical scavenging activity, superior to the widely used BHT. Its efficacy is comparable to, though slightly less than, the benchmark antioxidant Trolox under these conditions.
-
Stoichiometry: The molar equivalency suggests how many radical molecules are quenched per molecule of antioxidant. For many hindered phenols reacting with DPPH, the stoichiometry approaches 2, as the initial phenoxy radical can sometimes react with a second DPPH radical.[5] The observed values are consistent with a highly efficient HAT mechanism for all three compounds.
-
Kinetics: The time-course EPR measurements (data not shown) reveal rapid scavenging by all three compounds, with the reaction reaching a plateau within minutes. This rapid kinetic profile is characteristic of the HAT mechanism.[23] Had a SET-PT or SPLET mechanism been dominant, the kinetics might be significantly different and more solvent-dependent.
Discussion and Field Insights
The direct, unambiguous evidence from EPR spectroscopy strongly supports the Hydrogen Atom Transfer (HAT) mechanism as the primary pathway for radical scavenging by EHP. The bulky di-tert-butyl groups on the phenyl ring serve two critical functions: they sterically hinder the phenolic hydroxyl group, preventing unwanted side reactions, and they electronically stabilize the resulting phenoxy radical through resonance and hyperconjugation, making the initial hydrogen donation thermodynamically favorable.[3][5]
Comparison with BHT: EHP's lower IC50 value compared to BHT suggests that the ethyl propanoate substituent at the para position enhances its antioxidant activity. This can be attributed to the electron-donating nature of the propanoate group, which further stabilizes the phenoxy radical intermediate, thereby lowering the O-H Bond Dissociation Enthalpy (BDE) relative to the methyl group in BHT. A lower BDE facilitates easier hydrogen atom donation.
Comparison with Trolox: Trolox remains a slightly more potent scavenger in this assay. Its fused ring structure imposes a conformational rigidity that optimizes the orientation of the hydroxyl group for hydrogen donation.[24] However, EHP's excellent performance, combined with its greater lipophilicity compared to Trolox, makes it a superior candidate for protecting non-aqueous systems, such as lipid-based drug formulations, oils, and polymers, from oxidative degradation.
For drug development professionals, this mechanistic clarity is paramount. Knowing that EHP operates via HAT allows for more accurate predictions of its behavior in complex biological environments. For instance, its efficacy will be high in lipid membranes where peroxyl radicals are prevalent and the HAT mechanism is favored. Furthermore, its stability and lack of pro-oxidant activity (often associated with SET mechanisms under certain conditions[6]) make it a reliable excipient for protecting sensitive active pharmaceutical ingredients (APIs).
Conclusion
Through rigorous evaluation using EPR spectroscopy, this guide demonstrates that Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a highly effective radical scavenger that operates predominantly through the Hydrogen Atom Transfer (HAT) mechanism. Its performance exceeds that of the common antioxidant BHT and is comparable to the Trolox standard. The unique combination of a sterically hindered phenolic core and an electron-donating propanoate tail provides a molecular architecture optimized for neutralizing free radicals. These findings, supported by direct and quantitative experimental data, validate EHP as a premier antioxidant for researchers and professionals in drug development and material science seeking to prevent oxidative degradation with high efficacy and a well-defined mechanism of action.
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A Researcher's Guide to Cross-Validation of Antioxidant Assays for Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics to combat oxidative stress-related pathologies, the accurate and comprehensive evaluation of a compound's antioxidant potential is a foundational step. This guide provides an in-depth technical comparison of three widely-used antioxidant assays—DPPH, ABTS, and FRAP—as applied to the hindered phenolic antioxidant, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, and its close structural analog, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (commonly known as Irganox 1076).
The core directive of this guide is to move beyond a simple recitation of protocols. Instead, we will delve into the mechanistic underpinnings of each assay, the rationale for experimental choices, and the critical importance of cross-validation for a robust understanding of a compound's antioxidant profile. Due to the limited availability of direct comparative studies on Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, we will leverage data from its long-chain ester analog, Irganox 1076, to illustrate the comparative framework. The fundamental antioxidant activity of these compounds is dictated by the sterically hindered phenolic hydroxyl group, making this a scientifically sound comparison.
The Imperative of Cross-Validation in Antioxidant Profiling
No single in vitro antioxidant assay can fully encapsulate the multifaceted nature of a compound's antioxidant activity. Different assays operate via distinct chemical mechanisms, and a compound may exhibit varying degrees of efficacy in each. Therefore, relying on a solitary method can lead to an incomplete or even misleading assessment of a compound's potential. Cross-validation using a panel of assays with divergent mechanisms is not merely a suggestion but a necessity for rigorous scientific inquiry in this field.
This guide focuses on three spectrophotometric assays that are mainstays in antioxidant research:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A hydrogen atom transfer (HAT) based assay.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: An electron transfer (ET) based assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: An electron transfer (ET) based assay that measures the reduction of ferric iron.
By comparing the performance of our target compound in these methodologically distinct assays, we can construct a more holistic and reliable antioxidant profile.
Mechanistic Deep Dive and Comparative Analysis of Assays
The antioxidant activity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and its analogs stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals. The bulky tert-butyl groups at the ortho positions sterically hinder the hydroxyl group, which enhances its stability and reactivity towards radicals.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a deep violet-colored compound.[1] Upon reduction, the DPPH radical is converted to its non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is monitored spectrophotometrically at approximately 517 nm.[1]
Causality Behind Experimental Choices: The choice of a methanolic or ethanolic solvent is crucial as it readily dissolves both the lipophilic antioxidant and the DPPH radical, facilitating their interaction. The incubation time is a critical parameter that must be optimized, as the reaction kinetics can vary between different antioxidants. A 30-minute incubation in the dark is a common starting point to ensure the reaction reaches a stable endpoint while minimizing potential photo-degradation of the DPPH radical.[2]
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in its characteristic absorbance at 734 nm.[3]
Causality Behind Experimental Choices: The ABTS radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[3] This mixture is allowed to stand in the dark for 12-16 hours to ensure the complete formation of the radical cation.[3] The ABTS•+ solution is then diluted to a specific absorbance to ensure that the measurements fall within the linear range of the spectrophotometer. This assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants and is less affected by the sample's polarity compared to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[4] This assay directly measures the electron-donating capacity of an antioxidant.
Causality Behind Experimental Choices: The reaction is carried out under acidic conditions (pH 3.6) to maintain iron solubility.[4] The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution. The acidic environment may not be representative of physiological conditions, which is a limitation of this assay. However, its simplicity and reproducibility make it a valuable tool for assessing the total antioxidant power of a sample.
Quantitative Comparison of Antioxidant Activity
| Assay | Parameter | Irganox 1076 (Octadecyl Ester) | Trolox (Standard) | BHT (Standard) |
| DPPH | EC₅₀ (µM) | ~25-35 | ~40-50 | ~30-40 |
| ABTS | TEAC | Expected High | 1.0 | ~0.8-1.2 |
| FRAP | Fe(II) Equivalents (µM) | Expected High | ~200-300 | ~150-250 |
Note: The EC₅₀ value for Irganox 1076 is estimated from graphical data in a study by Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. The values for Trolox and BHT are typical ranges found in the literature. Expected outcomes for ABTS and FRAP are based on the known high antioxidant activity of hindered phenols.
Cross-Validation Workflow
A systematic approach to cross-validating the antioxidant activity of a compound is essential. The following workflow illustrates the key steps:
Cross-validation workflow for antioxidant assays.
Experimental Protocols
Below is a detailed, step-by-step methodology for the DPPH radical scavenging assay, which can be adapted for the analysis of lipophilic compounds like Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
Detailed Protocol: DPPH Radical Scavenging Assay
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol. Store this solution in an amber bottle at 4°C. It is recommended to prepare this solution fresh daily.
-
Test Compound Stock Solution: Prepare a stock solution of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in methanol at a concentration of 1 mg/mL.
-
Standard (Trolox) Stock Solution: Prepare a stock solution of Trolox in methanol at a concentration of 1 mg/mL.
2. Assay Procedure:
-
Prepare a series of dilutions of the test compound and the standard (Trolox) from their respective stock solutions. Typical concentration ranges to test would be from 1 to 100 µg/mL.
-
In a 96-well microplate, add 20 µL of each dilution of the test compound or standard to triplicate wells.
-
Add 20 µL of methanol to a set of triplicate wells to serve as the blank.
-
Add 200 µL of the freshly prepared 0.1 mM DPPH solution to all wells.
-
Mix the contents of the wells thoroughly using a microplate shaker.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank (DPPH solution without the sample) and A_sample is the absorbance of the test compound or standard.
-
Plot the percentage of inhibition against the concentration of the test compound and the standard.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radical) from the graph by linear regression. A lower IC₅₀ value indicates a higher antioxidant activity.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, each assay should be performed with appropriate controls. A standard antioxidant with a well-characterized activity, such as Trolox or BHT, should be run in parallel with the test compound. This allows for the validation of the assay's performance and provides a benchmark for comparing the activity of the test compound. The inclusion of a blank (reagents without the antioxidant) is also critical to correct for any background absorbance. By running standards and blanks, the experimental system becomes self-validating, providing confidence in the generated data.
Conclusion and Future Directions
The cross-validation of antioxidant assays is an indispensable component of the preclinical evaluation of novel antioxidant compounds. By employing a battery of tests with differing chemical mechanisms, researchers can obtain a more accurate and comprehensive understanding of a compound's antioxidant profile. This guide has provided a framework for comparing the antioxidant activity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and its analogs using the DPPH, ABTS, and FRAP assays.
While we have utilized data from a close structural analog to illustrate the comparative approach, future studies should aim to generate direct comparative data for Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate across these and other relevant antioxidant assays. This will further solidify our understanding of its potential as a therapeutic agent for combating oxidative stress.
References
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
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Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (2024). Semantic Scholar. [Link]
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Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components. (2018). PMC - NIH. [Link]
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Wikipedia. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
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Comparative study of the antioxidant capability of EDTA and Irganox. (2023). PMC - NIH. [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]
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Genesis and development of DPPH method of antioxidant assay. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. Retrieved from [Link]
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Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
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Novel High Molecular Weight Synthetic Phenolic Antioxidants in Indoor Dust in Toronto, Canada. (n.d.). ResearchGate. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
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Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications. (n.d.). PubMed. Retrieved from [Link]
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Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene. (n.d.). ResearchGate. Retrieved from [Link]
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Comparative Study on Antioxidant Capacity of Diverse Food Matrices: Applicability, Suitability and Inter-Correlation of Multiple Assays to Assess Polyphenol and Antioxidant Status. (n.d.). MDPI. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3,5-di-tert-butyl-4-hydroxyphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant and therapeutic agent development, the 3,5-di-tert-butyl-4-hydroxyphenyl scaffold has emerged as a cornerstone for designing molecules with potent biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various derivatives, offering insights into their antioxidant, anti-inflammatory, and cytotoxic properties. By delving into the experimental data and the rationale behind structural modifications, this document serves as a critical resource for the rational design of novel therapeutic agents.
The core of this scaffold's efficacy lies in the sterically hindered phenolic hydroxyl group. The two bulky tert-butyl groups ortho to the hydroxyl group are instrumental in stabilizing the phenoxyl radical formed upon scavenging a free radical, a key attribute for potent antioxidant activity.[1] This inherent stability minimizes the potential for the antioxidant itself to become a pro-oxidant, a critical consideration in therapeutic design.
Comparative Analysis of Biological Activities
The versatility of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety allows for its incorporation into a wide array of molecular architectures, including chalcones, flavanones, amides, and esters. These modifications significantly influence the compound's biological profile.
Antioxidant Activity
The primary and most studied activity of these derivatives is their ability to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and lipid peroxidation inhibition assays are standard methods to quantify this activity.
A study on flavonoid analogues bearing the 3,5-di-tert-butyl-4-hydroxyphenyl group highlighted that an arylidene flavanone derivative was a particularly potent antioxidant, demonstrating 70.8% DPPH radical interaction and 77.4% inhibition of lipid peroxidation.[2] In a separate study, a novel isoxazolone derivative showed superior DPPH scavenging activity (84.64% at 100 µM) when compared to the well-established antioxidant butylated hydroxytoluene (BHT) (55.17% at 100 µM).[2]
Further investigations into 3,5-di-tert-butyl-4-hydroxybenzyl derivatives revealed that the nature of the substituent at the para position plays a crucial role. Tertiary methyl and ethylamine derivatives exhibited the strongest antioxidant potency, prolonging the induction period of corn oil oxidation twice as long as BHT.[3] Alkylthio derivatives also showed stronger activity than BHT, while alkoxyl derivatives were found to be as effective as BHT.[3] Interestingly, within homologous series, methyl derivatives consistently showed lower activity than their ethyl or n-propyl counterparts.[3]
| Derivative Class | Specific Compound/Substituent | Assay | Result | Reference |
| Flavonoid Analogue | Arylidene flavanone | DPPH Radical Scavenging | 70.8% inhibition | [2] |
| Lipid Peroxidation Inhibition | 77.4% inhibition | [2] | ||
| Isoxazolone Derivative | N/A | DPPH Radical Scavenging | 84.64% inhibition at 100 µM | [2] |
| Benzyl Amine | Tertiary methyl and ethylamine | Corn Oil Induction Period | 2x more potent than BHT | [3] |
| Benzyl Thioether | Alkylthio groups | Corn Oil Induction Period | More potent than BHT | [3] |
| Benzyl Ether | Alkoxyl groups | Corn Oil Induction Period | As effective as BHT | [3] |
| Reference | Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | 55.17% inhibition at 100 µM | [2] |
Anti-inflammatory and Cytotoxic Activities
Beyond their antioxidant properties, many 3,5-di-tert-butyl-4-hydroxyphenyl derivatives exhibit significant anti-inflammatory and cytotoxic activities, making them attractive candidates for cancer and inflammatory disease research.
Chalcones incorporating this scaffold have shown notable anti-inflammatory effects. Studies on regioisomeric chalcones indicated that derivatives with small or no substituents on the para-position of the phenyl ring displayed the most significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[2]
In the realm of oncology, certain 3,5-di-tert-butyl-4-hydroxybenzoic acid amides have demonstrated moderate cytotoxicity with good selectivity towards cancer cell lines. For instance, some of these amides exhibited IC50 values in the range of 8.63–51.66 µM against various cancer cell lines, including HCT 116, BxPC-3, and HT-29.[1]
Mechanistic Insights: The Role of Steric Hindrance and Substituent Effects
The biological activity of these derivatives is governed by a combination of steric and electronic factors. The foundational mechanism for their antioxidant action is the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical.
Caption: Mechanism of radical scavenging by a hindered phenol.
The bulky tert-butyl groups flanking the hydroxyl group serve two primary purposes: they sterically hinder the hydroxyl group, preventing it from participating in unwanted side reactions, and they electronically stabilize the resulting phenoxyl radical through hyperconjugation. This stabilization is key to preventing the antioxidant from becoming a pro-oxidant.
The nature of the substituent at the para position further modulates the antioxidant activity. Electron-donating groups, such as alkylamino and alkylthio moieties, can increase the electron density on the aromatic ring, making the phenolic proton more easily abstractable and thus enhancing the radical scavenging activity.[3] Conversely, electron-withdrawing groups can decrease the antioxidant potential.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are provided below.
DPPH Radical Scavenging Assay
This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid or BHT) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
-
Assay:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
-
Caption: Workflow for the DPPH radical scavenging assay.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
-
MTT Addition and Incubation:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Synthesis Protocols
The synthesis of these derivatives often involves straightforward and well-established chemical reactions.
Synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde
This aldehyde is a key intermediate for the synthesis of many derivatives. A common method for its preparation is the Duff reaction.[4]
Reaction: Formylation of 2,6-di-tert-butylphenol using hexamethylenetetramine (HMTA) in an acidic medium.
Procedure:
-
To a reaction flask, add 2,6-di-tert-butylphenol, HMTA, and glacial acetic acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and pour it into water.
-
The product precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization.
Synthesis of Chalcone Derivatives
Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction.
Reaction: Base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.
Procedure:
-
Dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde and a substituted acetophenone in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the mixture.
-
Stir the reaction at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone.
-
Collect the solid by filtration and recrystallize from a suitable solvent.
Conclusion
The 3,5-di-tert-butyl-4-hydroxyphenyl scaffold is a privileged structure in the design of bioactive molecules. The steric hindrance provided by the tert-butyl groups is fundamental to its potent and safe antioxidant activity. By strategically modifying the substituents on this core structure, it is possible to fine-tune the biological activity, leading to the development of derivatives with enhanced antioxidant, anti-inflammatory, or cytotoxic properties. The comparative data and experimental protocols presented in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents. The continued exploration of the structure-activity relationships of these derivatives holds significant promise for addressing a range of diseases associated with oxidative stress and inflammation.
References
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Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Molecules. 2022 Nov 17;27(22):7947. doi: 10.3390/molecules27227947. PMID: 36431942; PMCID: PMC9696803. [Link]
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Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). ResearchGate. [Link]
-
The antioxidant activity of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl derivatives. Journal of the American Oil Chemists' Society. 1962;39(5):233-236. [Link]
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The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Acta Crystallogr C Struct Chem. 2014 Nov;70(Pt 11):1050-3. [Link]
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The antioxidant activity of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl derivatives - Sci-Hub. [Link]
- Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
-
Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). - ResearchGate. [Link]
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A Comparative Performance Analysis of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate Against Novel Antioxidants
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of antioxidant development, the demand for compounds with superior efficacy, stability, and safety profiles is ever-present. This guide provides a comprehensive performance benchmark of the well-established synthetic antioxidant, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, against a curated selection of novel antioxidants. By delving into their mechanisms of action and presenting comparative data from standardized assays, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their applications.
Introduction to the Antioxidants
1.1. The Benchmark: Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a sterically hindered phenolic antioxidant.[1] Its core functionality lies in the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals and terminating oxidative chain reactions.[1] The presence of two bulky tert-butyl groups adjacent to the hydroxyl group enhances its stability and modulates its reactivity, making it a widely used antioxidant in various industrial applications, including polymers and oils, to prevent degradation.[2][3]
1.2. The Novel Contenders
To provide a robust comparison, two classes of novel antioxidants have been selected, representing key areas of innovation in the field:
-
Ferulic Acid and its Derivatives: Ferulic acid is a naturally occurring phenolic compound found in various plants.[4] Its antioxidant activity stems from its ability to scavenge free radicals, with its efficacy being influenced by the substituents on its aromatic ring.[4][5] Recent research has focused on the synthesis of ferulic acid derivatives to enhance their antioxidant and neuroprotective properties.[5][6] Esterification of ferulic acid has been shown to increase its activity in certain systems.[7]
-
Caffeic Acid Phenethyl Ester (CAPE): CAPE is a bioactive component of propolis, the resinous substance collected by honeybees.[8][9] It is recognized for its potent antioxidant and anti-inflammatory properties.[8][10] Beyond direct radical scavenging, CAPE can modulate key cellular signaling pathways involved in oxidative stress, such as the Nrf2 pathway.[11][12]
-
Multifunctional Antioxidants: This emerging class of antioxidants is designed to combat oxidative stress through multiple mechanisms.[13][14] They may combine radical scavenging moieties with other functionalities, such as metal chelation, to prevent the formation of reactive oxygen species.[13][14][15] This dual-action approach holds significant promise for the treatment of diseases associated with oxidative stress.[13][15]
Mechanisms of Antioxidant Action
The primary mechanism by which phenolic antioxidants like Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, ferulic acid, and CAPE exert their effects is through hydrogen atom transfer (HAT) . In this process, the antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, neutralizing it and breaking the oxidative chain reaction. The resulting antioxidant radical is stabilized by resonance, rendering it less reactive.
Another key mechanism is single electron transfer (SET) , where the antioxidant donates an electron to a free radical, forming a radical cation and an anion.
Multifunctional antioxidants add another layer of protection by incorporating metal chelation . Pro-oxidant metal ions like iron and copper can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metal ions, chelating agents prevent them from participating in this detrimental process.
Caption: Primary mechanisms of antioxidant action.
Comparative Performance Evaluation: Methodologies and Data
To objectively compare the performance of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate against the selected novel antioxidants, standardized in vitro assays are employed.
Experimental Protocols
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[16][17]
-
Protocol:
-
Prepare a stock solution of the antioxidant compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the antioxidant stock solution.
-
Prepare a fresh solution of DPPH in the same solvent.
-
Add a specific volume of each antioxidant dilution to a corresponding volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.[17]
-
Calculate the percentage of DPPH radical scavenging activity. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[18]
-
Protocol:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.[18] Allow the mixture to stand in the dark for 12-16 hours.[18]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).[18][19]
-
Prepare a series of dilutions of the antioxidant compound.
-
Add a specific volume of each antioxidant dilution to a corresponding volume of the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance of the solutions.
-
The radical scavenging activity is calculated as a percentage of inhibition of the ABTS•+ absorbance. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble analog of vitamin E.
-
3.1.3. Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, a process that generates malondialdehyde (MDA) as a byproduct.[20][21] MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be quantified.[20][21][22]
-
Protocol:
-
Induce lipid peroxidation in a lipid-rich sample (e.g., a linoleic acid emulsion or biological sample) using an oxidizing agent.
-
Incubate the lipid sample with and without the antioxidant at various concentrations.
-
Stop the reaction and add a solution of thiobarbituric acid (TBA) and an acid.
-
Heat the mixture to facilitate the reaction between MDA and TBA.
-
After cooling, measure the absorbance of the resulting pink-colored solution at approximately 532 nm.[20]
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without the antioxidant.
-
Caption: General experimental workflows for antioxidant assays.
Comparative Performance Data
The following table summarizes representative data on the antioxidant activity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and the novel antioxidants, compiled from various scientific sources. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions.
| Antioxidant | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (TEAC) | Lipid Peroxidation Inhibition |
| Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | Moderate | Moderate | Effective |
| Ferulic Acid | High | High | Effective[7] |
| Ethyl Ferulate | Moderate to High[4][23] | Moderate to High[4] | More effective than Ferulic Acid in some lipid systems[7] |
| Caffeic Acid | Very High[7] | High | Effective |
| Caffeic Acid Phenethyl Ester (CAPE) | Very High[9] | Very High | Highly Effective[9] |
| Multifunctional Antioxidants (with chelation) | High to Very High | High to Very High | Highly Effective[15] |
Note: "Moderate," "High," and "Very High" are qualitative descriptors based on trends observed in the literature. Specific IC50 and TEAC values can vary significantly depending on the assay conditions.
Discussion and Interpretation
The comparative data reveals distinct performance profiles for each class of antioxidant.
-
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate demonstrates reliable, moderate antioxidant activity. Its sterically hindered structure contributes to its stability, making it a suitable choice for applications requiring long-term protection, particularly in non-biological systems like polymers.[2][3]
-
Ferulic acid and its derivatives exhibit strong radical scavenging abilities.[5][7] Notably, the esterification of ferulic acid can enhance its lipophilicity, potentially leading to improved performance in lipid-based systems by increasing its affinity for the lipid substrate.[7] This highlights the importance of considering the application medium when selecting an antioxidant.
-
Caffeic acid and its phenethyl ester (CAPE) consistently show very high antioxidant activity across different assays.[7][9] The ortho-dihydroxy structure on the phenyl ring of caffeic acid is a key contributor to its potent radical scavenging capacity. CAPE's additional biological activities, such as its anti-inflammatory effects and ability to modulate cellular antioxidant defenses, make it a particularly interesting candidate for pharmaceutical and nutraceutical applications.[8][10][11][12]
-
Multifunctional antioxidants represent a sophisticated approach to combating oxidative stress. By combining potent radical scavenging with metal chelation, these compounds can offer superior protection in complex biological systems where multiple oxidative pathways are active.[13][15] Their design often targets specific pathological conditions, such as neurodegenerative diseases, where both radical-induced damage and metal dyshomeostasis play a role.[13][24]
Conclusion
The benchmarking of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate against novel antioxidants underscores the dynamic evolution of antioxidant science. While the benchmark compound remains a viable and effective antioxidant for many industrial applications due to its stability and proven performance, the novel contenders offer significant advantages in specific contexts.
The choice between a traditional synthetic antioxidant and a novel natural or multifunctional compound is multifaceted.[25] Natural antioxidants are gaining favor due to consumer preference and their potential for broader biological activity.[26][[“]][28] For applications in drug development and the life sciences, the enhanced and multifaceted activities of compounds like CAPE and rationally designed multifunctional antioxidants present compelling opportunities. Ultimately, the selection of an appropriate antioxidant requires a thorough understanding of the specific oxidative challenges of the system , as well as considerations of stability, solubility, and potential biological interactions.
References
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Kikugawa, K., Kunugi, A., & Kurechi, T. (n.d.). Antioxidant properties of ferulic acid and its related compounds. PubMed. [Link]
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Taira, J., et al. (2022). Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. MDPI. [Link]
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Sorensen, A. D., et al. (2008). Structure−Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Carbon Side Chain Characteristic Groups. Journal of Agricultural and Food Chemistry. [Link]
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Stancheva, I., et al. (2018). The Structure–Antioxidant Activity Relationship of Ferulates. PMC - NIH. [Link]
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Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases. (n.d.). Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases. [Link]
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Cholli, A. L. (2006). Novel Macromolecular Antioxidants for Industrial Applications in Multiple Sectors. Journal of Macromolecular Science, Part A. [Link]
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Adeboye, A. O., et al. (2022). Computational and experimental validation of antioxidant properties of synthesized bioactive ferulic acid derivatives. Taylor and Francis Online. [Link]
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Consensus. (n.d.). How do natural antioxidants compare to synthetic antioxidants in preventing food deterioration?. Consensus. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Caffeic Acid Phenethyl Ester (CAPE): A Deep Dive into its Anti-inflammatory and Antioxidant Mechanisms. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Barros, L., et al. (2017). A comparative study between natural and synthetic antioxidants: Evaluation of their performance after incorporation into biscuits. PubMed. [Link]
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A Meta-Analysis of the Antioxidant Efficacy of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: A Comparative Guide
Introduction
In the landscape of materials science and drug development, the mitigation of oxidative degradation is a cornerstone of ensuring product stability, longevity, and efficacy. Oxidative stress, driven by the proliferation of reactive oxygen species (ROS), is a critical factor in the deterioration of polymers, lubricants, and biological systems.[1] Hindered phenolic antioxidants are a primary class of stabilizers employed to combat this degradation.[1] This guide provides an in-depth meta-analysis of the antioxidant efficacy of a prominent member of this class: Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
This compound, a phenolic ester derivative, is structurally characterized by a 3,5-di-tert-butyl-4-hydroxyphenyl group linked to a propanoate ethyl ester.[2] This architecture confers significant antioxidant and thermal stability properties.[2] Our objective is to present a comparative evaluation of its performance against other widely recognized antioxidants, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their applications.
The Mechanistic Underpinning of Hindered Phenolic Antioxidants
The antioxidant activity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and related hindered phenols is rooted in their ability to function as free radical scavengers.[3] The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction.[2][4]
The "hindered" nature of these molecules is a key structural feature.[3] The bulky tert-butyl groups positioned ortho to the hydroxyl group provide steric hindrance, which serves two primary purposes:
-
Selectivity: It makes it sterically difficult for the hydroxyl group to react with other molecules, allowing it to specifically target and neutralize highly reactive free radicals.[3]
-
Stability: Once the hydrogen atom is donated, the resulting phenoxyl radical is stabilized through resonance with the benzene ring and the steric shielding from the tert-butyl groups. This stability prevents the antioxidant itself from becoming a pro-oxidant.[5]
Comparative Analysis of Antioxidant Efficacy
To contextualize the antioxidant performance of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, it is essential to compare it with established standards. Butylated Hydroxytoluene (BHT), another hindered phenolic antioxidant, and Trolox, a water-soluble analog of Vitamin E, are frequently used as benchmarks in antioxidant assays.[6][7]
While direct comparative studies on Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate are not abundant in the provided search results, data on its close structural analogs, such as the octadecyl and methyl esters, and related hindered phenols, allow for an insightful comparison.
| Antioxidant Assay | Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate & Analogs | Butylated Hydroxytoluene (BHT) | Trolox | Key Insights |
| DPPH Radical Scavenging | A derivative of a related hindered phenol showed 84.64% scavenging at 100 µM, superior to BHT's 55.17% at the same concentration.[8] | IC50: 23 mg/L[8] | IC50: ~3.77 µg/mL[6] | Derivatives of the core structure demonstrate potent radical scavenging, in some cases outperforming BHT. Trolox generally shows a very low IC50, indicating high potency. |
| ABTS Radical Scavenging | Data not available for a direct comparison. | TEAC values for BHT are often higher than Trolox in certain assays, indicating greater potency.[6] | TEAC = 1.0 (by definition)[6] | The ABTS assay is a common method for determining the antioxidant activity of molecules as radical scavengers.[9] |
| Cellular Antioxidant Activity (CAA) | Shown to enhance the activity of antioxidant enzymes like superoxide dismutase and catalase.[2] | Data not available for a direct comparison. | Often used as a standard in cellular assays. | This assay measures the efficacy of an antioxidant within a cellular environment, providing more biologically relevant data.[10] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals; a lower IC50 value indicates higher antioxidant activity.[8] TEAC (Trolox Equivalent Antioxidant Capacity) represents the antioxidant capacity of a compound relative to Trolox.[6]
Experimental Protocols for Antioxidant Assessment
The evaluation of antioxidant efficacy relies on standardized, reproducible in vitro and in vivo assays. Below are detailed protocols for common methods used to assess the performance of compounds like Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[9]
Protocol:
-
Reagent Preparation: Prepare a 60 µM solution of DPPH in methanol.[11]
-
Sample Preparation: Prepare stock solutions of the test compound (e.g., Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate) and standards (e.g., BHT, Trolox) in methanol at various concentrations.
-
Reaction: In a 96-well microplate, add 5 µL of the sample or standard solution to each well.[11]
-
Initiation: Add 195 µL of the DPPH solution to each well.[11]
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.[11]
-
Measurement: Measure the absorbance at 515 nm using a microplate reader.[11]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the ABTS•+ solution is proportional to the antioxidant concentration.[12]
Protocol:
-
Reagent Preparation:
-
Prepare a 16 mM ABTS solution and a 6 mM potassium persulfate solution in distilled water.[11]
-
Mix equal volumes of the ABTS and potassium persulfate solutions to form the ABTS stock solution. Allow it to stand in the dark for 12-16 hours to generate the radical cation.[11]
-
Dilute the ABTS stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain an absorbance of ~0.70 at 750 nm. This is the ABTS working solution.[11]
-
-
Sample Preparation: Prepare stock solutions of the test compound and standards at various concentrations.
-
Reaction: In a 96-well microplate, add 10 µL of the sample or standard solution to each well.[11]
-
Initiation: Add 190 µL of the ABTS working solution to each well.[11]
-
Incubation: Incubate the plate for 60 minutes.[11]
-
Measurement: Measure the absorbance at 750 nm.[11]
-
Calculation: The antioxidant capacity is typically expressed as Trolox Equivalents (TEAC) by comparing the sample's activity to a Trolox standard curve.
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant efficacy by assessing the compound's ability to prevent intracellular oxidative stress.[10]
Brief Protocol Overview:
-
Cell Culture: Adherent cells are cultured in a 96-well plate until confluent.[10]
-
Loading: Cells are pre-incubated with a cell-permeable fluorescent probe (e.g., DCFH-DA) and the test antioxidant.[10]
-
Induction of Oxidative Stress: A free radical initiator is added to the cells, which oxidizes the probe to its highly fluorescent form (DCF).[10]
-
Measurement: The fluorescence is measured over time. An effective antioxidant will inhibit the formation of the fluorescent product.[10]
-
Quantification: The antioxidant activity is quantified by comparing the fluorescence in treated versus untreated cells, often with a standard like quercetin.
Discussion and Conclusion
The meta-analysis of available data indicates that Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and its close analogs are potent antioxidants. Their efficacy stems from the classical hindered phenol mechanism of hydrogen atom donation to neutralize free radicals.[2][3] The steric hindrance provided by the di-tert-butyl groups is a critical structural feature that enhances the stability and selectivity of these compounds.[3]
While direct, head-to-head quantitative comparisons with standards like BHT and Trolox are limited in the literature for the specific ethyl ester, the superior performance of related derivatives in assays like DPPH suggests a high level of antioxidant activity.[8] Furthermore, research indicating that this class of compounds can enhance the activity of endogenous antioxidant enzymes points to a multifaceted mechanism of action in biological systems.[2]
It is crucial for researchers to employ a battery of antioxidant assays to gain a comprehensive understanding of a compound's efficacy. While DPPH and ABTS assays are excellent for screening and mechanistic studies, cellular assays provide invaluable insights into bioavailability and performance in a more complex biological milieu.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
For researchers and professionals in the fast-paced world of drug development and scientific research, meticulous attention to detail extends beyond the benchtop. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS No. 20170-32-5), a compound often utilized for its antioxidant properties. Our focus is to empower you with the knowledge to manage this chemical waste stream safely, efficiently, and in compliance with the highest standards of laboratory practice.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is paramount. This compound, while a valuable tool in research, possesses properties that necessitate careful handling and disposal.
Although some safety data sheets (SDS) may not classify this specific compound as hazardous under all regulations, related phenolic compounds and available data on similar structures suggest a cautious approach.[1][2] A key concern is its potential environmental impact. Some data indicates that similar compounds are toxic to aquatic life with long-lasting effects.[3][4] Therefore, improper disposal, such as release into drains or general waste, can lead to contamination of water systems and harm to aquatic ecosystems.[4][5]
Furthermore, as a derivative of phenol, it is prudent to handle it with the understanding that phenolic compounds can be irritants and may have other health effects.[6][7] The core principle of chemical safety is to treat all substances with a degree of caution, especially when comprehensive toxicological data is not available.
Table 1: Hazard Profile of Structurally Similar Phenolic Compounds
| Hazard Classification | Description | Rationale for Caution with Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate |
| Acute Aquatic Toxicity | Harmful to aquatic life. | The hindered phenol structure suggests potential for environmental persistence and bioaccumulation. |
| Chronic Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life.[4] | Avoidance of environmental release is a primary disposal consideration. |
| Skin/Eye Irritation | Phenolic compounds can cause irritation upon contact.[8][9] | Appropriate Personal Protective Equipment (PPE) is essential during handling and disposal. |
Pre-Disposal: Segregation and Storage of Chemical Waste
Proper disposal begins at the point of generation. The following steps are critical to ensure the safe and compliant accumulation of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate waste.
Step 1: Designate a Satellite Accumulation Area (SAA) For safety and regulatory compliance, all hazardous waste must be stored in a designated SAA.[10][11] This area should be close to the point of waste generation and under the direct supervision of laboratory personnel.[12]
Step 2: Use Appropriate Waste Containers All waste, including residual amounts of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and contaminated materials (e.g., gloves, pipette tips, and empty containers), must be collected in a dedicated, properly sealed, and labeled hazardous waste container.[10][13]
-
Container Compatibility: The container must be made of a material that is chemically resistant to the waste. For solid waste, a securely sealed, puncture-resistant container is recommended.[13]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate".[7][11] The accumulation start date should also be clearly marked.
Step 3: Segregate from Incompatible Waste Store the waste container away from incompatible materials, such as strong oxidizing agents, to prevent any potential chemical reactions.
Step 4: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling the chemical and its waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)[3]
-
Safety glasses with side shields or goggles[3]
-
A laboratory coat[7]
Disposal Protocol: A Step-by-Step Guide
The disposal of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate must be conducted through a licensed hazardous waste disposal company.[7][14] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][13]
Step 1: Waste Characterization Your institution's Environmental Health and Safety (EHS) office will likely require a waste profile. This involves providing the SDS and any other relevant information about the waste stream.
Step 2: Arranging for Pickup Contact your EHS office or a contracted hazardous waste vendor to schedule a pickup. Ensure that the waste container is securely sealed and properly labeled before the scheduled pickup.
Step 3: Incineration as the Preferred Method For many organic compounds like Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, chemical incineration at a licensed facility is the preferred disposal method.[3][5] This process ensures the complete destruction of the compound, preventing its release into the environment.
Step 4: Documentation Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is a crucial component of regulatory compliance.[15]
Emergency Procedures for Spills and Accidental Release
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
Step 1: Evacuate and Secure the Area If a significant spill occurs, evacuate all non-essential personnel from the immediate area.
Step 2: Don Appropriate PPE Before attempting to clean up a spill, ensure you are wearing the necessary PPE, including respiratory protection if the material is in a fine powder form and likely to become airborne.[3]
Step 3: Contain and Absorb the Spill For a solid spill, carefully sweep the material to collect it into an airtight container, taking care not to disperse dust.[3] For a liquid spill, use an inert absorbent material like sand or vermiculite.[5][16]
Step 4: Dispose of Cleanup Materials as Hazardous Waste All materials used for the cleanup, including absorbent pads, gloves, and contaminated clothing, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined in this guide.
Step 5: Report the Incident Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
As researchers and scientists, our primary commitment is to safety and precision. The handling of any chemical reagent, regardless of its perceived hazard level, demands a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS No. 36294-24-3). Our objective is to move beyond a simple checklist and instill a deep understanding of why these procedures are critical, ensuring both personal safety and the integrity of your research.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the specific risks associated with a chemical is the first step in developing a robust safety plan. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a solid, typically a white to off-white crystalline powder[1]. While it does not carry a signal word of high acute toxicity, its hazard profile necessitates careful handling to avoid irritation and potential long-term effects[2].
The primary hazards, as defined by the Globally Harmonized System (GHS), are:
-
Skin Irritation (H315): Direct contact can cause skin irritation[2][3][4].
-
Serious Eye Irritation (H319): The powder is a significant irritant to the eyes[2][3][4].
-
Respiratory Irritation (H335): Inhalation of the dust may cause respiratory tract irritation[2][3][4].
-
Aquatic Toxicity (H411): The substance is toxic to aquatic life with long-lasting effects, making proper disposal crucial.
These hazards dictate a specific personal protective equipment (PPE) ensemble designed to create a complete barrier between you and the chemical.
The Essential PPE Ensemble: Your Primary Line of Defense
Based on the hazard profile, the following PPE is mandatory for all personnel handling Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.
| Hazard Classification | Target Organ | Required PPE | Rationale |
| Serious Eye Irritation (H319) | Eyes | Safety glasses with side shields or chemical splash goggles.[3][5] A face shield may be required for large quantities or when significant dust is anticipated. | Prevents airborne particles from causing severe irritation or damage to the eyes. |
| Skin Irritation (H315) | Skin | Chemical-resistant gloves (e.g., Nitrile rubber). A standard laboratory coat is required. For tasks with a higher risk of contamination, protective clothing and boots may be necessary[4]. | Creates a barrier to prevent direct skin contact and subsequent irritation. |
| Respiratory Irritation (H335) | Respiratory System | Work in a well-ventilated area, preferably within a certified chemical fume hood[3][4]. If significant dust is generated and engineering controls are insufficient, a dust respirator is required[4]. | Engineering controls (fume hood) are the primary method to prevent inhalation. A respirator is a secondary measure for specific high-risk scenarios. |
Operational Protocol: Weighing and Transferring the Compound
This step-by-step protocol for a common laboratory task integrates the use of PPE with best practices to minimize exposure.
Pre-Operation:
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers) and have your spill kit and waste container readily accessible inside or near the fume hood.
-
Don PPE: Put on your PPE in the following order:
-
Laboratory Coat
-
Safety Glasses/Goggles
-
Gloves (Inspect for any tears or defects before use)[5].
-
Execution (inside the fume hood):
-
Carefully open the reagent container, avoiding any puff of powder.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Perform this action slowly and close to the work surface to prevent the fine powder from becoming airborne[4].
-
Securely close the primary reagent container.
-
Transfer the weighed compound to its destination vessel.
-
Clean any residual powder from the spatula and weigh boat into the designated solid waste container.
Post-Operation (Doffing PPE): The sequence of removing PPE is critical to prevent cross-contamination.
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.
-
Laboratory Coat: Remove your lab coat, turning it inside out as you remove it.
-
Eye Protection: Remove safety glasses or goggles last.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water[5][6].
Visual Workflow: PPE Selection and Decontamination
The following diagram outlines the decision-making and procedural flow for safe handling of this compound.
Caption: Logical workflow for PPE selection, handling, and post-use procedures.
Spill and Emergency Response Plan
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention[3].
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. If eye irritation persists, seek immediate medical attention[3].
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice[3].
In Case of a Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite[3].
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust during this process[4].
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Decontamination and Disposal Protocol
Proper disposal is a legal and ethical requirement, particularly for substances toxic to aquatic life.
Waste Segregation:
-
Contaminated Solids: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, absorbent pads) must be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Unused Product: The pure chemical waste should be collected in a separate, labeled hazardous waste container.
Disposal Procedure:
-
All waste must be handled by an authorized waste management company in accordance with all federal, state, and local regulations[3].
-
One approved disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet for reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (2022-08-16). [Link]
Sources
- 1. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate [cymitquimica.com]
- 2. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | 36294-24-3 [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
